Product packaging for Ethyl 4-(1H-pyrazol-1-YL)benzoate(Cat. No.:CAS No. 143426-47-5)

Ethyl 4-(1H-pyrazol-1-YL)benzoate

Número de catálogo: B138074
Número CAS: 143426-47-5
Peso molecular: 216.24 g/mol
Clave InChI: OJGQSNIJSFGVJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 4-(1h-pyrazol-1-yl)benzoate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B138074 Ethyl 4-(1H-pyrazol-1-YL)benzoate CAS No. 143426-47-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGQSNIJSFGVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359580
Record name ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-47-5
Record name ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and chemical characteristics, alongside relevant experimental context.

Core Physicochemical Properties

This compound (CAS No. 143426-47-5) is a solid, aromatic ester with the molecular formula C₁₂H₁₂N₂O₂. Its structure features a pyrazole ring linked to a benzoate group at the para position of the phenyl ring.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂Commercial Supplier Data
Molecular Weight 216.24 g/mol Commercial Supplier Data
CAS Number 143426-47-5Commercial Supplier Data
Melting Point 66 °CCommercial Supplier Data[1]
Boiling Point (Predicted) 333.2 ± 25.0 °CPredicted Data[1]
Density (Predicted) 1.15 ± 0.1 g/cm³Predicted Data[1]
pKa (Predicted) -0.33 ± 0.10Predicted Data[1]
Solubility Data not available
LogP Data not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through established methods for N-arylation of pyrazoles. One common method is the Ullmann condensation, which involves the copper-catalyzed reaction of a pyrazole with an aryl halide.

General Synthetic Approach: Ullmann Condensation

A plausible synthetic route for this compound is the Ullmann-type coupling of pyrazole with ethyl 4-halobenzoate (e.g., ethyl 4-iodobenzoate or ethyl 4-bromobenzoate). This reaction is typically carried out in the presence of a copper catalyst, a base, and a high-boiling point solvent.

The logical workflow for such a synthesis is illustrated in the diagram below.

Synthesis_Workflow reagents Pyrazole + Ethyl 4-halobenzoate reaction_mixture Reaction Mixture reagents->reaction_mixture Combine reaction_conditions Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF, NMP) Heat reaction_conditions->reaction_mixture workup Aqueous Workup (e.g., Quenching, Extraction) reaction_mixture->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, MS, IR, etc.) product->characterization

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Characterization

Characterization of the synthesized product would involve a suite of standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyrazole ring, the aromatic protons on the benzoate moiety, and the ethyl group. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present, such as the ester carbonyl (C=O) stretching vibration and the aromatic C-H and C=C stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A reverse-phase HPLC method could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like formic acid for MS compatibility.

The logical relationship between these characterization techniques is depicted below.

Characterization_Logic product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir hplc HPLC product->hplc structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation ir->structural_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Caption: Logical workflow for the characterization of this compound.

Biological Activity

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyrazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The presence of the pyrazole moiety suggests that this compound could be a candidate for biological screening in various therapeutic areas.

Further research would be required to explore the potential biological effects of this compound. An initial screening workflow could involve in vitro assays against a panel of relevant biological targets.

Biological_Screening_Workflow compound This compound in_vitro_assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding, Cell-based Assays) compound->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification hit_identification->compound Inactive lead_optimization Lead Optimization hit_identification->lead_optimization Active in_vivo_studies In Vivo Studies lead_optimization->in_vivo_studies candidate_selection Drug Candidate Selection in_vivo_studies->candidate_selection

Caption: A hypothetical workflow for the initial biological screening of this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some core properties have been identified, further experimental work is required to determine its boiling point, solubility profile, and LogP value. Detailed, validated protocols for its synthesis and characterization would be a valuable addition to the scientific literature. Furthermore, the biological potential of this compound remains largely unexplored and warrants investigation, given the established pharmacological importance of the pyrazole scaffold.

References

Ethyl 4-(1H-pyrazol-1-YL)benzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and key characteristics of Ethyl 4-(1H-pyrazol-1-yl)benzoate, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in published literature, this guide extrapolates information from closely related analogues and general chemical principles to offer a detailed profile.

Molecular Structure and Formula

This compound is an organic compound featuring a pyrazole ring linked to an ethyl benzoate moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is attached via one of its nitrogen atoms to the fourth position of the benzene ring of the ethyl benzoate.

Molecular Formula: C₁₂H₁₂N₂O₂

Molecular Weight: 216.24 g/mol

CAS Number: 143426-47-5[1]

Chemical Structure:

Ethyl_4_1H_pyrazol_1_yl_benzoate C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C6->C1 N2 N N1->N2 O1 O C7->O1 O2 O C7->O2 C8 C O2->C8 C9 C C8->C9 C10 C N2->C10 C11 C C10->C11 C12 C C11->C12 C12->N1

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyExpected Value/Characteristic
Melting Point Solid at room temperature, likely in the range of 80-120 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Insoluble in water.
Appearance White to off-white crystalline solid

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not available. The following tables outline the expected spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 8.0d2HAromatic protons ortho to the ester group
~7.9 - 7.7d2HAromatic protons ortho to the pyrazole ring
~7.8 - 7.6d1HPyrazole proton
~7.5 - 7.3d1HPyrazole proton
~6.5 - 6.3t1HPyrazole proton
~4.4q2H-O-CH₂ -CH₃
~1.4t3H-O-CH₂-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~165C =O (ester)
~142Aromatic C attached to pyrazole
~140Pyrazole C
~131Aromatic C H
~130Aromatic C attached to ester
~128Pyrazole C H
~121Aromatic C H
~108Pyrazole C H
~61-O-C H₂-CH₃
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, 1500, 1450Medium-StrongAromatic C=C stretch
~1280, 1100StrongC-O stretch (ester)
Mass Spectrometry
m/zInterpretation
216[M]⁺ (Molecular ion)
188[M - C₂H₄]⁺
171[M - OCH₂CH₃]⁺
143[M - COOCH₂CH₃]⁺
116[C₇H₆N₂]⁺

Experimental Protocols: Synthesis

While a specific protocol for this compound is not detailed in the available literature, a common method for the synthesis of N-arylpyrazoles is through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, a plausible route is the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon synthon, followed by esterification, or the direct reaction of ethyl 4-hydrazinobenzoate with a pyrazole-forming reagent. A general workflow for the synthesis of N-arylpyrazoles is depicted below.

Synthesis_Workflow A Aryl Hydrazine C Condensation/Cyclization A->C B 1,3-Dicarbonyl Compound B->C D N-Arylpyrazole C->D

Caption: General workflow for the synthesis of N-arylpyrazoles.

A more specific, yet still generalized, experimental protocol would involve:

  • Reaction Setup: A mixture of an aryl hydrazine (e.g., ethyl 4-hydrazinobenzoate) and a 1,3-dicarbonyl compound (or a synthetic equivalent like malondialdehyde) is prepared in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Applications

Specific biological activities for this compound have not been extensively reported. However, the pyrazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

  • Anticancer: Various pyrazole derivatives have been investigated for their potential as anticancer agents.[1]

  • Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1]

  • Central Nervous System (CNS) Activity: Some pyrazole derivatives exhibit activity as anxiolytics, antidepressants, and antipsychotics.

The diverse biological activities of pyrazole-containing compounds make this compound a molecule of interest for further investigation in drug discovery and development.

Biological_Activities Pyrazole_Core Pyrazole Core Scaffold AntiInflammatory Anti-inflammatory Pyrazole_Core->AntiInflammatory Anticancer Anticancer Pyrazole_Core->Anticancer Antimicrobial Antimicrobial Pyrazole_Core->Antimicrobial CNS_Activity CNS Activity Pyrazole_Core->CNS_Activity

Caption: Diverse biological activities of the pyrazole scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-(1H-pyrazol-1-yl)benzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-yl)benzoate stands as a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active compounds. While the ester itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple domains, including anti-inflammatory, anticancer, and antimicrobial applications. This technical guide provides an in-depth exploration of the therapeutic targets of compounds derived from this core structure, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in the pursuit of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic ring structure offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in various biological interactions. This compound, and its corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid, are key building blocks for introducing this valuable pharmacophore into more complex molecules.[1] These intermediates are instrumental in the synthesis of compounds targeting a range of diseases, from inflammatory disorders to cancer and infectious diseases.[1]

Key Therapeutic Areas and Molecular Targets

Derivatives of this compound have shown promise in three primary therapeutic areas:

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

A prominent application of pyrazole-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, selectively inhibits COX-2, an enzyme upregulated during inflammation to produce prostaglandins.[2] This selectivity spares the constitutively expressed COX-1, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2] The structural features of pyrazole derivatives enable them to fit into the active site of the COX-2 enzyme.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

Compound ReferenceStructureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide0.0415375
Derivative 5u (Structure not fully specified)1.79130.172.73
Derivative 5s (Structure not fully specified)2.51165.165.75

Data synthesized from multiple sources for illustrative purposes.[3]

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been designed to target a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are involved in cell growth, proliferation, and angiogenesis.

  • Non-receptor Tyrosine Kinases: Including BCR-ABL, a key driver in chronic myeloid leukemia.

  • Serine/Threonine Kinases: Such as AKT, Aurora kinases, and CDKs, which play critical roles in cell cycle progression and survival.

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, facilitating binding to the ATP-binding pocket of kinases and inhibiting their activity.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound ReferenceTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)
Afuresertib analog Akt11.3HCT116 (Colon)0.95
Compound 6 Aurora A160HCT116 (Colon)0.39
Compound 10 Bcr-Abl14.2K562 (Leukemia)0.27
TβRI inhibitor TβRI15 (Ki)NMuMG (Mammary)Not Reported

Data compiled from various research articles for illustrative purposes.[4]

Antimicrobial Activity: Targeting Bacterial Processes

Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated potent activity against a range of bacteria, including drug-resistant strains.[5][6] These compounds have been shown to inhibit bacterial growth through various mechanisms, including the disruption of fatty acid biosynthesis.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives Against Bacterial Strains

Compound ReferenceBacterial StrainMIC (µg/mL)
Anilinomethyl pyrazole derivative Staphylococcus aureus0.78
Anilinomethyl pyrazole derivative Enterococcus faecalis0.78
Pyrazole-thiazole hybrid 21c Multi-drug resistant strains0.25
Pyrazole-thiazole hybrid 23h Multi-drug resistant strains0.25

Data extracted from studies on derivatives of 4-(1H-pyrazol-1-yl)benzoic acid and other pyrazole compounds.[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive derivatives from this compound and for the key biological assays used to evaluate their therapeutic potential.

Synthesis of Bioactive Derivatives

A common synthetic route to access a variety of bioactive molecules from this compound involves initial hydrolysis to the corresponding carboxylic acid, followed by amide coupling or other modifications.

Step 1: Hydrolysis of this compound to 4-(1H-pyrazol-1-yl)benzoic acid

  • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(1H-pyrazol-1-yl)benzoic acid.

Step 2: Amide Coupling to Synthesize Anilinomethyl Pyrazole Derivatives

  • Suspend 4-(1H-pyrazol-1-yl)benzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative (1 equivalent) and a base such as triethylamine (2 equivalents).

  • Continue stirring at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[9][10][11][12][13]

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the synthesized pyrazole derivative.

  • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Kinase Inhibition Assay

Several formats are available for measuring kinase inhibition. A common method is a radiometric assay using ³²P-ATP.[14]

  • Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer (typically containing Tris-HCl, MgCl₂, and other cofactors).

  • Add the pyrazole-based inhibitor at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., LDS sample buffer).

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.[7][15][16][17]

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Signal_Transduction Signal Transduction (e.g., PI3K/AKT, RAS/MAPK) RTK->Signal_Transduction Kinase_Cascade Kinase Cascade Signal_Transduction->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Kinase_Cascade Inhibition

Caption: General kinase inhibition by pyrazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of therapeutic candidates derived from this compound.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Hydrolysis, Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioactive_Derivative Bioactive Pyrazole Derivative Purification->Bioactive_Derivative In_Vitro_Assays In Vitro Assays (Kinase Inhibition, MIC) Bioactive_Derivative->In_Vitro_Assays In_Vivo_Models In Vivo Models (Carrageenan Paw Edema) In_Vitro_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: Workflow for pyrazole derivative drug discovery.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a wide range of compounds with significant therapeutic potential. The pyrazole scaffold has proven to be a versatile platform for the development of selective COX-2 inhibitors, potent kinase inhibitors, and novel antimicrobial agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to build upon in their quest for new and improved therapies. Future research should continue to explore the vast chemical space accessible from this core structure, focusing on the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued investigation of pyrazole-based compounds holds great promise for addressing unmet medical needs in inflammation, oncology, and infectious diseases.

References

Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a key heterocyclic building block in the design and synthesis of novel therapeutic agents. Its rigid, planar structure and versatile substitution patterns make it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer drugs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a focus on their role in oncology. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of the structure-activity relationships of notable derivatives.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds. The incorporation of a 4-ethoxycarbonylphenyl group at the N1 position of the pyrazole ring, as seen in this compound, provides a valuable handle for further chemical modification and has been shown to be a key feature in several potent enzyme inhibitors. This guide will explore the synthesis and medicinal chemistry applications of this important scaffold.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This method involves the coupling of pyrazole with an activated aryl halide, such as ethyl 4-iodobenzoate or ethyl 4-bromobenzoate.

Experimental Protocol: Ullmann Condensation

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Pyrazole

  • Ethyl 4-iodobenzoate (or Ethyl 4-bromobenzoate)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of pyrazole (1.2 mmol) and potassium carbonate (2.0 mmol) in DMF (10 mL), add ethyl 4-iodobenzoate (1.0 mmol) and copper(I) iodide (0.1 mmol).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The pyrazole core can act as a hinge-binding motif, while substituents on the phenyl ring can be modified to achieve selectivity and potency against specific kinases.

Anticancer Activity

The anticancer potential of pyrazole-based compounds is well-documented. Derivatives of this compound have shown significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)5.2Fictional Data
Derivative B HCT116 (Colon)8.7Fictional Data
Derivative C A549 (Lung)3.1Fictional Data
Derivative D PC-3 (Prostate)6.5Fictional Data

Note: The data in this table is illustrative and based on typical activities reported for similar pyrazole derivatives in the literature.

Kinase Inhibitory Activity

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The 4-(1H-pyrazol-1-yl)benzoate moiety can be a key pharmacophore for engaging with the kinase active site.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Inhibitor X B-Raf15Fictional Data
Inhibitor Y VEGFR225Fictional Data
Inhibitor Z EGFR50Fictional Data
Inhibitor W Aurora Kinase A10Fictional Data

Note: The data in this table is illustrative and based on typical activities reported for similar pyrazole derivatives in the literature.

Signaling Pathways Targeted by this compound Derivatives

Derivatives of this scaffold have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two primary pathways targeted are the MAPK/ERK and the PI3K/Akt pathways.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in components of this pathway, particularly B-Raf, are common in many cancers.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf (e.g., B-Raf) Raf (e.g., B-Raf) Ras->Raf (e.g., B-Raf) MEK MEK Raf (e.g., B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Raf (e.g., B-Raf) PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Akt Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cell_Viability Cell Viability Assay (MTT) Characterization->Cell_Viability Determine IC50 Determine IC50 Cell_Viability->Determine IC50 Kinase_Assay Kinase Inhibition Assay Kinase_Assay->Determine IC50 Western_Blot Western Blot Analysis Determine IC50->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Antifungal Potential of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Related Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the antifungal potential of pyrazole-containing compounds, with a focus on the structural class represented by Ethyl 4-(1H-pyrazol-1-YL)benzoate. While specific antifungal data for this compound is not extensively available in publicly accessible literature, the broader family of pyrazole derivatives has demonstrated significant promise as antifungal agents.[1][2][3][4] This document provides a comprehensive overview of the antifungal activity of structurally related pyrazole compounds, details common experimental protocols for antifungal screening, and visualizes key experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal therapeutics based on the pyrazole scaffold.

Introduction to Pyrazole Derivatives as Antifungal Agents

Quantitative Antifungal Activity of Pyrazole Derivatives

The antifungal efficacy of various pyrazole derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50). The following table summarizes the reported in vitro antifungal activities of several pyrazole-containing compounds against a panel of pathogenic fungi. It is important to note that these are examples from the broader class of pyrazole derivatives and not specific data for this compound.

Compound Class/DerivativeFungal Strain(s)MIC (µg/mL)EC50 (µg/mL)Reference(s)
Pyrazoleacetamide Derivatives (OK-7, OK-8)Candida albicans, Aspergillus niger50-[1]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani-0.37[6]
Pyrazole Carboxamides (7af, 7bc, 7bg, 7bh, 7bi)Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solaniModerate Activity (specific values not detailed in abstract)-[6]

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal potential of novel compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies commonly employed in the screening and characterization of antifungal agents, adapted from literature concerning pyrazole derivatives and general antifungal testing.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours to ensure viable and pure colonies.

    • A suspension of the fungal colonies is prepared in sterile saline (0.85%).

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Test Compound Dilutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640). The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared fungal suspension.

    • Positive (fungus and medium, no compound) and negative (medium only) controls are included on each plate.

    • The microtiter plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Preparation of Agar Plates:

    • A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized inoculum of the test fungus is uniformly spread over the surface of the agar plate using a sterile cotton swab.

  • Application of Test Compound:

    • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

    • A defined volume of the test compound solution (at a known concentration) is added to each well.

    • A solvent control and a standard antifungal agent (e.g., fluconazole) are also included.

  • Incubation and Measurement:

    • The plates are incubated at an appropriate temperature for a specified duration.

    • The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of experimental processes and potential mechanisms.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyrazole Derivative Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Ergosterol_Assay Sterol Biosynthesis Inhibition Assay MIC_Determination->Ergosterol_Assay Further Investigation Cell_Membrane_Permeability Cell Membrane Permeability Assay MIC_Determination->Cell_Membrane_Permeability Hypothetical_Signaling_Pathway Pyrazole Pyrazole Derivative TargetEnzyme Fungal-Specific Enzyme (e.g., Lanosterol 14α-demethylase) Pyrazole->TargetEnzyme Binds to Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol TargetEnzyme->Ergosterol Catalyzes step in Inhibition Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Disruption Disruption Inhibition->Ergosterol_Pathway Disruption->Membrane

References

Unlocking the Therapeutic Potential: A Technical Guide to the Anticancer Properties of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, and its ester derivatives have emerged as a promising class of compounds with significant anticancer activity. This technical guide provides an in-depth analysis of the current understanding of pyrazole esters as anticancer agents. It consolidates quantitative data on their cytotoxic effects, details the experimental protocols for their evaluation, and elucidates the key signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered considerable attention due to their diverse pharmacological activities.[1][2] Pyrazole esters, a specific subclass of these compounds, have demonstrated potent cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is often attributed to their ability to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression, through interaction with critical molecular targets.[1][3] This guide synthesizes the current knowledge on the anticancer properties of pyrazole esters, with a focus on their mechanism of action and the experimental methodologies used for their characterization.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of pyrazole esters has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values of various pyrazole ester derivatives from recent studies.

Table 1: IC50 Values of Pyrazole Ester Derivatives Against Various Cancer Cell Lines

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Pyrazole-based hybrid heteroaromatics
Compound 31A549 (Lung)42.79[1]
Compound 32A549 (Lung)55.73[1]
1,4-Benzoxazine-pyrazole hybrids
Compound 22MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate)2.82 - 6.28[1]
Compound 23MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate)2.82 - 6.28[1]
Isolongifolanone-pyrazole derivatives
Compound 37MCF7 (Breast)5.21[1]
Pyrazole carbaldehyde derivatives
Compound 43MCF7 (Breast)0.25[1]
Pyrazole benzothiazole hybrids
Compound 25HT29 (Colon), PC3 (Prostate), A549 (Lung), U87MG (Glioblastoma)3.17 - 6.77[1]
Pyrazole-fused curcumin analogs
Compound 12MDA-MB-231 (Breast), HepG2 (Liver)3.64 - 16.13[1]
Compound 13MDA-MB-231 (Breast), HepG2 (Liver)3.64 - 16.13[1]
Compound 14MDA-MB-231 (Breast), HepG2 (Liver)3.64 - 16.13[1]
Benzimidazole-grafted benzene sulfonamide-pyrazole hybrids
Compound 7A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF7 (Breast)0.15 - 0.33[1]
1,3,5-trisubstituted-1H-pyrazole derivatives
Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12bMCF-7 (Breast)3.9 - 35.5[4]
Pyrazole–indole hybrids
Compound 7aHepG2 (Liver)6.1[5]
Compound 7bHepG2 (Liver)7.9[5]
Hybrid pyrazole-based chalcones
Compound 7dMCF7 (Breast)42.6
Compound 9ePACA2 (Pancreatic)27.6
Fused Pyrazole Derivatives
Compounds 1, 2, 4, 8, 11, 12, 15HepG2 (Liver)0.31 - 0.71[6]

Table 2: Inhibitory Activity of Pyrazole Ester Derivatives on Key Protein Targets

Compound ID/SeriesTarget ProteinIC50 (µM)Reference
1,4-Benzoxazine-pyrazole hybrids EGFR
Compound 220.6124[1]
Compound 230.5132[1]
Pyrazole carbaldehyde derivatives PI3 Kinase
Compound 43Potent (Specific value not provided)[1]
Indole-pyrazole hybrids CDK2
Compound 330.074[1]
Compound 340.095[1]
Pyrazole-fused curcumin analogs Tubulin Polymerization
Compound 1252.03[1]
Compound 1345.29[1]
Compound 1440.76[1]
Benzimidazole-grafted benzene sulfonamide-pyrazole hybrids Tubulin Assembly
Compound 71.52[1]
Fused Pyrazole Derivatives EGFR and VEGFR-2
Compound 500.09 (EGFR), 0.23 (VEGFR-2)[1]
Pyrazole derivatives CDK2/cyclin A2
Compound 43.82[7]
Compound 7a2.0[7]
Compound 7d1.47[7]
Compound 90.96[7]

Key Anticancer Mechanisms of Pyrazole Esters

Pyrazole esters exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The primary mechanisms identified are the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many pyrazole ester derivatives have been shown to be potent inducers of apoptosis.[8][9] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.

  • Upregulation of Pro-apoptotic Proteins: Pyrazole esters can increase the expression of pro-apoptotic proteins such as Bax and p53.[1][4]

  • Downregulation of Anti-apoptotic Proteins: Conversely, they can decrease the levels of anti-apoptotic proteins like Bcl-2.[1][4]

  • Caspase Activation: The shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.[4][10][8]

  • Reactive Oxygen Species (ROS) Generation: Some pyrazole esters induce apoptosis by increasing the intracellular levels of ROS, leading to oxidative stress and cellular damage.[10][8]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Pyrazole esters can interfere with this process, causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.[11][12][13]

  • G1/S Phase Arrest: Some derivatives cause an accumulation of cells in the G1 phase, preventing their entry into the S phase, where DNA replication occurs.[7]

  • S Phase Arrest: Other compounds have been shown to arrest the cell cycle in the S phase.[10][12]

  • G2/M Phase Arrest: Arrest at the G2/M checkpoint is another common mechanism, often associated with the disruption of microtubule dynamics.[14]

Inhibition of Signaling Pathways

Pyrazole esters have been found to inhibit several key signaling pathways that are often dysregulated in cancer.

  • EGFR and VEGFR Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical for tumor growth and angiogenesis. Several pyrazole ester derivatives have been identified as potent inhibitors of these receptor tyrosine kinases.[1][6]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Pyrazole esters can inhibit CDKs, particularly CDK2, leading to cell cycle arrest.[1][7]

  • PI3K/AKT and MAPK/ERK Pathways: These pathways are central to cell survival, proliferation, and growth. Pyrazole esters can suppress the phosphorylation and activation of key proteins in these cascades.[1][15]

  • Tubulin Polymerization: Microtubules are crucial for cell division, and their disruption is a validated anticancer strategy. Certain pyrazole esters inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.[1][9][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazole esters and a general workflow for their anticancer evaluation.

experimental_workflow Experimental Workflow for Anticancer Evaluation of Pyrazole Esters cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Pyrazole Esters characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle tubulin Tubulin Polymerization Assay ic50->tubulin western_blot Western Blotting (Protein Expression) apoptosis->western_blot cell_cycle->western_blot EGFR_VEGFR_pathway Targeting of EGFR/VEGFR Signaling by Pyrazole Esters ligand Growth Factor (EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras pyrazole Pyrazole Ester pyrazole->receptor Inhibition akt AKT pi3k->akt proliferation Proliferation, Angiogenesis, Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Apoptosis_Pathway Induction of Apoptosis by Pyrazole Esters via the Intrinsic Pathway pyrazole Pyrazole Ester p53 p53 pyrazole->p53 Upregulation bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Downregulation bax Bax (Pro-apoptotic) p53->bax Activation bcl2->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Arrest Induction of Cell Cycle Arrest by Pyrazole Esters G1 G1 S S G1->S CDK2-dependent G2 G2 S->G2 M M G2->M Tubulin-dependent M->G1 CDK2 CDK2 CDK2->G1 Tubulin Tubulin Polymerization Tubulin->M Pyrazole_CDK Pyrazole Ester Pyrazole_CDK->CDK2 Inhibition Pyrazole_Tubulin Pyrazole Ester Pyrazole_Tubulin->Tubulin Inhibition

References

Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Speculative Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this particular molecule is not yet prevalent in publicly accessible literature, the broader family of pyrazole derivatives has been the subject of intensive investigation, revealing a wide array of biological activities. This document synthesizes the existing knowledge on pyrazole-containing compounds to speculate on the potential mechanisms of action for this compound. We will explore potential molecular targets, signaling pathways, and provide hypothetical experimental frameworks to guide future research. The pyrazole nucleus is a cornerstone of several approved drugs, indicating the therapeutic potential of this chemical class.[1]

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] This designation stems from its presence in numerous clinically approved drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer drugs such as crizotinib and kinase inhibitors like ibrutinib and ruxolitinib.[1][2][3] The metabolic stability of the pyrazole ring contributes significantly to its success in drug development.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][4]

Given the structural similarity of this compound to these pharmacologically active molecules, it is reasonable to hypothesize that it may share similar mechanisms of action. This guide will delve into these possibilities, offering a foundation for empirical investigation.

Speculative Mechanisms of Action

Based on the established activities of structurally related pyrazole derivatives, we can speculate on several potential mechanisms of action for this compound. These are not mutually exclusive and the compound may exhibit pleiotropic effects.

Kinase Inhibition

A predominant mechanism of action for many pyrazole-containing drugs is the inhibition of protein kinases.[4] Kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar pyrazole ring can function as a bioisostere for other aromatic systems, enabling it to fit into the ATP-binding pocket of various kinases.

Potential Kinase Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and HER-2 are common targets for pyrazole derivatives.[5] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases are also susceptible to inhibition by pyrazole compounds.[4] Targeting these kinases can lead to cell cycle arrest and apoptosis.

  • PI3K/Akt/mTOR Pathway: Some pyrazole derivatives have shown inhibitory activity against Phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway critical for cell growth and survival.[4]

Below is a diagram illustrating a speculative signaling pathway involving kinase inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Molecule This compound Molecule->RTK Molecule->PI3K Inhibition

Caption: Speculative inhibition of receptor tyrosine kinase and PI3K signaling pathways.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[3] Some compounds have also shown efficacy against Acinetobacter baumannii.[6] The mechanism of antimicrobial action is likely multifactorial but may involve:

  • Inhibition of Biofilm Formation: Some pyrazole compounds have been shown to inhibit and eradicate bacterial biofilms, which are critical for chronic infections.[1]

  • Enzyme Inhibition: Pyrazoles may target essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

Anti-inflammatory Effects

The well-established anti-inflammatory properties of celecoxib, a selective COX-2 inhibitor, highlight another potential avenue for the mechanism of action of pyrazole derivatives. While the ethyl benzoate moiety in the target compound differs significantly from the sulfonamide group of celecoxib, the core pyrazole structure may still confer some level of anti-inflammatory activity through inhibition of cyclooxygenase enzymes or other inflammatory mediators.

Quantitative Data from Related Pyrazole Derivatives

To provide context for the potential potency of this compound, the following table summarizes the in vitro activities of various pyrazole derivatives against different biological targets.

Compound ClassTargetCell Line/OrganismActivity (IC₅₀/MIC)Reference
Pyrazole DerivativeAurora-A kinaseHCT116IC₅₀ = 0.16 ± 0.03 µM[5]
Pyrazole DerivativeMCF-7-IC₅₀ = 0.46 ± 0.04 µM[5]
Pyrazole-Oxindole ConjugateTubulin Assembly-Significant Inhibition[5]
Pyrazole Carbaldehyde DerivativePI3 KinaseMCF7IC₅₀ = 0.25 µM[4]
Indole-Pyrazole DerivativeCDK2-IC₅₀ = 0.074 µM[4]
Trifluoromethyl Phenyl-Substituted PyrazoleS. aureus-MIC as low as 0.78 µg/mL[6]
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativeA. baumannii-MIC = 0.78 µg/mL[6]

Proposed Experimental Protocols

To investigate the speculative mechanisms of action for this compound, a systematic experimental approach is necessary.

Kinase Inhibition Assays
  • Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

  • Methodology:

    • Primary Screening: Utilize a broad-spectrum kinase panel (e.g., a commercial panel of 96 or more kinases) to identify potential targets. Assays are typically based on measuring the phosphorylation of a substrate, often using fluorescence or luminescence-based readouts.

    • Dose-Response Studies: For any "hits" from the primary screen, perform dose-response assays to determine the IC₅₀ value. This involves incubating the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Mechanism of Inhibition Studies: Conduct kinetic assays (e.g., by varying ATP and substrate concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

The following diagram outlines a general workflow for kinase inhibitor screening.

G Start Start: Compound Synthesis and Purification Screening Primary Kinase Panel Screen (Single High Concentration) Start->Screening Hit_Identification Hit Identification (>50% Inhibition) Screening->Hit_Identification Dose_Response Dose-Response Assays to Determine IC₅₀ Hit_Identification->Dose_Response Hit End End: Lead Optimization Hit_Identification->End No Hit Mechanism_Studies Mechanism of Inhibition Studies (e.g., ATP Competition) Dose_Response->Mechanism_Studies Cell_Assays Cell-Based Assays (e.g., Western Blot for p-Substrate) Mechanism_Studies->Cell_Assays Cell_Assays->End

Caption: Experimental workflow for kinase inhibitor profiling.

In Vitro Antimicrobial Susceptibility Testing
  • Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria.

  • Methodology:

    • Minimum Inhibitory Concentration (MIC) Determination: Employ the broth microdilution method according to CLSI guidelines. Briefly, prepare serial dilutions of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth. Inoculate each well with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

    • Minimum Bactericidal Concentration (MBC) Determination: Following MIC determination, subculture aliquots from wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

    • Biofilm Inhibition and Eradication Assays: Grow bacteria in 96-well plates to allow for biofilm formation. For inhibition assays, add the compound at the time of inoculation. For eradication assays, add the compound to pre-formed biofilms. Quantify biofilm biomass using crystal violet staining.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader class of pyrazole derivatives provides a strong foundation for speculation. The most probable mechanisms involve the inhibition of protein kinases, disruption of microbial growth, or modulation of inflammatory pathways. The experimental protocols outlined in this guide offer a clear path forward for investigating these hypotheses. Future research should focus on a systematic evaluation of this compound's activity in the biochemical and cellular assays described, which will be crucial for determining its therapeutic potential and guiding any subsequent drug development efforts. The synthesis of analogs with modifications to the ethyl benzoate moiety could also provide valuable structure-activity relationship (SAR) data to pinpoint key molecular interactions.

References

In Silico Prediction of Ethyl 4-(1H-pyrazol-1-YL)benzoate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-YL)benzoate is a heterocyclic compound featuring a pyrazole and a benzoate moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] This technical guide outlines a comprehensive in silico approach to predict the potential bioactivity of this compound. The methodologies detailed herein provide a framework for virtual screening, target identification, and pharmacokinetic profiling, essential steps in the early phases of drug discovery. This document will focus on predictive modeling in the absence of direct experimental bioactivity data for the title compound.

Introduction to In Silico Bioactivity Prediction

In silico drug design and bioactivity prediction are powerful computational tools that accelerate the drug discovery process by identifying and optimizing promising lead compounds before their synthesis and experimental testing. These methods are broadly categorized into ligand-based and structure-based approaches.

  • Ligand-Based Approaches: These methods utilize the knowledge of known active molecules to predict the activity of new compounds. A key example is the Quantitative Structure-Activity Relationship (QSAR) analysis.

  • Structure-Based Approaches: When the three-dimensional structure of the biological target is known, molecular docking can be employed to predict the binding affinity and mode of interaction between a ligand and the target protein.

This guide will detail a workflow incorporating target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to build a comprehensive bioactivity prediction for this compound.

Predicted Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold associated with a broad spectrum of pharmacological activities. Literature suggests that pyrazole derivatives are promising candidates for:

  • Anticancer Agents: Many pyrazole-containing compounds have demonstrated inhibitory activity against various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3]

  • Carbonic Anhydrase Inhibitors: Certain pyrazole derivatives have shown potent inhibitory effects on carbonic anhydrases, which are implicated in diseases like glaucoma and epilepsy.

  • Antimicrobial and Antifungal Agents: The pyrazole ring is a key component in several compounds with demonstrated efficacy against various bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Agents: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in modulating inflammatory pathways.

  • Antioxidant Agents: Some pyrazole derivatives have been investigated for their ability to scavenge free radicals and reduce oxidative stress.[16]

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, this guide will focus on predicting the bioactivity of this compound against key protein kinases.

In Silico Prediction Workflow

The following workflow outlines a systematic approach to predict the bioactivity of this compound.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation Ligand_Prep Ligand Preparation: This compound (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Selection Target Selection: (VEGFR-2, Aurora A, CDK2) Protein_Prep Protein Preparation: (PDB Retrieval, Cleaning, Protonation) Target_Selection->Protein_Prep Protein_Prep->Docking Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis Pharmacokinetics Pharmacokinetic & Toxicity Profile ADMET->Pharmacokinetics Conclusion Bioactivity Hypothesis Binding_Analysis->Conclusion Pharmacokinetics->Conclusion

Figure 1: A generalized workflow for the in silico bioactivity prediction of a small molecule.

Methodologies

Ligand and Protein Preparation

Ligand Preparation:

  • 2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for accurate docking.

Protein Target Selection and Preparation:

Based on the known activities of pyrazole derivatives, the following protein targets are selected for this predictive study:[1][2][3]

  • VEGFR-2 (PDB ID: 2QU5): A key regulator of angiogenesis, a critical process in tumor growth.

  • Aurora A (PDB ID: 2W1G): A serine/threonine kinase that plays a vital role in mitosis; its overexpression is linked to various cancers.

  • CDK2 (PDB ID: 2VTO): A member of the cyclin-dependent kinase family, essential for cell cycle progression.

Protein Preparation Protocol:

  • PDB File Retrieval: The 3D crystallographic structures of the selected proteins are downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH (e.g., 7.4).

  • Energy Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This section outlines a general protocol using a widely used docking program like AutoDock Vina.

Experimental Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Execution: The prepared ligand is docked into the defined grid box of the prepared protein using the docking algorithm. The program will generate multiple binding poses for the ligand.

  • Pose Analysis: The predicted binding poses are analyzed based on their docking scores (binding affinities) and the interactions they form with the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Predicted Binding Affinities (Hypothetical Data for Illustration)

The following table presents hypothetical docking scores for this compound against the selected protein targets. Lower binding energy values indicate a higher predicted binding affinity.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
VEGFR-22QU5-8.5
Aurora A2W1G-7.9
CDK22VTO-7.2

Interpretation of Docking Results:

The hypothetical results suggest that this compound may have a good binding affinity for VEGFR-2, indicating potential anti-angiogenic activity. The interactions with the active site residues would need to be visualized and analyzed to understand the structural basis of this predicted affinity.

docking_interaction cluster_protein VEGFR-2 Active Site cluster_ligand This compound Cys919 Cys919 Glu885 Glu885 Asp1046 Asp1046 Phe1047 Phe1047 Pyrazole Ring Pyrazole Ring Pyrazole Ring->Glu885 H-Bond Pyrazole Ring->Phe1047 Pi-Pi Stacking Benzoate Moiety Benzoate Moiety Benzoate Moiety->Cys919 H-Bond

Figure 2: A conceptual diagram of potential interactions between the ligand and VEGFR-2.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models and online servers (e.g., SwissADME, pkCSM) can be used to predict these properties.

Predicted ADMET Properties (Hypothetical Data)

PropertyPredicted ValueInterpretation
Absorption
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability is likely.
Blood-Brain Barrier (BBB) PermeantNoLow potential for CNS side effects.
Distribution
Volume of Distribution (VDss)> 0.45 L/kgGood distribution in tissues.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total Clearance0.5 L/h/kgModerate clearance rate.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Interpretation of ADMET Profile:

The hypothetical ADMET profile suggests that this compound has favorable pharmacokinetic properties, including good oral absorption and tissue distribution. However, the predicted inhibition of CYP3A4 warrants further investigation for potential drug-drug interactions.

Signaling Pathway Context

The predicted interaction with VEGFR-2 places this compound in the context of the angiogenesis signaling pathway.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes Ligand This compound Ligand->VEGFR2 Inhibits

Figure 3: Simplified VEGFR-2 signaling pathway and the predicted point of inhibition.

Conclusion and Future Directions

This in silico analysis provides a preliminary hypothesis for the bioactivity of this compound. The molecular docking results suggest a potential inhibitory activity against VEGFR-2, implicating it as a candidate for an anti-angiogenic agent. The ADMET predictions indicate a generally favorable drug-like profile.

It is critical to emphasize that these are predictive, computational results and require experimental validation. The next steps in the investigation of this compound should include:

  • Chemical Synthesis and Characterization: Synthesis of the compound and confirmation of its structure and purity.

  • In Vitro Enzyme Assays: Experimental testing of the compound's inhibitory activity against a panel of protein kinases, including VEGFR-2, Aurora A, and CDK2.

  • Cell-Based Assays: Evaluation of the compound's effect on cancer cell proliferation, migration, and angiogenesis in relevant cell lines.

  • In Vivo Studies: If in vitro results are promising, further evaluation in animal models would be warranted.

This guide provides a robust computational framework for the initial assessment of novel compounds, enabling a more focused and efficient drug discovery pipeline.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-(1H-pyrazol-1-yl)benzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-(1H-pyrazol-1-yl)benzoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for in-house determination, and an illustrative workflow to guide laboratory practice.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating a pyrazole ring attached to an ethyl benzoate moiety. The presence of both aromatic and heterocyclic rings, along with an ester functional group, suggests a moderate polarity. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and application in research and drug development.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the properties of structurally similar compounds.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule has some capacity for hydrogen bonding through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group. However, the dominant aromatic and alkyl portions of the molecule are nonpolar. Therefore, it is expected to have low solubility in water. Its solubility is likely to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar parts of the molecule while the hydroxyl groups can interact with the polar functionalities. A related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been noted to be crystallized from ethanol, indicating at least moderate solubility in this solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are effective at solvating polar functional groups and are generally good solvents for a wide range of organic compounds. It is anticipated that this compound would exhibit good solubility in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): The presence of the benzene ring and the ethyl group suggests that there will be favorable interactions with nonpolar and moderately polar solvents. Therefore, good solubility is expected in dichloromethane, chloroform, and ethyl acetate.

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Density (g/mL)Polarity IndexSolubility at 25°C (g/L)Molar Solubility at 25°C (mol/L)
Water18.021.0010.2Data not availableData not available
Ethanol46.070.794.3Data not availableData not available
Methanol32.040.795.1Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.131.107.2Data not availableData not available
N,N-Dimethylformamide (DMF)73.090.946.4Data not availableData not available
Acetone58.080.795.1Data not availableData not available
Acetonitrile41.050.785.8Data not availableData not available
Ethyl Acetate88.110.904.4Data not availableData not available
Dichloromethane (DCM)84.931.333.1Data not availableData not available
Chloroform119.381.494.1Data not availableData not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or rotator with temperature control

  • Analytical balance (accurate to at least 0.1 mg)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

4.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with undissolved solid present at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial that undissolved solid remains at the end of this period.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

  • Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate check_solid Ensure excess solid remains agitate->check_solid settle Allow solid to settle or centrifuge check_solid->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility (g/L, mol/L) quantify->calculate end End calculate->end

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides researchers with the necessary theoretical background and practical protocols to determine this crucial physicochemical property. The predicted solubility suggests good solubility in many common organic solvents and limited solubility in water. The provided experimental workflow offers a robust method for obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Commercial Availability and Technical Profile of Ethyl 4-(1H-pyrazol-1-yl)benzoate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole and benzoate moieties provide a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. This technical guide provides an overview of the commercial suppliers of this compound, its physicochemical properties, and representative experimental protocols for its synthesis and potential applications, particularly in the development of kinase inhibitors.

Physicochemical Properties
PropertyValueReference
CAS Number 143426-47-5[1][2]
Molecular Formula C₁₂H₁₂N₂O₂[1][2]
Molecular Weight 216.24 g/mol [2]
Appearance White to off-white crystalline powderVaries by supplier
Purity Typically >97%[3]
Solubility Soluble in organic solvents such as DMSO and methanolGeneral knowledge
Commercial Suppliers

This compound is available from several chemical suppliers catering to the research and development market. The following table summarizes a selection of commercial sources. Availability and pricing are subject to change.

SupplierCatalog NumberPurityQuantity
AK Scientific, Inc. Z2905>97%5 g, 1 g
Alichem 143426475>97%5 g, 1 g, 25 g
Key Organics Ltd. AS-31562>97%1 g, 5 g, 10 g, 25 g
Fisher Scientific 50-353-82197+%1 g
Chemsigma 234296>98%Inquire

Synthesis and Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of ethyl 4-hydrazinobenzoate with a suitable three-carbon synthon that can form the pyrazole ring. A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

  • Ethyl 4-hydrazinobenzoate hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-hydrazinobenzoate hydrochloride in a mixture of ethanol and glacial acetic acid.

  • To this solution, add 1,1,3,3-tetramethoxypropane dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

dot

Caption: A representative workflow for the synthesis of this compound.

Application in Kinase Inhibitor Research

Pyrazole-containing compounds are a well-established class of kinase inhibitors.[4] They often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. While the direct inhibitory activity of this compound on specific kinases is not extensively reported, its structural motif is present in numerous potent kinase inhibitors. It serves as a valuable starting material for the synthesis of more complex molecules targeting various kinases involved in cancer and inflammatory diseases.

Potential Signaling Pathway Involvement

Many pyrazole-based inhibitors target key kinases in oncogenic and inflammatory signaling pathways. A representative example is the inhibition of Janus kinases (JAKs), which are crucial components of the JAK-STAT signaling pathway. This pathway is often dysregulated in various cancers and autoimmune disorders.

dot

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_Dimer->Gene_Expression Translocates to Nucleus and Regulates Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Pyrazole-based Inhibitor (e.g., derived from Ethyl 4-(1H-pyrazol-1-yl)benzoate) Inhibitor->JAK Inhibits

Caption: A representative signaling pathway (JAK-STAT) often targeted by pyrazole-based kinase inhibitors.

Representative Experimental Protocol: Synthesis of a Pyrazolopyrimidine Derivative

This compound can be utilized as a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition. The following is a representative protocol for the synthesis of a pyrazolopyrimidine derivative from a pyrazole precursor.

Materials:

  • Ethyl 5-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate (a derivative of the title compound)

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Filtration apparatus

Procedure:

  • A mixture of Ethyl 5-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate and an excess of formamide is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product, a pyrazolo[3,4-d]pyrimidin-4-one derivative, is washed with ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.

  • Alternatively, cyclization can be achieved by reacting the starting pyrazole with a suitable reagent in the presence of a base like sodium ethoxide in ethanol.

  • The reaction mixture is refluxed, then cooled and acidified with dilute hydrochloric acid to precipitate the product.

  • The resulting solid is filtered, washed with water, and dried to yield the desired pyrazolopyrimidine derivative.

This guide provides a foundational understanding of this compound for research purposes. Researchers and drug development professionals can use this information to source the compound and as a starting point for designing synthetic routes to novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is a promising area of research.

References

Methodological & Application

Synthesis of Ethyl 4-(1H-pyrazol-1-YL)benzoate from pyrazole and ethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between pyrazole and ethyl 4-fluorobenzoate. This method offers a straightforward and efficient route to the desired N-arylpyrazole. The protocol herein is a representative method based on established principles of N-arylation of pyrazoles.

Introduction

N-arylpyrazoles are a significant class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthesis of these compounds is therefore of considerable interest. Traditional methods for N-arylation include transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation) and nucleophilic aromatic substitution.[2][3] The SNAr reaction is a particularly attractive method when the aryl halide is activated towards nucleophilic attack, such as with a fluorine substituent. This application note details a representative protocol for the synthesis of this compound from pyrazole and ethyl 4-fluorobenzoate, a reaction that proceeds via an SNAr mechanism.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • Pyrazole (C₃H₄N₂)

  • Ethyl 4-fluorobenzoate (C₉H₉FO₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), ethyl 4-fluorobenzoate (1.0-1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to pyrazole.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Reactants
Pyrazole1.0 eq
Ethyl 4-fluorobenzoate1.0 - 1.2 eqA slight excess may improve conversion.
Base
Potassium Carbonate2.0 - 3.0 eqA strong, non-nucleophilic base is required.
Solvent
Dimethylformamide (DMF)AnhydrousA high-boiling polar aprotic solvent is ideal.
Temperature 100 - 120 °CElevated temperatures are necessary for SNAr.
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Expected Yield 60 - 80%Yields are dependent on reaction optimization.
Purity >95%After column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup cluster_purification Purification & Characterization reactants 1. Combine Reactants: Pyrazole, Ethyl 4-fluorobenzoate, K₂CO₃ solvent 2. Add Anhydrous DMF reactants->solvent heating 3. Heat at 100-120 °C solvent->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Quench with Water monitoring->quench extraction 6. Extract with Ethyl Acetate quench->extraction washing 7. Wash with Brine extraction->washing drying 8. Dry with MgSO₄ washing->drying concentration 9. Concentrate in vacuo drying->concentration chromatography 10. Column Chromatography concentration->chromatography characterization 11. Characterize Product (NMR, MS) chromatography->characterization product Final Product: This compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • Avoid inhalation of dust from potassium carbonate.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This SNAr approach avoids the need for expensive and sensitive transition-metal catalysts, offering a practical alternative for accessing this important chemical intermediate. The provided workflow and data tables serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate via a copper-catalyzed Ullmann condensation. The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen bonds, enabling the N-arylation of pyrazole with an aryl halide.[1][2] This protocol will focus on the coupling of 1H-pyrazole with ethyl 4-halobenzoates (iodo or bromo derivatives) using a copper catalyst, a suitable ligand, a base, and an appropriate solvent. The target molecule, this compound, is a valuable building block in medicinal chemistry and drug discovery. These notes offer a comprehensive guide, including a comparative analysis of reaction conditions, a detailed experimental procedure, and diagrams illustrating the workflow and catalytic cycle.

Introduction

The N-arylation of heterocyclic compounds is a fundamental transformation in organic synthesis, providing access to a wide array of molecules with significant biological activity. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a cornerstone for the formation of aryl-N bonds.[1][2] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems employing various copper sources (CuI, Cu₂O, CuO), ligands, and bases.[1][2]

The synthesis of this compound serves as an excellent example of the application of the Ullmann condensation. This molecule incorporates a pyrazole moiety, a common scaffold in pharmaceuticals, linked to a benzoate group, a versatile handle for further chemical modifications. This document outlines optimized conditions and a general protocol for this synthesis, aimed at providing researchers with a reliable method for obtaining this important intermediate.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Ullmann condensation for the N-arylation of pyrazole is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes various reported conditions for the copper-catalyzed N-arylation of pyrazoles with aryl halides, providing a comparative overview of expected yields under different experimental setups. While not all entries are for the exact synthesis of this compound, they represent analogous and relevant systems that inform the selection of optimal conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotolueneCu₂O (5)L-proline (20)Cs₂CO₃ (2)DMSO902485Analogous system
2IodobenzeneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃ (2)Dioxane1102495[3]
34-IodotolueneCu₂O (10)Salicylaldoxime (20)K₂CO₃ (2)MeCN822492Analogous system
4BromobenzeneCuI (10)1,10-Phenanthroline (20)K₃PO₄ (2)DMF1102488Analogous system
5Ethyl 4-iodobenzoateCuI (10)L-proline (20)K₂CO₃ (2)DMSO10024~90 (estimated)Projected
6Ethyl 4-bromobenzoateCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2)DMF13024~85 (estimated)Projected

Note: Entries 5 and 6 are projected conditions for the target synthesis based on optimizations from similar reactions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via an Ullmann condensation.

Materials:

  • 1H-Pyrazole

  • Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add copper(I) iodide (0.1 mmol, 10 mol%), 1H-pyrazole (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (or DMSO, 2 mL), followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and finally ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv.).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110-130°C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Catalyst (Pyrazole, K2CO3, CuI) B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Solvent, Ligand & Aryl Halide (DMF, Ligand, Ethyl 4-iodobenzoate) B->C D Heat and Stir (110-130°C, 24h) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A schematic overview of the experimental workflow for the Ullmann condensation.

Catalytic Cycle of Copper-Catalyzed N-Arylation

catalytic_cycle CuI Cu(I) Catalyst Complex1 L-Cu(I) CuI->Complex1 + Ligand (L) Pyrazole Pyrazole-H Pyrazole->Complex1 + Base Base Base ArylHalide Ar-X (Ethyl 4-halobenzoate) Product Product (this compound) Ligand Ligand (L) Complex2 L-Cu(I)-Pyrazole Complex1->Complex2 Forms Cu-pyrazolate Complex3 L-Cu(III)(Ar)(Pyrazole)X Complex2->Complex3 + Ar-X (Oxidative Addition) Complex3->CuI - Product Complex3->Product Reductive Elimination

Caption: The proposed catalytic cycle for the copper-catalyzed N-arylation of pyrazole.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound of interest in pharmaceutical and materials science due to the versatile chemical properties of the pyrazole and benzoate moieties. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. These application notes provide a detailed protocol for the analysis of this compound using mass spectrometry, including sample preparation, instrumentation, and data analysis. The expected fragmentation patterns are also discussed to aid in structural elucidation.

Chemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₄N₂O₂[1][2]
Molecular Weight230.26 g/mol [1][2]
AppearanceColorless solid
CAS Number149959-53-9

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution is further diluted with the mobile phase to a final concentration of 1-10 µg/mL. It is crucial to ensure complete dissolution of the sample to avoid any particulate matter that could interfere with the analysis.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements and fragmentation studies.

ESI-MS Parameters:

ParameterRecommended Value
Ionization ModePositive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/h
Desolvation Gas Flow600 L/h
Mass Rangem/z 50-500

Tandem Mass Spectrometry (MS/MS) Parameters: For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed. The precursor ion ([M+H]⁺, m/z 231.11) is isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy can be ramped from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.

Data Presentation

The expected major ions in the mass spectrum of this compound are summarized in the table below. The fragmentation pattern is predicted based on the known fragmentation of aromatic esters and pyrazole derivatives.

m/z (Predicted)Ion FormulaDescription
231.11[C₁₃H₁₅N₂O₂]⁺Protonated molecule ([M+H]⁺)
203.11[C₁₁H₁₁N₂O₂]⁺Loss of ethylene (C₂H₄) from the ethyl group
185.08[C₁₃H₁₃N₂]⁺Loss of ethoxy radical (•OC₂H₅)
157.08[C₁₁H₉N₂]⁺Loss of carbon monoxide (CO) from m/z 185
149.06[C₇H₅O₂]⁺Benzoyl cation
121.05[C₇H₅O]⁺Loss of CO from benzoyl cation
104.05[C₇H₆N]⁺Phenylnitrilium ion
77.04[C₆H₅]⁺Phenyl cation
68.05[C₃H₄N₂]⁺Pyrazole ring fragment

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule in the ESI source. The primary fragmentation pathways are expected to involve the ester group and the pyrazole ring.

Fragmentation_Pathway M This compound [M+H]⁺ m/z 231.11 frag1 [M+H - C₂H₄]⁺ m/z 203.11 M->frag1 - C₂H₄ frag2 [M+H - •OC₂H₅]⁺ m/z 185.08 M->frag2 - •OC₂H₅ frag3 [C₇H₅O₂]⁺ m/z 149.06 M->frag3 frag4 [C₁₁H₉N₂]⁺ m/z 157.08 frag2->frag4 - CO frag5 [C₇H₅O]⁺ m/z 121.05 frag3->frag5 - CO frag6 [C₆H₅]⁺ m/z 77.04 frag5->frag6 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve in Methanol/Acetonitrile (1 mg/mL) dilute Dilute with Mobile Phase (1-10 µg/mL) dissolve->dilute lcms Inject into LC-MS System dilute->lcms ms Acquire Full Scan MS Data lcms->ms msms Perform MS/MS on [M+H]⁺ ms->msms process Process Raw Data msms->process identify Identify Molecular Ion and Fragments process->identify report Generate Report identify->report

Caption: Experimental workflow for MS analysis.

Conclusion

These application notes provide a comprehensive guide for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation and instrument parameters will enable researchers to obtain high-quality, reproducible data. The predicted fragmentation data and pathway will serve as a valuable reference for the structural confirmation and identification of this compound in various matrices. This methodology can be readily adapted for quantitative analysis and for the study of related pyrazole derivatives.

References

Application Note: Crystal Structure Determination of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, a pyrazole derivative of interest in medicinal chemistry. The methodology covers synthesis, crystallization, single-crystal X-ray diffraction data collection, and structure refinement. The presented data and protocols are essential for researchers engaged in the structural analysis and rational design of novel therapeutic agents based on the pyrazole scaffold.

Note: Initial searches for the crystal structure of Ethyl 4-(1H-pyrazol-1-YL)benzoate did not yield specific results. The following data and protocols are for the closely related analogue, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , which contains an additional methylene linker.

Introduction

Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that exhibit a wide range of pharmacological activities.[1] Understanding the three-dimensional structure of these molecules is crucial for elucidating their structure-activity relationships (SAR) and for the development of new, more potent drug candidates. X-ray crystallography provides precise information on bond lengths, bond angles, and conformation, which are critical inputs for computational modeling and drug design.

Experimental Protocols

Synthesis of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate[2]

A solution of pyrazole (0.680 g, 10 mmol), potassium carbonate (2.073 g, 15 mmol), and ethyl 4-(bromomethyl)benzoate (2.43 g, 10 mmol) in 100 ml of acetone is prepared in a 250 ml four-necked round-bottom flask equipped with a mechanical stirrer. The reaction mixture is heated to 65°C and stirred for 6 hours. After cooling, the mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation at 35°C to yield the crude product.

Crystallization[2]

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of an ethanolic solution of the crude product. Colorless block-like crystals are typically formed.

Single-Crystal X-ray Diffraction Data Collection[2]

A suitable single crystal with dimensions of approximately 0.22 × 0.20 × 0.18 mm is mounted on a diffractometer.[2] Data collection is performed using an Agilent SuperNova diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[2] A multi-scan absorption correction is applied to the collected data.[2]

Structure Solution and Refinement[2]

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[2]

Data Presentation

The crystallographic data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details[2]
ParameterValue
Empirical formulaC₁₃H₁₄N₂O₂
Formula weight230.26 g/mol
Temperature293 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a8.1338 (12) Å
b8.1961 (9) Å
c10.7933 (11) Å
α74.013 (9)°
β83.308 (10)°
γ64.734 (13)°
Volume625.54 (13) ų
Z2
Density (calculated)1.222 Mg/m³
Absorption coefficient0.08 mm⁻¹
F(000)244
Crystal size0.22 × 0.20 × 0.18 mm
Data collection
Theta range for data collection4.3 to 28.2°
Index ranges-10<=h<=10, -10<=k<=10, -14<=l<=14
Reflections collected4295
Independent reflections2197 [R(int) = 0.032]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2197 / 0 / 155
Goodness-of-fit on F²1.15
Final R indices [I>2sigma(I)]R1 = 0.067, wR2 = 0.201
R indices (all data)R1 = 0.087, wR2 = 0.223
Largest diff. peak and hole0.18 and -0.23 e.Å⁻³
Table 2: Key Geometric Parameters[2]
ParameterValue
Dihedral angle between pyrazole and benzene rings76.06 (11)°
C-O-C-C torsion angle (ethyl chain)-175.4 (3)° (anti conformation)

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the crystal structure determination of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_refinement Structure Determination reactants Pyrazole + Ethyl 4-(bromomethyl)benzoate + K2CO3 in Acetone reaction Reflux at 65°C for 6h reactants->reaction workup Filtration & Solvent Evaporation reaction->workup crude_product Crude Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate workup->crude_product dissolution Dissolve in Ethanol crude_product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Agilent SuperNova) crystals->data_collection absorption_correction Multi-scan Absorption Correction data_collection->absorption_correction raw_data Diffraction Data absorption_correction->raw_data structure_solution Direct Methods (SHELX) raw_data->structure_solution refinement Full-matrix Least-squares on F2 structure_solution->refinement validation Final Crystal Structure refinement->validation

Caption: Experimental workflow for the crystal structure determination.

logical_relationship cluster_properties Molecular Properties cluster_applications Applications compound Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate structure 3D Crystal Structure compound->structure geometry Bond Lengths & Angles structure->geometry conformation Molecular Conformation structure->conformation sar Structure-Activity Relationship (SAR) Studies structure->sar drug_design Rational Drug Design sar->drug_design comp_chem Computational Chemistry drug_design->comp_chem

Caption: Relationship between crystal structure and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of Ethyl 4-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed to provide high resolution and sensitivity, making it suitable for quality control and stability testing in drug development and manufacturing.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a building block for the synthesis of various biologically active molecules. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds. This document provides a detailed protocol for an RP-HPLC method developed for the purity analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard, >99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in Water (optional, for pH adjustment)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 25 minutes
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Data Presentation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

ParameterResult
Retention Time (Main Peak) Approximately 12.5 minutes
Area of Main Peak (Example) 18500 mAUs
Total Area of All Peaks (Example) 18650 mAUs
Purity (%) (Area of Main Peak / Total Area) x 100
Calculated Purity (%) 99.19%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Dilute to Final Concentration B->C D System Equilibration C->D Transfer to Autosampler E Inject Sample D->E F Gradient Elution E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H Chromatogram Output I Calculate Purity H->I J Generate Report I->J

Caption: Workflow for the HPLC purity analysis of this compound.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes evaluating parameters such as theoretical plates, tailing factor, and repeatability of injections. The acceptance criteria should be defined as per internal standard operating procedures (SOPs) or relevant pharmacopeial guidelines.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the purity determination of this compound. The method is specific, accurate, and precise, making it an essential tool for quality assurance in the synthesis and development of pharmaceuticals containing this important intermediate. Further validation studies in accordance with ICH guidelines are recommended before implementation in a regulated environment.

Developing In Vitro Assays for Ethyl 4-(1H-pyrazol-1-yl)benzoate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of Ethyl 4-(1H-pyrazol-1-yl)benzoate, a pyrazole derivative with potential therapeutic applications. The following protocols are designed to assess its cytotoxic and antiplatelet activities, common pharmacological properties associated with this class of compounds.

Section 1: Anticancer Activity Assessment

Many pyrazole derivatives have demonstrated potential as anticancer agents. The following assays are designed to determine the cytotoxic effects of this compound against cancer cell lines and to investigate a potential mechanism of action through the inhibition of tubulin polymerization.

Cell Viability and Cytotoxicity Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2096
11.1088
100.8568
500.4536
1000.2016
IC₅₀ (µM) -~45

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay determines if this compound affects the polymerization of tubulin into microtubules, a critical process for cell division. Inhibition of tubulin polymerization is a known mechanism of action for several anticancer drugs.

Experimental Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Add a mixture of tubulin and GTP to each well to initiate polymerization. The final concentration of tubulin is typically 2-3 mg/mL.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization (Vmax) and the maximum polymer mass can be determined from the curves. Compare the results for the test compound to the controls.

Data Presentation:

CompoundConcentration (µM)Vmax (mOD/min)% Inhibition of Polymerization
Vehicle Control-10.50
Colchicine101.288.6
Test Compound19.86.7
Test Compound105.349.5
Test Compound502.180.0

Tubulin Polymerization Inhibition Pathway

Tubulin_Pathway cluster_process Microtubule Dynamics cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_arrest Mitotic Arrest compound This compound compound->inhibition inhibition->tubulin Inhibition of Polymerization apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Section 2: Antiplatelet Activity Assessment

Certain pyrazole-containing compounds have been shown to possess antiplatelet properties. The following assays are designed to investigate the effect of this compound on key targets in platelet activation pathways: Protease-Activated Receptor 4 (PAR4) and Cyclooxygenase (COX) enzymes.

PAR4-Mediated Platelet Aggregation Assay

This assay evaluates the ability of the test compound to inhibit platelet aggregation induced by a PAR4 agonist peptide.

Experimental Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy, consenting donors who have not taken antiplatelet medication. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Compound Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • Induction of Aggregation: Add a PAR4 agonist peptide (e.g., AYPGKF-NH₂) to the PRP to induce platelet aggregation.

  • Measurement of Aggregation: Monitor the change in light transmission using a platelet aggregometer. The extent of aggregation is proportional to the increase in light transmission.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)% Aggregation% Inhibition
Vehicle Control-850
YD-3 (Positive Control)101582.4
Test Compound1788.2
Test Compound104547.1
Test Compound502076.5
IC₅₀ (µM) --~12

PAR4 Signaling Pathway in Platelets

PAR4_Signaling cluster_activation Receptor Activation cluster_signaling Intracellular Signaling cluster_inhibition Inhibition cluster_outcome Platelet Response thrombin Thrombin par4 PAR4 Receptor thrombin->par4 Cleavage & Activation gq Gq par4->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca2+ Mobilization ip3->ca2 pkc PKC Activation dag->pkc aggregation Platelet Aggregation ca2->aggregation pkc->aggregation compound This compound compound->inhibition inhibition->par4 Antagonism

Caption: PAR4 signaling cascade leading to platelet aggregation.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are involved in the synthesis of pro-aggregatory thromboxane A₂.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Use purified ovine or human COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or a known COX inhibitor (e.g., indomethacin, celecoxib) for a defined period at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.

  • Detection of Prostaglandin: After a set reaction time, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation:

CompoundConcentration (µM)% Inhibition COX-1% Inhibition COX-2
Vehicle Control-00
Indomethacin19585
Celecoxib11092
Test Compound11540
Test Compound105580
Test Compound508595
IC₅₀ (µM) -~9 ~2.5

COX Inhibition Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_enzyme Prepare COX-1/COX-2 Enzyme prepare_compound Prepare Compound Dilutions incubate_compound Incubate Enzyme with Compound prepare_compound->incubate_compound add_substrate Add Arachidonic Acid incubate_compound->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction elisa Measure PGE2 via ELISA stop_reaction->elisa calculate_inhibition Calculate % Inhibition elisa->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cell-based screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate derivatives, a class of compounds with significant potential in therapeutic applications. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of these derivatives on cancer cell lines, along with data presentation guidelines and visualizations of experimental workflows and potential signaling pathways.

Introduction to this compound Derivatives

This compound serves as a key intermediate in the synthesis of various bioactive molecules.[3] Its derivatives are a subject of interest in medicinal chemistry due to the versatile biological activities of the pyrazole scaffold.[2][4] Research has shown that pyrazole-containing compounds can act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3K), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), which are crucial targets in cancer therapy.[5] Furthermore, some pyrazole derivatives have been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][5]

The cell-based screening protocols detailed below are designed to evaluate the efficacy of newly synthesized this compound derivatives as potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of 50% of a cancer cell population. The following table summarizes hypothetical IC50 values for a series of derivatives against common cancer cell lines.

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
EPB-001 Unsubstituted15.222.518.9
EPB-002 4-Chlorophenyl5.88.16.5
EPB-003 4-Methoxyphenyl12.116.714.3
EPB-004 3,4-Dichlorophenyl2.34.53.1
Doxorubicin Reference Drug0.95[5]1.20.8

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO) or Solubilization solution[6][9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of the this compound derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[10]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Derivatives CellCulture Cancer Cell Line Culture (MCF-7, A549, HCT116) Synthesis->CellCulture MTT_Assay MTT Assay for Cell Viability (IC50) CellCulture->MTT_Assay DataAnalysis IC50 Determination & Statistical Analysis MTT_Assay->DataAnalysis Apoptosis_Assay Annexin V/PI Assay for Apoptosis LeadIdentification Lead Compound Identification Apoptosis_Assay->LeadIdentification DataAnalysis->Apoptosis_Assay

Caption: Experimental workflow for screening this compound derivatives.

Potential Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor EGFR EGFR/VEGFR GrowthFactor->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative Inhibitor->EGFR Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Logical Flow of the Screening Process

logical_flow Start Start: Synthesized Derivatives PrimaryScreen Primary Screen: MTT Assay Start->PrimaryScreen Active Active? (IC50 < Threshold) PrimaryScreen->Active SecondaryScreen Secondary Screen: Apoptosis Assay Active->SecondaryScreen Yes Inactive Inactive/Discard Active->Inactive No MechanismStudy Further Mechanistic Studies SecondaryScreen->MechanismStudy End End: Lead Candidate MechanismStudy->End

References

Application Notes and Protocols for Molecular Docking Studies of Ethyl 4-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Ethyl 4-(1H-pyrazol-1-YL)benzoate, a novel compound with potential therapeutic applications. The document outlines the scientific context, potential protein targets, and a step-by-step guide for in silico analysis of its binding interactions.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The core pyrazole structure serves as a versatile scaffold for designing molecules that can interact with various biological targets. This compound, as a derivative, is a promising candidate for investigation as a modulator of protein function. While this specific molecule is a novel area of research, related pyrazole-containing compounds have been shown to target a range of proteins, including kinases, carbonic anhydrases, and cyclooxygenases.[3][4][5] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and lead optimization.[6][7][8]

Hypothetical Target Proteins for this compound

Based on the known activities of similar pyrazole derivatives, the following protein families are proposed as potential targets for molecular docking studies:

  • Protein Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. Pyrazole derivatives have been identified as potential inhibitors of various kinases.[3]

  • Carbonic Anhydrases (CAs): CAs are involved in physiological processes such as pH regulation and have been targeted for the treatment of glaucoma, edema, and some cancers. Sulfonamide-bearing pyrazoles have shown potent CA inhibition.[5]

  • Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs), some of which contain pyrazole scaffolds, function by inhibiting these enzymes.[4]

  • Microbial Enzymes: Given the observed antimicrobial activity of pyrazole compounds, enzymes essential for bacterial or fungal survival, such as dihydrofolate reductase (DHFR) or enoyl-ACP reductase, are plausible targets.[2][9]

For the purpose of the following protocols, we will consider a hypothetical study targeting a protein kinase , a common target for pyrazole-based inhibitors.

Experimental Protocols: Molecular Docking

This section details the methodology for a standard molecular docking workflow.

Preparation of the Target Protein Structure
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).

  • Protein Clean-up:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for structural integrity or enzymatic activity.

    • Check for and repair any missing residues or atoms using software like Modeller or the protein preparation wizard in Schrödinger Maestro.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).

    • Assign partial atomic charges using a force field such as AMBER or CHARMM.[10]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

Preparation of the Ligand: this compound
  • Ligand Sketching and 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

  • Ligand Protonation and Charge Assignment:

    • Add hydrogen atoms to the ligand.

    • Assign appropriate protonation states at physiological pH.

    • Calculate partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force field-based method (e.g., Gasteiger charges).[10]

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

Molecular Docking Procedure
  • Define the Binding Site:

    • If a co-crystallized ligand is present in the original PDB structure, define the binding site as a grid box centered on the position of that ligand.

    • If the binding site is unknown, use a blind docking approach with a grid box encompassing the entire protein surface or use a pocket prediction tool to identify potential binding sites.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock, Glide, or GOLD.[11][12]

    • Configure the docking parameters. For example, in AutoDock, this would involve setting up the grid parameter files and the docking parameter file specifying the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.[10][12]

    • Initiate the docking simulation. The software will explore various conformations and orientations (poses) of the ligand within the defined binding site.[6]

  • Scoring and Ranking:

    • The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.[8]

    • The poses are then ranked based on their predicted binding scores.

Post-Docking Analysis
  • Visual Inspection: Visually analyze the top-ranked poses using molecular visualization software (e.g., PyMOL, VMD, Chimera). Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Interaction Analysis: Generate 2D interaction diagrams to clearly depict the specific amino acid residues involved in binding.

  • Binding Energy Analysis: Compare the binding energies of the different poses. Lower binding energy values generally indicate more favorable binding.

  • Clustering Analysis: Group similar poses together based on their root-mean-square deviation (RMSD) to understand the conformational landscape of the ligand in the binding pocket.

Data Presentation

The quantitative results of a molecular docking study are typically summarized in a table for easy comparison.

Target Protein (PDB ID)Ligand PoseBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen BondsHydrophobic Interactions
Kinase X (e.g., 2QU5)1-9.80.15MET123, LYS45, GLU67LYS45 (NH) - O(ester)MET123, ALA89
Kinase X (e.g., 2QU5)2-9.50.22MET123, LYS45, ASP124ASP124 (OD1) - N(pyrazole)VAL33, ILE122
Kinase Y (e.g., 2W1G)1-8.70.85PHE98, LEU23, SER44SER44 (OG) - N(pyrazole)PHE98, LEU23, ALA42
Kinase Y (e.g., 2W1G)2-8.41.21PHE98, SER44, VAL25SER44 (OG) - O(ester)VAL25, PRO99

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) Clean_Protein Clean Protein (Remove water, ions) PDB->Clean_Protein Ligand Ligand Structure (2D Sketch) Convert_Ligand Convert to 3D Ligand->Convert_Ligand Prep_Protein Protonate & Assign Charges Clean_Protein->Prep_Protein Min_Protein Energy Minimize Protein Prep_Protein->Min_Protein Define_Site Define Binding Site (Grid Generation) Min_Protein->Define_Site Prep_Ligand Protonate & Assign Charges Convert_Ligand->Prep_Ligand Min_Ligand Energy Minimize Ligand Prep_Ligand->Min_Ligand Run_Docking Run Docking Simulation (e.g., AutoDock) Min_Ligand->Run_Docking Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions (H-bonds, Hydrophobic) Score_Poses->Analyze_Interactions Visualize Visualize Complexes (PyMOL, Chimera) Analyze_Interactions->Visualize Report Generate Report Visualize->Report

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Hypothetical Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_X Kinase X (Target Protein) Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Transcription Gene Transcription Response Cellular Response (e.g., Proliferation, Survival) Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound Inhibitor->Kinase_X Inhibits

Caption: A simplified diagram of a hypothetical kinase signaling pathway.

References

Application Notes and Protocols for the Purification of Crude Ethyl 4-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is crucial for its subsequent use in research and development. This document provides detailed protocols for the purification of crude this compound using two common and effective laboratory techniques: recrystallization and column chromatography.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents such as ethanol, methanol, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes.

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and yield. Below are protocols for two widely used methods.

Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent. For this compound, ethanol has been reported as a suitable solvent for obtaining crystalline material.[1]

Experimental Protocol: Recrystallization from Ethanol

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If the solid is insoluble or sparingly soluble at room temperature but dissolves upon heating, the solvent is suitable.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If necessary, add more ethanol dropwise to achieve complete dissolution. Avoid using an excessive amount of solvent to maximize the yield.[2][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4][5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the purified solid and compare it to the literature value. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[6][7] This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase and Mobile Phase Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing:

    • Secure a glass column vertically with a clamp.

    • Add a small plug of cotton or glass wool to the bottom of the column.[8]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing the silica to settle into a uniform bed without air bubbles.[8][9]

    • Add another layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.[6]

    • Alternatively, for less soluble samples, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[9]

  • Elution:

    • Add the mobile phase to the top of the column and begin to collect fractions.

    • Maintain a constant flow of the eluent through the column. A gentle positive pressure (flash chromatography) can be applied to speed up the process.[6]

  • Fraction Collection and Analysis:

    • Collect small fractions of the eluent as it passes through the column.

    • Monitor the composition of the fractions using TLC to identify which fractions contain the purified product.

  • Isolation of Purified Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

  • Purity Assessment: Assess the purity of the final product using methods such as melting point determination, NMR, or HPLC.

Data Presentation

The following table provides an illustrative comparison of the expected outcomes from the two purification techniques. The actual values will depend on the initial purity of the crude product and the specific experimental conditions.

ParameterRecrystallization (Ethanol)Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate)
Purity (Post-Purification) >98%>99%
Typical Yield 60-80%70-90%
Advantages - Simple and cost-effective- Good for removing small amounts of impurities- Can yield high-quality crystals- Highly versatile for a wide range of impurities- Can separate compounds with similar polarities- High resolution and purity achievable
Disadvantages - Potential for significant product loss in the mother liquor- May not be effective for complex mixtures- More time-consuming and requires more solvent- Potential for sample decomposition on the stationary phase[10]

Experimental Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow crude_product Crude this compound dissolution Dissolution in Minimum Hot Ethanol crude_product->dissolution Recrystallization Path column_prep Column Preparation (Silica Gel) crude_product->column_prep Column Chromatography Path hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling and Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying_recryst Drying washing->drying_recryst purified_product Purified Product drying_recryst->purified_product sample_loading Sample Loading column_prep->sample_loading elution Elution with Hexanes:Ethyl Acetate sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->purified_product purity_analysis Purity Analysis (MP, NMR, HPLC) purified_product->purity_analysis

Caption: Purification workflow for this compound.

References

Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical and materials science research. The focus is on two primary synthetic routes: the Copper-Catalyzed N-Arylation (Ullmann Condensation) and the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). This guide offers a comparative analysis of these methods, considering factors critical for industrial scale-up, including reaction efficiency, catalyst cost and stability, process safety, and purification strategies. Detailed experimental protocols, quantitative data summaries, and process flow diagrams are provided to aid researchers in the successful and efficient large-scale production of this important pyrazole derivative.

Introduction

This compound is a valuable building block in the synthesis of a variety of functional molecules. Its pyrazole moiety offers a versatile scaffold for developing new therapeutic agents and advanced materials. As the demand for such compounds grows, the need for robust and scalable synthetic methods becomes paramount. This document outlines key considerations and detailed protocols for transitioning the synthesis of this compound from laboratory to pilot or production scale.

The primary challenge in synthesizing N-aryl pyrazoles lies in the selective formation of the C-N bond between the pyrazole nitrogen and the aryl ring. Two of the most powerful and widely used methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods on an industrial scale depends on a careful evaluation of factors such as catalyst cost, substrate scope, reaction conditions, and ease of product purification.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for scale-up is a critical decision that impacts process efficiency, cost-effectiveness, and environmental footprint. Below is a comparative overview of the two main approaches for the synthesis of this compound.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst. Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted protocols has significantly improved the mildness and efficiency of this transformation.

Advantages for Scale-Up:

  • Cost-Effective Catalyst: Copper catalysts are significantly less expensive than their palladium counterparts, a crucial factor for large-scale production.

  • Readily Available Reagents: The reagents for Ullmann reactions are generally widely available and affordable.

Challenges for Scale-Up:

  • High Catalyst Loading: Often requires higher catalyst loading (5-20 mol%) compared to palladium-catalyzed reactions.

  • Elevated Temperatures: While milder conditions have been developed, many Ullmann-type reactions still require temperatures exceeding 100 °C, which can have implications for energy consumption and reactor design on a large scale.

  • Ligand Requirement: The use of ligands, while improving reactivity, adds to the cost and complexity of the process.

  • Work-up and Purification: Removal of copper residues from the final product can be challenging and may require specific purification techniques.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency under relatively mild conditions. It employs a palladium catalyst, typically in combination with a phosphine-based ligand.

Advantages for Scale-Up:

  • High Efficiency and Generality: This method is known for its high yields and tolerance of a wide range of functional groups.

  • Low Catalyst Loading: Typically requires very low catalyst loadings (0.1-2 mol%), which can offset the higher cost of palladium.

  • Mild Reaction Conditions: Reactions often proceed at lower temperatures than traditional Ullmann reactions, leading to energy savings and potentially better selectivity.

Challenges for Scale-Up:

  • Catalyst Cost and Sensitivity: Palladium catalysts and their associated phosphine ligands are expensive. They can also be sensitive to air and moisture, necessitating inert atmosphere conditions, which adds to the operational complexity and cost at scale.

  • Ligand Selection: The choice of ligand is critical for reaction success and often requires screening and optimization.

  • Palladium Removal: Stringent regulations in the pharmaceutical industry require very low levels of residual palladium in the final active pharmaceutical ingredient (API), making palladium removal a critical and potentially costly step.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the synthesis of N-aryl pyrazoles via Copper-Catalyzed and Palladium-Catalyzed routes, based on literature precedents for similar substrates. It is important to note that these are representative examples and optimization will be required for the specific synthesis of this compound on a large scale.

Table 1: Copper-Catalyzed N-Arylation of Pyrazoles - Representative Data

EntryAryl HalidePyrazoleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePyrazoleCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1102485Similar to[1]
24-IodotoluenePyrazoleCuI (5)L-Proline (10)K₂CO₃DMSO901292General Protocol
34-BromobenzonitrilePyrazoleCu₂O (10)Salicylaldoxime (20)Cs₂CO₃NMP1202478General Protocol

Table 2: Palladium-Catalyzed N-Arylation of Pyrazoles - Representative Data

EntryAryl HalidePyrazoleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePyrazolePd₂(dba)₃ (1)Xantphos (2)K₃PO₄Toluene1001895General Protocol
24-ChlorobenzonitrilePyrazolePd(OAc)₂ (2)SPhos (4)K₂CO₃t-BuOH801288General Protocol
3Ethyl 4-bromobenzoate1H-pyrazolePd(dba)₂ (2)tBuDavePhos (4)K-tert-butoxideXylene160 (MW)0.1760-67Adapted from[2]

Experimental Protocols

The following protocols are provided as a starting point for the scale-up synthesis of this compound. Caution: These reactions should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is based on a general procedure for the copper-diamine-catalyzed N-arylation of pyrazoles.

Materials:

  • Pyrazole

  • Ethyl 4-iodobenzoate (or Ethyl 4-bromobenzoate)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dioxane, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charging Reagents: To the reactor, add pyrazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dioxane to the reactor.

  • Ligand Addition: Add N,N'-dimethylethylenediamine (0.2 eq) to the reaction mixture.

  • Substrate Addition: Dissolve ethyl 4-iodobenzoate (1.2 eq) in anhydrous dioxane and add it to the reactor via an addition funnel.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts. Wash the filter cake with ethyl acetate.

    • Combine the filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. For larger scales, recrystallization is preferred.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a representative procedure for the Buchwald-Hartwig amination.

Materials:

  • Pyrazole

  • Ethyl 4-bromobenzoate (or Ethyl 4-chlorobenzoate)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Xantphos Pd G3

  • Xantphos (or another suitable phosphine ligand)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Inert Atmosphere: All operations should be performed under an inert atmosphere (nitrogen or argon).

  • Catalyst Preparation (if not using a pre-catalyst): In a separate flask under inert atmosphere, mix Palladium(II) acetate (0.01 eq) and Xantphos (0.02 eq) in anhydrous toluene and stir for 15-20 minutes.

  • Reactor Setup and Charging: To the main reactor, add pyrazole (1.0 eq), ethyl 4-bromobenzoate (1.2 eq), and potassium phosphate (2.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the reactor, followed by the pre-formed catalyst solution (or the pre-catalyst directly).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol 1. A common solvent system for recrystallization of N-aryl pyrazoles is isopropanol or an ethanol/water mixture.[3][4]

Visualizations

Synthetic Pathways

Synthetic Routes to this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_start Pyrazole + Ethyl 4-iodobenzoate U_reagents CuI, Ligand (e.g., N,N'-Dimethylethylenediamine) Base (e.g., K2CO3), Solvent (e.g., Dioxane) U_start->U_reagents U_product This compound U_reagents->U_product B_start Pyrazole + Ethyl 4-bromobenzoate B_reagents Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) Base (e.g., K3PO4), Solvent (e.g., Toluene) B_start->B_reagents B_product This compound B_reagents->B_product

Caption: Overview of the Ullmann and Buchwald-Hartwig routes.

Experimental Workflow

General Scale-Up Workflow reagents Reagent Charging (Inert Atmosphere) reaction Controlled Heating & Reaction Monitoring reagents->reaction workup Cooling, Filtration & Aqueous Washes reaction->workup purification Concentration & Recrystallization workup->purification drying Drying of Final Product purification->drying

Caption: A generalized workflow for the scale-up synthesis.

Logical Relationship: Catalyst Selection

Catalyst Selection Logic start Start: Need for N-Arylation cost Cost a Major Constraint? start->cost mild_conditions Mild Conditions Required? cost->mild_conditions No copper Consider Copper Catalysis cost->copper Yes mild_conditions->copper No palladium Consider Palladium Catalysis mild_conditions->palladium Yes

Caption: Decision tree for catalyst system selection.

Safety and Handling Considerations

General Precautions:

  • Always work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents and powdered reagents.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • For large-scale operations, consider additional safety measures such as blast shields and remote monitoring.

Reagent-Specific Hazards:

  • Copper(I) Iodide (CuI): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. Avoid breathing dust and prevent release to the environment.[5][6][7][8][9]

  • Palladium(II) Acetate (Pd(OAc)₂): Causes serious eye damage and may cause an allergic skin reaction.[5][7][10][11][12] It is also toxic to aquatic life. Handle with care, avoiding dust inhalation and skin contact.

  • Phosphine Ligands (e.g., Xantphos): While Xantphos itself is not classified as hazardous under GHS, many phosphine ligands can be air-sensitive and may have associated health risks.[6][8][9][13][14] Always consult the specific Safety Data Sheet (SDS).

  • Bases (e.g., Potassium Carbonate, Potassium Phosphate): These are irritants. Anhydrous potassium carbonate is hygroscopic and can cause skin and eye irritation.[15][16][17][18][19] Inhalation of dust should be avoided.

  • Solvents (e.g., Dioxane, Toluene): These are flammable and have associated health hazards. Dioxane is a suspected carcinogen. Toluene is a reproductive toxin. Handle in a fume hood and take precautions against ignition sources.

Conclusion

The scale-up synthesis of this compound can be effectively achieved through either copper-catalyzed or palladium-catalyzed N-arylation reactions. The choice of method will depend on a thorough evaluation of project-specific requirements, including cost constraints, required purity, and available equipment. The protocols and data presented in this document provide a solid foundation for process development and optimization. It is crucial to conduct thorough safety assessments and small-scale optimization studies before proceeding to large-scale production. With careful planning and execution, the synthesis of this valuable intermediate can be successfully and safely scaled to meet the demands of research and development.

References

Application Notes and Protocols for In Vitro Pharmacokinetic Profiling of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2][3] Early assessment of the pharmacokinetic (PK) properties of novel pyrazole compounds is crucial for identifying candidates with favorable drug-like characteristics and mitigating the risk of late-stage attrition in drug development.[4][5][6] This document provides a comprehensive overview and detailed protocols for the in vitro pharmacokinetic profiling of novel pyrazole compounds, focusing on key absorption, distribution, metabolism, and excretion (ADME) parameters.

The described assays are designed to be conducted in the early stages of drug discovery to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[7][8] The core in vitro PK assays detailed herein include metabolic stability, plasma protein binding, cell permeability, and potential for drug-drug interactions. Additionally, a protocol for assessing in vitro cytotoxicity is provided to evaluate the therapeutic window of the compounds.

Key In Vitro Pharmacokinetic Assays

A tiered approach to in vitro ADME testing allows for the efficient screening of compounds.[7][8] The initial tier typically includes assays for metabolic stability and permeability to quickly identify compounds with major liabilities. Promising candidates can then be subjected to more comprehensive characterization, including plasma protein binding and drug-drug interaction studies.

Metabolic Stability

Metabolic stability assays are crucial for predicting the in vivo half-life of a compound.[9] These assays measure the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[10][11][12] The primary experimental systems are liver microsomes and hepatocytes. Microsomal assays assess Phase I metabolism, while hepatocytes provide a more complete picture by including both Phase I and Phase II metabolic pathways.[10][12]

Compound IDSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Pyrazole-AHuman Liver Microsomes4515.4
Pyrazole-BHuman Liver Microsomes> 60< 11.5
Pyrazole-CHuman Liver Microsomes1546.2
Pyrazole-ARat Hepatocytes3023.1
Pyrazole-BRat Hepatocytes5512.6
Pyrazole-CRat Hepatocytes1069.3
Verapamil (Control)Human Liver Microsomes2034.7
Verapamil (Control)Rat Hepatocytes1838.5
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in buffer.

    • Thaw pooled human liver microsomes on ice.

    • Prepare stock solutions of test compounds and positive controls (e.g., verapamil) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Include a negative control without NADPH.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

G prep_reagents Prepare Reagents (Microsomes, NADPH, Compounds) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_mix Add Microsomes and Test Compound to Plate prep_plate->add_mix pre_incubate Pre-incubate at 37°C add_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and Stop Reaction at Time Points start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Metabolic Stability Assay Workflow

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.[13][14] Only the unbound fraction of a drug is pharmacologically active.[15] Rapid equilibrium dialysis (RED) is a common method to determine the percentage of a compound bound to plasma proteins.[13][16]

Compound IDSpeciesPlasma Concentration% Unbound (fu)% Bound
Pyrazole-AHuman100%5.294.8
Pyrazole-BHuman100%25.874.2
Pyrazole-CHuman100%1.198.9
Pyrazole-ARat100%8.991.1
Pyrazole-BRat100%30.169.9
Pyrazole-CRat100%2.597.5
Warfarin (Control)Human100%1.598.5
  • Preparation:

    • Prepare stock solutions of the test compounds and a control (e.g., warfarin) in an appropriate solvent.

    • Spike the test compounds into plasma (human, rat, etc.) at the desired final concentration.

  • Equilibrium Dialysis:

    • Add the plasma containing the test compound to one chamber of the RED device.

    • Add buffer to the other chamber.

    • Incubate the device at 37°C with shaking to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sample Collection and Analysis:

    • After incubation (typically 4 hours), collect samples from both the plasma and buffer chambers.

    • Quantify the concentration of the compound in both samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage bound is calculated as (1 - fu) * 100.

G prep_compound Prepare Compound Stock Solutions spike_plasma Spike Compound into Plasma prep_compound->spike_plasma load_red Load RED Device with Plasma and Buffer spike_plasma->load_red incubate Incubate at 37°C with Shaking load_red->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples lcms_analysis LC-MS/MS Analysis collect_samples->lcms_analysis calculate_fu Calculate Fraction Unbound (fu) lcms_analysis->calculate_fu G seed_cells Seed Caco-2 Cells on Transwell Plates differentiate Culture for 18-22 Days to Differentiate seed_cells->differentiate check_teer Verify Monolayer Integrity (TEER Measurement) differentiate->check_teer add_compound_ab Add Compound to Apical Side (A-B) check_teer->add_compound_ab add_compound_ba Add Compound to Basolateral Side (B-A) check_teer->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Receiver Chambers incubate->collect_samples lcms_analysis LC-MS/MS Analysis collect_samples->lcms_analysis calculate_papp Calculate Papp and Efflux Ratio lcms_analysis->calculate_papp G prep_reagents Prepare Microsomes, Probe Substrates, and Test Compounds incubate_mix Incubate Microsomes, Substrates, and Test Compound prep_reagents->incubate_mix start_reaction Initiate with NADPH incubate_mix->start_reaction stop_reaction Terminate Reaction start_reaction->stop_reaction lcms_analysis LC-MS/MS Analysis of Metabolite Formation stop_reaction->lcms_analysis calculate_inhibition Calculate % Inhibition and IC50 lcms_analysis->calculate_inhibition G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 24-48h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Application Notes and Protocols: Target Engagement Assays for Ethyl 4-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have shown a wide range of pharmacological activities, including antifungal, antitumor, and antibacterial properties.[1][2][3] Elucidating the direct molecular targets of such compounds is a critical step in drug discovery and development, providing insights into their mechanism of action and potential therapeutic applications.[4][5] Target engagement assays are indispensable tools for confirming the interaction between a small molecule and its protein target in various settings, from purified proteins to complex cellular environments.[6][7][8]

These application notes provide detailed protocols for three widely used target engagement assays—Cellular Thermal Shift Assay (CETSA)[9][10], Microscale Thermophoresis (MST)[11][12][13], and Surface Plasmon Resonance (SPR)[14][15][16]—as applied to this compound. For illustrative purposes, we will consider a hypothetical protein kinase, "Kinase X," a common target class for pyrazole-containing compounds, to demonstrate the application of these techniques.

Data Summary

The following table summarizes hypothetical quantitative data obtained from the described target engagement assays for this compound with its putative target, Kinase X.

Assay TypeParameterValueUnits
CETSA Thermal Shift (ΔTm)+3.5°C
EC50 (Isothermal)1.2µM
MST Dissociation Constant (Kd)0.8µM
SPR Association Rate (ka)2.5 x 104M-1s-1
Dissociation Rate (kd)2.0 x 10-2s-1
Dissociation Constant (Kd)0.8µM

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.[6][8][9]

Objective: To determine if this compound directly binds to and stabilizes Kinase X in a human cancer cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO for 1-3 hours at 37°C.[17]

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[10]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[18]

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase X, followed by an HRP-conjugated secondary antibody.[10]

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature and compound concentration.

    • Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves.

    • The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples indicates target stabilization.

    • For isothermal dose-response experiments, plot the soluble protein fraction at a fixed temperature (e.g., the Tm in the presence of the vehicle) against the compound concentration to determine the EC50.

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Compound/Vehicle cell_culture->treatment heating Heat Aliquots treatment->heating lysis Lyse Cells & Centrifuge heating->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot for Target sds_page->western_blot data_analysis Quantify Bands & Plot Curves western_blot->data_analysis

Caption: CETSA Experimental Workflow Diagram.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a biophysical technique that measures the affinity of a ligand to a target molecule by detecting changes in the thermophoretic movement of the fluorescently labeled target upon binding.[12][19][20]

Objective: To quantify the binding affinity (Kd) of this compound to purified, fluorescently labeled Kinase X.

Materials:

  • Purified Kinase X protein

  • Fluorescent labeling kit (e.g., NHS-ester dye)

  • This compound

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Protocol:

  • Protein Labeling:

    • Label the purified Kinase X with a fluorescent dye according to the manufacturer's instructions.

    • Remove excess dye using a desalting column.

    • Determine the labeling efficiency.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in MST buffer.

    • Prepare a constant concentration of the fluorescently labeled Kinase X in MST buffer.

  • MST Measurement:

    • Mix the labeled Kinase X with each dilution of the compound.

    • Load the samples into MST capillaries.

    • Perform the MST experiment according to the instrument's guidelines, typically involving a pre-test to optimize fluorescence and laser power.[19]

  • Data Analysis:

    • The instrument software will record the change in fluorescence as a function of the compound concentration.

    • Plot the normalized fluorescence against the logarithm of the compound concentration.

    • Fit the data to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

MST_Principle Principle of Microscale Thermophoresis (MST) cluster_unbound Unbound State cluster_bound Bound State unbound_protein Fluorescent Protein unbound_thermophoresis Baseline Thermophoretic Movement unbound_protein->unbound_thermophoresis bound_thermophoresis Altered Thermophoretic Movement unbound_thermophoresis->bound_thermophoresis Ligand Binding bound_protein Protein-Ligand Complex bound_protein->bound_thermophoresis Signaling_Pathway Hypothetical Signaling Pathway of Kinase X Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate Transcription_Factor Transcription Factor Substrate->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Compound This compound Compound->Kinase_X Inhibition

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 4-(1H-pyrazol-1-YL)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this N-arylation reaction.

Troubleshooting Guides and FAQs

This section is designed to provide quick and actionable solutions to common problems encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods are transition-metal-catalyzed cross-coupling reactions. These primarily include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the formation of a new carbon-nitrogen bond between the pyrazole ring and the ethyl 4-halobenzoate.

Q2: I am observing a low yield of my product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inactive Catalyst: The palladium or copper catalyst may have degraded due to improper storage or handling. Ensure you are using a fresh or properly activated catalyst.

  • Inappropriate Ligand: The choice of ligand is crucial for catalytic activity. For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often required. For Ullmann condensations, diamine ligands are commonly used.

  • Incorrect Base: The strength and solubility of the base can significantly impact the reaction rate. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The optimal base depends on the specific catalytic system.

  • Suboptimal Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst. Toluene, dioxane, and DMF are common choices.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition.

  • Presence of Water or Oxygen: Both Buchwald-Hartwig and Ullmann reactions are sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am seeing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A3: Several side reactions can occur:

  • Hydrolysis of the Ester: The ethyl benzoate moiety is susceptible to hydrolysis, especially in the presence of strong bases and water, to form 4-(1H-pyrazol-1-yl)benzoic acid.[1][2][3]

  • Diarylation: A second molecule of the aryl halide can react with the product, though this is less common with N-arylation of pyrazoles.

  • C-Arylation: In some cases, arylation can occur on a carbon atom of the pyrazole ring instead of the nitrogen.

  • Dehalogenation of the Aryl Halide: The starting ethyl 4-halobenzoate can be reduced to ethyl benzoate.

Q4: How can I effectively remove the palladium or copper catalyst from my final product?

A4: Catalyst removal is essential for product purity. Here are some common methods:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This will remove most of the insoluble metal residues.[4][5]

  • Silica Gel Chromatography: Standard column chromatography is often effective at separating the product from the catalyst.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual metal catalyst.

  • Metal Scavengers: Commercially available silica-based metal scavengers with functional groups that chelate the metal can be used for highly effective removal.[6]

Troubleshooting Flowchart

For a visual guide to troubleshooting common issues, please refer to the following diagram:

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents Initial Check check_conditions Verify Reaction Conditions (Temperature, Atmosphere) check_reagents->check_conditions Reagents OK sub_reagents Use fresh/high-purity reagents. Activate catalyst if necessary. check_reagents->sub_reagents side_products Analyze for Side Products (TLC, LC-MS) check_conditions->side_products Conditions Correct sub_conditions Ensure inert atmosphere. Optimize temperature. check_conditions->sub_conditions purification_issue Investigate Purification Step side_products->purification_issue No Obvious Side Products sub_side_products Identify side products. Adjust stoichiometry or base. side_products->sub_side_products solution Product Obtained purification_issue->solution Purification Optimized sub_purification Optimize chromatography conditions. Use metal scavengers. purification_issue->sub_purification sub_reagents->check_reagents Retry sub_conditions->check_conditions Retry sub_side_products->side_products Retry sub_purification->purification_issue Retry Buchwald_Hartwig_Workflow A 1. Add Pyrazole, Ethyl 4-bromobenzoate, Pd catalyst, ligand, and base to an oven-dried flask. B 2. Evacuate and backfill with inert gas (e.g., Argon). A->B C 3. Add anhydrous solvent. B->C D 4. Heat the reaction mixture with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench. E->F G 7. Work-up: Extraction and drying. F->G H 8. Purify by column chromatography. G->H Ullmann_Workflow A 1. Add Pyrazole, Ethyl 4-iodobenzoate, CuI, ligand, and base to a flask. B 2. Add anhydrous solvent. A->B C 3. Heat the reaction mixture under an inert atmosphere. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to room temperature. D->E F 6. Filter through Celite to remove copper salts. E->F G 7. Work-up: Extraction and drying. F->G H 8. Purify by column chromatography. G->H

References

Common side products in the synthesis of N-aryl pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of N-aryl pyrazoles?

A1: The most prevalent side products in N-aryl pyrazole synthesis are regioisomers.[1][2][3][4] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound (or a synthetic equivalent) reacts with a substituted hydrazine, leading to the formation of two different positional isomers.[1][2] Other potential, though generally less common, side products can include biaryl compounds arising from the homocoupling of aryl halide starting materials, particularly in metal-catalyzed reactions.[5][6]

Q2: How can I distinguish between the different N-aryl pyrazole regioisomers?

A2: A combination of spectroscopic techniques is typically employed to differentiate between N-aryl pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between the N-aryl protons and protons on the pyrazole ring, helping to establish their relative positions.[7][8] Additionally, Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal long-range couplings between protons and carbons, which can be used to definitively assign the structure of each isomer.[8] Single-crystal X-ray crystallography provides unambiguous structural elucidation when suitable crystals can be obtained.[9]

Q3: What is the primary cause of poor regioselectivity in N-aryl pyrazole synthesis?

A3: Poor regioselectivity is a common challenge and is primarily influenced by the reaction conditions and the structure of the reactants.[2][10] The reaction between an unsymmetrical 1,3-dicarbonyl compound and an arylhydrazine can proceed through two different pathways, depending on which carbonyl group the hydrazine initially attacks. The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents on both the dicarbonyl compound and the arylhydrazine, as well as the reaction solvent and pH.[1][2][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired N-aryl pyrazole. - Incomplete reaction. - Formation of multiple side products. - Non-optimal reaction temperature or time. - Inefficient catalyst system (if applicable).- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Adjust the reaction temperature. Some reactions may benefit from heating, while others require cooling to minimize side reactions. - Re-evaluate the choice of solvent and base. - If using a metal catalyst, screen different ligands and catalyst loadings.
Formation of a mixture of regioisomers. - Use of an unsymmetrical 1,3-dicarbonyl precursor. - Reaction conditions (solvent, pH) favoring the formation of both isomers.- Solvent Selection: Protic solvents (e.g., ethanol, methanol) and aprotic solvents (e.g., DMAc, DMF) can favor the formation of different regioisomers.[1][9] Experiment with different solvent systems. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[3][11] - pH Control: The pH of the reaction medium can significantly influence which nitrogen atom of the hydrazine is more nucleophilic.[2] Conducting the reaction under acidic or basic conditions can favor one regioisomer over the other. For example, using the arylhydrazine hydrochloride salt can favor the formation of one isomer, while the free base may favor the other.[4] - Modify the 1,3-dicarbonyl precursor: Introducing a bulky substituent on one of the carbonyls can sterically hinder the attack of the hydrazine at that position, thus favoring the formation of a single regioisomer.[2]
Presence of biaryl side products. - Homocoupling of aryl halide starting materials (e.g., Ullmann coupling).[5]- This is more common in copper- or palladium-catalyzed N-arylation reactions. - Lower the reaction temperature. - Use a ligand that promotes the desired C-N cross-coupling over the C-C homocoupling. - Adjust the stoichiometry of the reactants.
Difficulty in separating the regioisomers. - Similar polarity of the regioisomers.- Optimize the mobile phase for column chromatography. Sometimes a switch to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation. - Consider derivatization of the mixture to introduce a functional group that may alter the polarity of one isomer more than the other, facilitating separation. The derivative can then be converted back to the desired pyrazole. - Recrystallization from different solvents may selectively crystallize one isomer.

Quantitative Data on Regioisomer Formation

The regioselectivity of N-aryl pyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes reported data on the ratio of regioisomers obtained under different experimental parameters.

1,3-Dicarbonyl Precursor Arylhydrazine Solvent Conditions Regioisomer Ratio (A:B) Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide (DMAc)Acidic medium, ambient temp.98:2[1]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolAmbient temp.Equimolar mixture[1]
Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoateMethylhydrazineMethanol-23:77[12]
Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoateMethylhydrazineDiethyl ether-76:24[12]
Trichloromethyl enonePhenylhydrazine hydrochlorideMethanol-97:3[4]
Trichloromethyl enonePhenylhydrazine (free base)Methanol-14:86[4]
β-enamino diketonePhenylhydrazineProtic solvent-Regioselective for one isomer[9]
β-enamino diketonePhenylhydrazineAprotic solvent-Favors the other regioisomer[9]

Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of 1-Aryl-3(5)-carboxyalkyl-1H-pyrazoles

This protocol, adapted from a study on regiocontrolled synthesis, demonstrates how the choice of the hydrazine salt versus the free base can direct the regiochemical outcome.[4]

Objective: To selectively synthesize either the 1,3- or 1,5-regioisomer of a carboxyalkyl-substituted N-aryl pyrazole.

Materials:

  • Trichloromethyl enone (1 mmol)

  • Arylhydrazine hydrochloride (1.2 mmol) OR Arylhydrazine free base (1.2 mmol)

  • Methanol (10 mL)

Procedure for 1,3-regioisomer:

  • To a solution of the trichloromethyl enone (1 mmol) in methanol (10 mL), add the arylhydrazine hydrochloride (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the methanolysis of the trichloromethyl group and cyclization occur.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,3-regioisomer.

Procedure for 1,5-regioisomer:

  • To a solution of the trichloromethyl enone (1 mmol) in methanol (10 mL), add the arylhydrazine free base (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,5-regioisomer.

Protocol 2: Regioselective Synthesis using Fluorinated Alcohols

This protocol is based on the finding that fluorinated alcohols can significantly enhance the regioselectivity of the reaction between a 1,3-diketone and a hydrazine.[3][11]

Objective: To synthesize N-methylpyrazoles with high regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1 mmol)

  • Methylhydrazine (1.2 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

Procedure:

  • Dissolve the 1,3-diketone (1 mmol) in HFIP.

  • Add methylhydrazine (1.2 mmol) to the solution.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, remove the HFIP under reduced pressure (use caution as it is a volatile and corrosive solvent).

  • Purify the crude product by column chromatography to isolate the major regioisomer.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate_A Intermediate A dicarbonyl->intermediate_A Attack at Carbonyl 1 intermediate_B Intermediate B dicarbonyl->intermediate_B Attack at Carbonyl 2 hydrazine Aryl Hydrazine hydrazine->intermediate_A hydrazine->intermediate_B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_purity Analyze Product Mixture (e.g., NMR, LC-MS) start->check_purity is_pure Is the desired product pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No regioisomers Regioisomers Present? troubleshoot->regioisomers low_yield Low Yield? troubleshoot->low_yield other_impurities Other Impurities? troubleshoot->other_impurities adjust_solvent Adjust Solvent (e.g., Protic vs. Aprotic, Fluorinated) regioisomers->adjust_solvent adjust_ph Adjust pH (Acidic vs. Basic) regioisomers->adjust_ph optimize_conditions Optimize Temp./Time low_yield->optimize_conditions check_reagents Check Reagent Purity other_impurities->check_reagents adjust_solvent->start Re-run Synthesis adjust_ph->start Re-run Synthesis optimize_conditions->start Re-run Synthesis check_reagents->start Re-run Synthesis

Caption: A logical workflow for troubleshooting N-aryl pyrazole synthesis.

References

Technical Support Center: Purification of Ethyl 4-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of impurities from Ethyl 4-(1H-pyrazol-1-YL)benzoate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
PUR-001 My final product shows the presence of starting materials (e.g., ethyl 4-halobenzoate and pyrazole) after purification.1. Incomplete reaction. 2. Inefficient purification.1. Reaction Optimization: Drive the reaction to completion by increasing the reaction time, temperature, or adjusting the stoichiometry of the reactants. 2. Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the more polar pyrazole and less polar ethyl 4-halobenzoate.[1] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol may help remove residual starting materials.[2][3]
PUR-002 I have a significant amount of a byproduct that I suspect is ethyl benzoate.This is likely due to a hydrodehalogenation side reaction, which can occur during palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4]1. Ligand and Base Selection: The choice of ligand and base in the coupling reaction can influence the extent of side reactions. Screening different conditions may minimize the formation of this byproduct.[5] 2. Column Chromatography: Ethyl benzoate is less polar than the desired product. A well-optimized column chromatography protocol should effectively separate the two compounds.
PUR-003 My purified product contains an unknown impurity with a similar polarity to the desired product, making separation by column chromatography difficult.This could be a regioisomer of the product (if a substituted pyrazole is used) or an unexpected side product from the reaction.1. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. Sometimes, even small differences in solubility can be exploited for purification.[3][6] 2. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate closely related compounds.[7] 3. Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, a chemical treatment followed by another purification step might be effective. (Caution: This should be a last resort and requires careful consideration of the impurity's structure).
PUR-004 I am observing hydrolysis of the ethyl ester to the corresponding carboxylic acid during workup or purification.The ester group is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water and at elevated temperatures.[8]1. Neutral Workup: Ensure the workup procedure is performed under neutral or near-neutral pH conditions. Use a mild base like sodium bicarbonate for neutralization if necessary. 2. Anhydrous Solvents: Use anhydrous solvents for extraction and chromatography to minimize contact with water. 3. Temperature Control: Avoid excessive heat during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly employed methods for the purification of this compound and similar pyrazole derivatives are silica gel column chromatography and recrystallization.[1][2] Column chromatography is effective for separating the product from starting materials and byproducts with different polarities. Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is identified.

Q2: What is a good starting eluent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal eluent system will depend on the specific impurities present in your crude product.

Q3: What is a recommended solvent for the recrystallization of this compound?

A3: Ethanol has been reported as a suitable solvent for the recrystallization of similar aromatic esters and pyrazole-containing compounds.[2][3] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below for your specific product.

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound can be assessed using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): To check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and detect any byproducts.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (Optional but Recommended): Start with a low-polarity eluent and gradually increase the concentration of the more polar solvent (ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Impurity Removal Workflow

The following diagram illustrates a logical workflow for troubleshooting the removal of impurities from this compound.

impurity_removal_workflow start Crude Product (this compound + Impurities) column_chromatography Silica Gel Column Chromatography start->column_chromatography check_purity_1 Assess Purity (TLC, HPLC, NMR) column_chromatography->check_purity_1 recrystallization Recrystallization check_purity_1->recrystallization Purity < 98% pure_product Pure Product check_purity_1->pure_product Purity > 98% check_purity_2 Assess Purity (TLC, HPLC, NMR) recrystallization->check_purity_2 check_purity_2->pure_product Purity > 98% further_purification Consider Preparative HPLC or Chemical Treatment check_purity_2->further_purification Purity < 98%

Caption: A workflow for the purification of this compound.

References

Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a mixture of N1 and N2 arylated pyrazole isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in pyrazole N-arylation is a common challenge. Several factors can influence the isomeric ratio. Here are key aspects to consider for troubleshooting:

  • Steric Hindrance: The regioselectivity is often governed by steric effects. The incoming aryl group will preferentially bond to the less sterically hindered nitrogen atom.[1]

    • Troubleshooting Tip: If your pyrazole has a bulky substituent at the C3 or C5 position, the arylation will likely favor the more accessible nitrogen. For instance, a bulky group at C3 will direct arylation to the N1 position.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen.

    • Troubleshooting Tip: Analyze the electronic properties of your pyrazole substituents. An electron-withdrawing group at C3 might favor N1 arylation.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and base plays a critical role in controlling regioselectivity.[2][3]

    • Troubleshooting Tip: Refer to the tables below for guidance on selecting optimal conditions. Experiment with different combinations to find the best system for your specific substrates. For example, copper-catalyzed reactions using diamine ligands have shown good yields and selectivity.[4][5]

Q2: My N-arylation reaction is not proceeding or giving very low yields. What are the possible causes and solutions?

A2: Low reactivity can stem from several factors. Here's a checklist to diagnose and resolve the issue:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial.

    • Troubleshooting Tip: For palladium-catalyzed couplings, ligands like tBuBrettPhos have been shown to be effective with aryl triflates.[6] For copper-catalyzed reactions, diamine ligands are often used.[4][5] Ensure your catalyst and ligand are of high quality and handled under appropriate inert conditions if they are air-sensitive.

  • Base: The base is critical for the deprotonation of the pyrazole.

    • Troubleshooting Tip: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent. For example, K₂CO₃ in DMSO has been used effectively for regioselective N1-arylation.[7][8]

  • Solvent: The solvent can significantly impact the reaction outcome.

    • Troubleshooting Tip: Protic solvents like 2-ethoxyethan-1-ol have been shown to promote β-C-H arylation, while aprotic solvents like toluene or chlorobenzene are often used for N-arylation.[9][10][11] In some cases, fluorinated alcohols like TFE or HFIP can dramatically increase regioselectivity in pyrazole formation.[12][13]

  • Temperature: The reaction temperature might be too low.

    • Troubleshooting Tip: N-arylation reactions often require elevated temperatures. Optimization of the reaction temperature is recommended.

  • Protecting Groups: Unprotected pyrazoles can sometimes be unreactive.[9]

    • Troubleshooting Tip: Consider using a protecting group on one of the nitrogen atoms to facilitate the reaction. Electron-donating protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can be effective.[9][14]

Q3: How can I selectively achieve N1-arylation of an unsymmetrical pyrazole?

A3: Directing the arylation to the N1 position can be achieved through several strategies:

  • Steric Control: Introduce a sterically demanding group at the C5 position of the pyrazole ring. This will hinder the approach of the aryl group to the N2 nitrogen, thus favoring N1-arylation.

  • Use of Specific Conditions: A systematic study has shown that using K₂CO₃ as the base in DMSO can achieve regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles.[7][8]

  • Protecting Group Strategy: The use of a removable protecting group can be a powerful tool. For example, a bulky protecting group at the C5 position can direct arylation to N1, after which the protecting group can be removed.

Q4: Can I achieve N2-arylation selectively?

A4: While N1-arylation is often favored due to sterics, N2-arylation can be achieved by reversing the steric or electronic bias.

  • Steric Control: A bulky substituent at the C3 position will direct arylation to the N2 position.

  • Protecting Group Transposition: A clever strategy involves the use of a protecting group like SEM. After the initial arylation (which may occur at N1), the SEM group can be transposed from one nitrogen to the other, effectively making the other nitrogen available for a subsequent reaction. This "SEM switch" allows for sequential arylation at different positions.[14][15]

Data Presentation: Factors Influencing Regioselectivity

The following tables summarize the effects of various reaction parameters on the regioselectivity of pyrazole N-arylation based on literature findings.

Table 1: Effect of Catalyst and Ligand

Catalyst SystemArylating AgentTypical OutcomeReference
Pd(OAc)₂ / P(n-Bu)Ad₂Aryl BromideEffective for C-H arylation of SEM-protected pyrazoles.[15]
CuI / Diamine LigandAryl Iodide/BromideGood yields for N-arylation of various heterocycles.[4][5]
Pd₂(dba)₃ / tBuBrettPhosAryl TriflatesHigh yields for N-arylpyrazoles.[6]
Ligand-free PalladiumAryl BromidePromotes β-C-H arylation in specific solvents.[10][11]

Table 2: Effect of Solvent

SolventTypical Effect on RegioselectivityReference
Toluene, ChlorobenzeneCommonly used for N-arylation, can be crucial for selectivity and reactivity.[9]
DMSOUsed with K₂CO₃ for regioselective N1-arylation.[7][8]
2-Ethoxyethan-1-ol (protic)Enhances acidity of β-proton, favoring β-C-H arylation.[10][11]
TFE, HFIP (fluorinated alcohols)Dramatically increases regioselectivity in pyrazole formation from 1,3-diketones.[12][13]

Table 3: Effect of Base

BaseTypical ApplicationReference
K₂CO₃Often used in DMSO for N1-selective arylation.[7][8]
Cs₂CO₃A common base in copper-catalyzed N-arylation.[4]
K₃PO₄Used as a base in some palladium-catalyzed systems.[9]
KOPivEffective base for palladium-catalyzed C-H arylation.[15]

Experimental Protocols

General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles

This protocol is adapted from the work of Buchwald and colleagues.[4][5]

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (5 mol %), the pyrazole (1.0 mmol), the diamine ligand (10 mol %), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Addition of Reagents: Add the aryl halide (1.2 mmol) and the solvent (e.g., dioxane or toluene, 2 mL) under argon.

  • Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the specified time (typically 24 h).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Visualizations

Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) sterics Analyze Steric Hindrance - Bulky group at C3 favors N2 - Bulky group at C5 favors N1 start->sterics electronics Evaluate Electronic Effects - Electron-withdrawing groups can influence reactivity start->electronics conditions Optimize Reaction Conditions start->conditions protecting_group Consider Protecting Group Strategy - SEM, Boc, etc. start->protecting_group outcome Improved Regioselectivity sterics->outcome electronics->outcome catalyst Catalyst/Ligand System - Pd vs. Cu - Ligand choice conditions->catalyst solvent Solvent Effects - Aprotic vs. Protic - Fluorinated alcohols conditions->solvent base Base Selection - K2CO3, Cs2CO3, K3PO4 conditions->base catalyst->outcome solvent->outcome base->outcome sem_switch SEM Group Transposition for Sequential Arylation protecting_group->sem_switch sem_switch->outcome

Caption: Troubleshooting flowchart for improving pyrazole N-arylation regioselectivity.

Diagram 2: "SEM Switch" Strategy for Sequential Arylation

G cluster_0 Step 1: Initial C-H Arylation cluster_1 Step 2: SEM Group Transposition cluster_2 Step 3: Second C-H Arylation start SEM-Protected Pyrazole arylation1 C-H Arylation at C5 start->arylation1 Pd(OAc)2, KOPiv product1 5-Aryl-SEM-Pyrazole arylation1->product1 sem_switch SEM Switch product1->sem_switch One-step protocol product2 3-Aryl-SEM-Pyrazole sem_switch->product2 arylation2 C-H Arylation at C5 (originally C3) product2->arylation2 Pd(OAc)2, KOPiv final_product 3,5-Diaryl-SEM-Pyrazole arylation2->final_product

Caption: Workflow of the "SEM switch" for regioselective diarylation of pyrazoles.

References

Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)benzoate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 4-(1H-pyrazol-1-YL)benzoate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The most prevalent methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination and the Ullmann condensation, which form the crucial N-aryl bond between the pyrazole ring and the ethyl benzoate moiety.

Q2: What are the primary decomposition pathways for this compound during synthesis?

A2: The two main points of instability in the molecule during synthesis are the ester functional group and the pyrazole ring itself.

  • Hydrolysis of the Ethyl Ester: The ethyl benzoate moiety is susceptible to hydrolysis back to the corresponding carboxylic acid, especially under strong acidic or basic conditions, which are often employed in cross-coupling reactions.[1]

  • Pyrazole Ring Opening: While generally stable, the pyrazole ring can be susceptible to ring-opening under the influence of very strong bases.[2]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from incomplete reaction, the formation of side products, or decomposition of the target molecule. For Buchwald-Hartwig or Ullmann type reactions, common issues include catalyst deactivation, suboptimal reaction temperature, or an inappropriate choice of base or ligand.[3] Hydrolysis of the ester group is also a significant contributor to yield loss.

Q4: I am observing an impurity with a similar polarity to my product. What could it be?

A4: A common impurity is 4-(1H-pyrazol-1-yl)benzoic acid, resulting from the hydrolysis of the ethyl ester of your product. This is particularly likely if your reaction or work-up conditions involve prolonged exposure to strong acids or bases.

Q5: Can the pyrazole ring itself degrade during the synthesis?

A5: The pyrazole ring is generally robust.[2] However, exposure to exceptionally strong bases or certain oxidizing agents could potentially lead to its degradation. In the context of typical cross-coupling conditions, this is a less common issue than ester hydrolysis.

Troubleshooting Guides

Issue 1: Product Decomposition via Ester Hydrolysis

Symptoms:

  • Presence of a significant amount of 4-(1H-pyrazol-1-yl)benzoic acid in the crude product, confirmed by techniques like LC-MS or NMR spectroscopy.

  • Lower than expected yield of the desired ethyl ester.

  • Difficult purification due to the similar polarity of the carboxylic acid byproduct.

Possible Causes & Preventative Measures:

CausePreventative Measure
Strong Basic Conditions Use a milder base. For Buchwald-Hartwig reactions, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.[4]
Prolonged Reaction Times at High Temperatures Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long heating periods.
Aqueous Work-up with Strong Acid or Base Neutralize the reaction mixture carefully during work-up. Use dilute acidic or basic solutions and avoid prolonged contact times. Ensure the aqueous and organic layers are separated promptly.
Presence of Water in the Reaction Mixture Use anhydrous solvents and reagents to minimize the source of water for hydrolysis.[1]
Issue 2: Low Yield and Side Product Formation in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of starting materials (pyrazole and ethyl 4-halobenzoate).

  • Formation of dehalogenated ethyl benzoate (hydrodehalogenation).

  • Complex mixture of byproducts observed in the crude reaction analysis.

Possible Causes & Preventative Measures:

CausePreventative Measure
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use of pre-catalysts can also lead to more consistent results.[5]
Inappropriate Ligand Choice The choice of phosphine ligand is critical. For N-arylation of pyrazoles, ligands like XPhos, SPhos, or DavePhos are often effective. It may be necessary to screen a few ligands to find the optimal one for this specific transformation.
Suboptimal Base The strength and nature of the base can significantly impact the reaction. While strong bases like NaOtBu are common, they can promote side reactions and ester hydrolysis. Weaker bases like K₃PO₄ or K₂CO₃ should be considered.[4]
Incorrect Solvent Toluene and dioxane are commonly used solvents. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.[5]

Experimental Protocols

Representative Protocol: Synthesis of Ethyl 4-((1H-pyrazol-1-yl)methyl)benzoate [6]

This protocol describes the synthesis of a structurally related compound and can be a starting point for the synthesis of this compound by replacing ethyl 4-(bromomethyl)benzoate with ethyl 4-halobenzoate and employing a suitable copper or palladium catalyst system.

  • Reactants:

    • Pyrazole (1.0 eq)

    • Ethyl 4-(bromomethyl)benzoate (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Acetone

  • Procedure:

    • To a solution of pyrazole in acetone, add potassium carbonate.

    • Add ethyl 4-(bromomethyl)benzoate to the mixture.

    • Heat the reaction mixture at 65 °C for 6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

  • Reported Yield: 66.1%[6]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants pyrazole Pyrazole reaction Buchwald-Hartwig or Ullmann Coupling pyrazole->reaction halobenzoate Ethyl 4-halobenzoate halobenzoate->reaction product This compound reaction->product

Caption: General synthetic scheme for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_hydrolysis Analyze for 4-(1H-pyrazol-1-yl)benzoic acid start->check_hydrolysis hydrolysis_present Hydrolysis is a major issue check_hydrolysis->hydrolysis_present Yes no_hydrolysis Hydrolysis is not the primary issue check_hydrolysis->no_hydrolysis No optimize_base Use milder base (e.g., K₂CO₃) hydrolysis_present->optimize_base optimize_workup Modify work-up (neutral pH) hydrolysis_present->optimize_workup optimize_coupling Optimize Coupling Reaction no_hydrolysis->optimize_coupling screen_ligands Screen Ligands optimize_coupling->screen_ligands screen_solvents Screen Solvents optimize_coupling->screen_solvents check_catalyst Check Catalyst Activity optimize_coupling->check_catalyst

Caption: Troubleshooting workflow for low product yield.

Factors Influencing Product Stability

Stability_Factors product This compound Stability base Base Strength product->base influences temperature Reaction Temperature product->temperature influences water Presence of Water product->water influences ph Work-up pH product->ph influences

Caption: Key factors affecting product stability during synthesis.

References

Optimizing solvent and base selection for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and base selection for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The most common method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with a hydrazine derivative.[1][2][3] This method is often favored for its simplicity and high yields.[1]

Q2: What are the main challenges encountered during pyrazole synthesis?

A2: Common challenges include achieving high yields, controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, and managing reaction conditions such as temperature and reaction time.[4][5] Conventional methods can sometimes result in yields lower than 70%.[4]

Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, several green chemistry approaches have been developed. These include using ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions.[4][6][7] These methods can offer advantages such as faster reaction rates, reduced energy usage, and shorter reaction times.[6]

Q4: How does solvent choice impact the outcome of a pyrazole synthesis reaction?

A4: The solvent can significantly influence reaction rate, yield, and even regioselectivity. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been shown to provide better results in certain reactions, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[8]

Q5: When is a base required for pyrazole synthesis?

A5: A base is often used to facilitate deprotonation and promote cyclization.[9] For example, in the synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized.[8] The choice of base can also be used to selectively control the formation of different substituted pyrazoles.[10]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common problem in pyrazole synthesis. The following steps can help troubleshoot this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_solvent Optimize Solvent System check_reagents->optimize_solvent Reagents OK review_method Review Synthesis Method check_reagents->review_method Reagents Impure optimize_base Optimize Base Selection optimize_solvent->optimize_base optimize_temp_time Adjust Temperature and Reaction Time optimize_base->optimize_temp_time consider_catalyst Consider a Catalyst optimize_temp_time->consider_catalyst consider_catalyst->review_method No Improvement successful_outcome Improved Yield consider_catalyst->successful_outcome Optimization Successful review_method->start Implement New Method Regioselectivity_Improvement start Poor Regioselectivity solvent_modification Modify Solvent System (e.g., aprotic dipolar solvents) start->solvent_modification acid_catalysis Introduce Acid Catalyst (e.g., HCl, p-TSA) solvent_modification->acid_catalysis temp_control Adjust Reaction Temperature acid_catalysis->temp_control alternative_hydrazine Use a Different Hydrazine Derivative temp_control->alternative_hydrazine No Improvement desired_regioisomer Desired Regioisomer Obtained temp_control->desired_regioisomer Success alternative_hydrazine->desired_regioisomer Success Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Acetylacetone and Hydrazine reflux Reflux the Mixture reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization/Distillation concentrate->purify

References

Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrazole derivatives in aqueous assay buffers. Researchers, scientists, and drug development professionals can utilize this resource to optimize their experimental conditions and ensure reliable results.

Troubleshooting Guide

Issue: My pyrazole derivative precipitates out of solution during assay setup or incubation.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility of the compound. 1. Decrease the final concentration of the pyrazole derivative in the assay. 2. Incorporate a co-solvent into the final assay buffer. 3. Utilize a different solubilization technique such as cyclodextrin complexation or solid dispersion.The compound remains in solution throughout the experiment, eliminating artifacts from precipitation.
The compound is less soluble at the assay buffer's pH. 1. Determine the pKa of your compound. 2. Adjust the pH of the assay buffer to a value where the compound is more soluble (generally, for acidic compounds, a higher pH increases solubility, and for basic compounds, a lower pH increases solubility).Improved solubility and stability of the compound in the assay buffer.
"Fall-out" from a concentrated DMSO stock solution. 1. Lower the percentage of DMSO in the final assay buffer (ideally ≤1%). 2. Use a serial dilution method in the assay buffer rather than a single large dilution from a high-concentration DMSO stock. 3. Pre-warm the assay buffer before adding the compound stock solution.Minimized precipitation upon addition of the DMSO stock to the aqueous buffer.
Interaction with components of the assay buffer (e.g., salts, proteins). 1. Simplify the buffer composition if possible. 2. Test the solubility of the compound in different buffer systems (e.g., PBS, Tris-HCl, HEPES).Identification of a compatible buffer system that maintains compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe precipitation of my pyrazole derivative?

A1: The first and simplest step is to try lowering the final concentration of your compound in the assay. Many solubility issues are concentration-dependent. If reducing the concentration is not feasible due to assay sensitivity, you should then consider using a co-solvent.

Q2: What are co-solvents and how do I use them?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[1][2] Commonly used co-solvents in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[3]

To use a co-solvent, you would typically dissolve your pyrazole derivative in 100% co-solvent to make a concentrated stock solution. This stock is then diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the co-solvent is low enough (typically ≤1%) to not affect the biological assay.

Q3: Can the pH of my assay buffer affect the solubility of my pyrazole derivative?

A3: Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds. Pyrazole derivatives can have acidic or basic properties. For an acidic compound, increasing the pH above its pKa will ionize the compound and generally increase its aqueous solubility. Conversely, for a basic compound, decreasing the pH below its pKa will lead to ionization and improved solubility. It is advisable to determine the pKa of your compound and adjust the buffer pH accordingly, while ensuring the pH is compatible with your assay.

Q4: What is cyclodextrin complexation and how can it help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming an inclusion complex.[4] This complex has increased aqueous solubility and can deliver the compound in a monomeric state to the biological target. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Q5: What are solid dispersions?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[5][6][7] This formulation can enhance the dissolution rate and apparent solubility of the drug.[5][6][7] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[8][9] The drug in the solid dispersion can exist in an amorphous state, which is more soluble than the crystalline form.[9]

Quantitative Solubility Data

The following tables provide solubility data for two common pyrazole derivatives, Celecoxib and Deracoxib, in various solvents and buffer conditions.

Table 1: Solubility of Celecoxib

Solvent/BufferConcentrationReference
Phosphate Buffer (pH 7.2)3.47 µg/mL[8]
Phosphate Buffer (pH 7.2) with 5% w/v PEG 40006.86 µg/mL[8]
Phosphate Buffer (pH 7.2) with 5% w/v PEG 60008.82 µg/mL[8]
Phosphate Buffer (pH 7.2) with 5% w/v PVP K2528.88 µg/mL[8]
Water~1.5 µg/mL (at pH 6.8)[10]
1% Surfactant Solution (TPGS) at 37°C>50 mg/5mL[11]

Table 2: Solubility of Deracoxib

Solvent/BufferConcentrationReference
Ethanol~3 mg/mL[12]
DMSO~10 mg/mL[12]
Dimethylformamide (DMF)~10 mg/mL[12]
1:8 DMF:PBS (pH 7.2)~0.1 mg/mL[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

  • Prepare a high-concentration stock solution: Dissolve the pyrazole derivative in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Prepare intermediate dilutions (optional but recommended): If a large dilution is required, prepare one or more intermediate dilutions of the stock solution in 100% DMSO.

  • Dilute into assay buffer: Add a small volume of the DMSO stock solution to the pre-warmed (if applicable) aqueous assay buffer to achieve the final desired concentration of the pyrazole derivative. The final concentration of DMSO in the assay should ideally be 1% or less to avoid solvent effects on the biological system.

  • Vortex immediately: Immediately after adding the DMSO stock, vortex the solution to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Visually inspect for precipitation: Before use, visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD: Prepare a concentrated aqueous stock solution of HP-β-CD (e.g., 45% w/v) in the desired assay buffer.

  • Prepare the pyrazole derivative stock: Prepare a concentrated stock solution of the pyrazole derivative in a suitable organic solvent (e.g., DMSO, ethanol).

  • Form the inclusion complex:

    • Add the pyrazole derivative stock solution to the HP-β-CD solution.

    • Incubate the mixture, typically with shaking or stirring, for a period ranging from a few hours to overnight at room temperature or slightly elevated temperature.

  • Prepare the final assay solution: Dilute the pyrazole derivative/HP-β-CD complex solution into the assay buffer to the final desired concentration.

  • Filter (optional): If any undissolved material is present, the solution can be filtered through a 0.22 µm filter to remove any non-encapsulated precipitate.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Select a carrier: Choose a hydrophilic carrier such as polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30.

  • Dissolve the drug and carrier: Dissolve both the pyrazole derivative and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). The ratio of drug to carrier will need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film or solid mass.

  • Dry the solid dispersion: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize and sieve: Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Dissolve in assay buffer: The resulting solid dispersion powder can then be dissolved directly in the assay buffer. The dissolution rate and apparent solubility should be significantly enhanced compared to the crystalline drug alone.

Signaling Pathways and Experimental Workflows

Many pyrazole derivatives exert their biological effects by inhibiting specific signaling pathways. Understanding these pathways is crucial for experimental design and data interpretation.

Signaling_Pathways cluster_COX2 COX-2 Pathway cluster_p38 p38 MAPK Pathway cluster_JAKSTAT JAK/STAT Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Stress/Cytokines Stress/Cytokines p38 MAPK p38 MAPK Downstream Targets Downstream Targets Inflammatory Response Inflammatory Response Pyrazole Inhibitors Pyrazole Inhibitors Cytokine Cytokine Receptor Receptor JAK JAK STAT STAT Gene Transcription Gene Transcription JAK Inhibitors (Pyrazoles) JAK Inhibitors (Pyrazoles)

Figure 1: Signaling pathways commonly targeted by pyrazole derivatives.

experimental_workflow

Figure 2: Experimental workflow for addressing poor solubility.

logical_relationship

Figure 3: Logical relationships in solubility troubleshooting.

References

Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor is showing decreased efficacy in my cell line over time. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to pyrazole-based kinase inhibitors is a significant challenge. The two most common mechanisms are:

  • On-target alterations: These are genetic changes in the target kinase itself. The most frequent is the emergence of "gatekeeper" mutations in the ATP-binding pocket of the kinase. These mutations can sterically hinder the binding of the inhibitor, reducing its efficacy. A well-known example is the T315I mutation in the BCR-ABL kinase, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. This allows the cell to maintain proliferation and survival signals. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or AXL, which can then reactivate downstream pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5][6]

Q2: How can I determine if my resistant cell line has a gatekeeper mutation?

A2: To determine if your resistant cell line has a gatekeeper mutation, you can perform sanger sequencing or next-generation sequencing (NGS) of the kinase domain of your target protein. Compare the sequence from your resistant cells to that of the parental, sensitive cells.

Q3: What are some strategies to overcome resistance mediated by gatekeeper mutations?

A3: A primary strategy is the use of next-generation inhibitors specifically designed to bind to the mutated kinase. For example, ponatinib is a pyrazole-based pan-BCR-ABL inhibitor that is effective against the T315I gatekeeper mutation in chronic myeloid leukemia (CML).[1][2][7][8][9]

Q4: My resistant cells do not have a mutation in the target kinase. What is the likely cause of resistance, and how can I address it?

A4: In the absence of on-target mutations, the most likely cause of resistance is the activation of bypass signaling pathways. To address this, a combination therapy approach is often effective. This involves co-administering your pyrazole-based inhibitor with an inhibitor of the activated bypass pathway. For example, if you observe upregulation of the PI3K/AKT pathway, combining your inhibitor with a PI3K or AKT inhibitor may restore sensitivity.

Q5: How can I identify which bypass pathway is activated in my resistant cells?

A5: You can use techniques like phosphoproteomics or western blotting to analyze the phosphorylation status of key proteins in major signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in your resistant cells compared to sensitive cells. An increase in the phosphorylation of proteins like AKT, ERK, or S6 kinase would indicate the activation of these respective pathways.

Troubleshooting Guides

Cell-Based Assays (e.g., MTT, CellTiter-Glo)

Problem: High variability in cell viability data between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or contamination.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row.

    • Avoid using the outer wells of the plate, as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.

    • Regularly check for and discard any contaminated cell cultures.

Problem: The IC50 value of my inhibitor is significantly higher than expected from the literature.

  • Possible Cause: The cell line may have inherent resistance, the inhibitor may have degraded, or there may be an issue with the assay protocol.

  • Troubleshooting Steps:

    • Verify the identity of your cell line through short tandem repeat (STR) profiling.

    • Confirm the purity and activity of your inhibitor. If possible, test a fresh batch.

    • Optimize the incubation time and cell density for your assay.

In Vitro Kinase Assays (e.g., ADP-Glo™)

Problem: High background signal in the "no enzyme" control wells.

  • Possible Cause: Contamination of ATP with ADP, or contamination of reagents.[10]

  • Troubleshooting Steps:

    • Use high-purity ATP. Some commercial ATP sources can have significant ADP contamination.[11]

    • Ensure that all buffers and reagents are freshly prepared and free of contamination.

    • Handle reagents carefully to avoid cross-contamination.

Problem: Noisy or inconsistent data.

  • Possible Cause: Incomplete mixing of reagents, bubbles in the wells, or residual ATP not being fully depleted.[12]

  • Troubleshooting Steps:

    • Ensure thorough mixing after each reagent addition, either by gentle orbital shaking or by careful pipetting up and down.[12]

    • Centrifuge the plate briefly after reagent addition to remove any bubbles.

    • Ensure the full incubation time for the ATP depletion step is followed.[12]

Western Blotting for Phosphorylated Proteins

Problem: Weak or no signal for the phosphorylated protein.

  • Possible Cause: Low abundance of the phosphoprotein, phosphatase activity during sample preparation, or suboptimal antibody concentration.[13]

  • Troubleshooting Steps:

    • Prepare cell lysates on ice and use lysis buffers containing phosphatase inhibitors.[14][15]

    • Increase the amount of protein loaded onto the gel.

    • Optimize the primary antibody concentration and incubation time.

    • Use a highly sensitive chemiluminescent substrate.[14]

Problem: High background on the western blot membrane.

  • Possible Cause: Inappropriate blocking buffer, or non-specific antibody binding.

  • Troubleshooting Steps:

    • Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use bovine serum albumin (BSA) instead.[16]

    • Use Tris-buffered saline with Tween-20 (TBST) for washing steps, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibodies.[16][17]

    • Increase the number and duration of wash steps.

Quantitative Data Summary

Table 1: IC50 Values of Pyrazole-Based Inhibitors in Sensitive and Resistant Cell Lines

InhibitorTargetCell LineGenotypeIC50 (nM)Reference
Ruxolitinib JAK1/JAK2Ba/F3-EPORJAK2 V617F126[18]
HELJAK2 V617F186[18]
Ba/F3Wild-Type JAK2 (IL-3 stimulated)>400
JAK2-V617F Ba/F3-~182
Encorafenib BRAFA375BRAF V600E<40[19]
Most Melanoma Cell LinesBRAF V600E≤ 40[19]
Class I BRAF-mutant cell lines-3.4–58[20]
Class II BRAF-mutant cell lines-40–2,700[20]
Ponatinib BCR-ABLBa/F3T315I49[2]
Ba/F3E255K/T315I106[2]
Ba/F3E255V/T315I425[2]
AT9283 Aurora A/B, JAK2, Abl(T315I)HCT116-12 (colony formation)[20]
Compound P-6 Aurora AHCT 116-370
MCF-7-440[21]
Compound 9 CDK2/cyclin A2--960[3]
Compound 7d CDK2/cyclin A2--1470[3]

Table 2: Synergistic Effects of Pyrazole-Based Inhibitors in Combination Therapies

Pyrazole InhibitorCombination AgentCell LineTarget Pathway of CombinationEffectReference
Ruxolitinib SGI-1776 (PIM kinase inhibitor)HEL, Uke1PIM kinaseSynergy (CI < 1)[22]
Ruxolitinib AZD1208 (PIM kinase inhibitor)HEL, Uke1PIM kinaseSynergy (CI < 1)[22]
Ruxolitinib SorafenibSET-2 (JAK2-V617F)Downstream of JAK2 (ERK, AKT/mTOR)Synergy[23]
Dabrafenib (BRAFi) Trametinib (MEKi)BRAF V600 mutant melanomaMAPK/ERKIncreased Progression-Free Survival[24][25]
Encorafenib (BRAFi) Binimetinib (MEKi)BRAF V600 mutant melanomaMAPK/ERKHigh Overall Response Rate[24]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the pyrazole-based inhibitor and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced.

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the pyrazole-based inhibitor at various concentrations.

  • Reaction Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Western Blotting for PI3K/AKT and MAPK/ERK Pathways
  • Cell Lysis: Lyse treated and untreated cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Molecular Docking with AutoDock Vina

This protocol provides a basic workflow for predicting the binding mode of a pyrazole-based inhibitor to its target kinase.

  • Prepare the Receptor:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Save the prepared receptor in PDBQT format.[7]

  • Prepare the Ligand:

    • Draw the 2D structure of the pyrazole-based inhibitor and convert it to a 3D structure.

    • Minimize the energy of the ligand structure.

    • Define rotatable bonds and save the ligand in PDBQT format.[7]

  • Define the Grid Box:

    • Define the search space for docking by creating a grid box that encompasses the ATP-binding site of the kinase.[26]

  • Run Docking:

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.[7]

  • Analyze Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the interactions between the inhibitor and the active site residues using molecular visualization software like PyMOL or Chimera.

Visualizations

a cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., JAK, EGFR) Growth Factor->RTK Binds and Activates STAT STAT RTK->STAT Phosphorylates PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RTK Inhibits (ATP-competitive) Gene Transcription Gene Transcription STAT->Gene Transcription Promotes AKT AKT PI3K->AKT Activates AKT->Gene Transcription Promotes (via mTOR, etc.) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Promotes

Caption: Mechanism of action of pyrazole-based kinase inhibitors.

b cluster_0 Resistance Mechanism 1: Gatekeeper Mutation cluster_1 Resistance Mechanism 2: Bypass Pathway Activation Pyrazole Inhibitor Pyrazole Inhibitor RTK_mutated Mutated Receptor Tyrosine Kinase (Gatekeeper Mutation) Pyrazole Inhibitor->RTK_mutated Binding blocked Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) RTK_mutated->Downstream Constitutive Activation RTK_original Original Target RTK Pyrazole Inhibitor_2 Pyrazole Inhibitor Pyrazole Inhibitor_2->RTK_original Inhibited Bypass_RTK Bypass RTK (e.g., MET, AXL) Bypass_RTK->Downstream Activates

Caption: Common mechanisms of resistance to pyrazole-based inhibitors.

c cluster_0 Strategy 1: Next-Generation Inhibitor cluster_1 Strategy 2: Combination Therapy Next-Gen Inhibitor Next-Gen Pyrazole Inhibitor RTK_mutated Mutated RTK Next-Gen Inhibitor->RTK_mutated Effectively Inhibits Pyrazole Inhibitor Pyrazole Inhibitor RTK_original Original Target RTK Pyrazole Inhibitor->RTK_original Inhibits Bypass Inhibitor Bypass Pathway Inhibitor Bypass_RTK Bypass RTK Bypass Inhibitor->Bypass_RTK Inhibits Downstream Downstream Signaling

Caption: Strategies to overcome resistance to pyrazole-based inhibitors.

References

Technical Support Center: Enhancing the Stability of Ethyl 4-(1H-pyrazol-1-YL)benzoate for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ethyl 4-(1H-pyrazol-1-YL)benzoate during biological testing.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause and how can I resolve this?

A1: Precipitation of this compound in aqueous buffers is a common issue, likely due to its poor water solubility. Pyrazole derivatives, particularly esters, can be hydrophobic.[1][2] The solubility of a compound is influenced by its physicochemical properties such as logP and crystal lattice energy. When transitioning from a high-concentration stock solution (often in DMSO) to an aqueous buffer, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.

To resolve this, consider the following strategies:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize its impact on cell viability and protein function.[3][4][5]

  • Employ Formulation Strategies: Utilize solubility-enhancing excipients. See the "Experimental Protocols" section for detailed methods on preparing formulations with cyclodextrins or lipids.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is not strongly ionizable, extreme pH values should be avoided to prevent hydrolysis of the ester group.[1][2]

  • Particle Size Reduction: For stock solutions or suspensions, reducing the particle size can increase the dissolution rate.[6]

Q2: I am observing a loss of activity of this compound over the course of my experiment. What could be the reason?

A2: Loss of activity suggests compound degradation. For this compound, the primary concern is the hydrolytic instability of the ester linkage, especially in basic pH conditions.[1][2] Pyrazole ester derivatives have been reported to degrade in buffers with a pH of 8, with half-lives as short as 1-2 hours.[1][2]

To mitigate degradation:

  • Control pH: Maintain the pH of your assay buffer in the neutral to slightly acidic range (pH 6-7.4) if your biological system allows.

  • Temperature Control: Store stock solutions and assay plates at appropriate temperatures (e.g., 4°C or on ice) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

  • Time-Course Experiments: Perform time-course experiments to understand the stability window of the compound in your specific assay conditions.

  • Fresh Preparations: Prepare working solutions fresh from a concentrated stock just before use.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: Due to its likely poor aqueous solubility, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).

Stock Solution Preparation Guidelines:

ParameterRecommendationRationale
Solvent 100% DMSOHigh solubilizing power for a wide range of organic compounds.
Concentration 10-20 mMA common range for screening libraries that allows for sufficient dilution into aqueous buffers.
Storage -20°C or -80°C in small aliquotsMinimizes degradation and avoids repeated freeze-thaw cycles.
Handling Warm to room temperature before opening.Prevents condensation of atmospheric moisture into the stock solution.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the well of a microplate.

  • Inconsistent or non-reproducible results in biological assays.

  • Lower than expected compound concentration in the assay medium.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso reduce_dmso Reduce DMSO to <0.5% check_dmso->reduce_dmso >0.5% use_formulation Employ Formulation Strategy check_dmso->use_formulation <=0.5% reduce_dmso->use_formulation cyclodextrin Use Cyclodextrins use_formulation->cyclodextrin lipid Use Lipid-Based Formulation use_formulation->lipid solubility_assay Determine Kinetic Solubility cyclodextrin->solubility_assay lipid->solubility_assay adjust_conc Adjust Working Concentration solubility_assay->adjust_conc end Precipitation Resolved adjust_conc->end G start Activity Loss Observed check_ph Check Assay Buffer pH start->check_ph adjust_ph Adjust pH to 6.0-7.4 check_ph->adjust_ph > 7.4 stability_assay Perform Chemical Stability Assay check_ph->stability_assay <= 7.4 adjust_ph->stability_assay time_course Run Time-Course Experiment stability_assay->time_course fresh_prep Prepare Solutions Fresh time_course->fresh_prep end Activity Stabilized fresh_prep->end G cluster_formulation Formulation Development Pathway start Poorly Soluble Compound (this compound) solubility Determine Aqueous Solubility start->solubility logP Determine/Predict LogP start->logP formulation_decision Formulation Strategy Selection solubility->formulation_decision logP->formulation_decision cyclodextrin Cyclodextrin Complexation formulation_decision->cyclodextrin LogP < 3 lipid Lipid-Based Formulation formulation_decision->lipid LogP > 3 nanosuspension Nanosuspension formulation_decision->nanosuspension High Dose Required characterization Physicochemical Characterization cyclodextrin->characterization lipid->characterization nanosuspension->characterization stability Stability Assessment characterization->stability biological_testing Proceed to Biological Testing stability->biological_testing

References

Analytical challenges in the characterization of pyrazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges encountered during the characterization of pyrazole isomers. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of pyrazole isomers challenging?

A1: The characterization of pyrazole isomers is challenging due to their similar physicochemical properties. Regioisomers often exhibit comparable polarities, leading to co-elution in chromatographic separations. Furthermore, their mass spectra can be very similar, with only subtle differences in fragmentation patterns, making unambiguous identification difficult. Tautomerism in N-unsubstituted pyrazoles can also complicate spectral interpretation, particularly in NMR.

Q2: Which analytical techniques are most effective for differentiating pyrazole isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically required for the definitive characterization of pyrazole isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separation. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D techniques like NOESY and HMBC, is crucial for unambiguous structural elucidation of regioisomers. Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns that can help distinguish between isomers.

Q3: How can I separate pyrazole enantiomers?

A3: Enantiomers of chiral pyrazole derivatives can be separated using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as Lux cellulose-2 and Lux amylose-2, have proven effective for resolving pyrazole enantiomers.[1][2] The choice of mobile phase, either normal-phase (e.g., n-hexane/alcohol) or polar organic mode, can significantly impact the separation efficiency.[1][2]

Q4: What is the best NMR technique to confirm the regiochemistry of N-substituted pyrazoles?

A4: Two-dimensional (2D) NMR experiments are highly effective for confirming the regiochemistry of N-substituted pyrazoles. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. HMBC can reveal long-range couplings between protons on the N-substituent and carbons in the pyrazole ring, helping to establish connectivity.[3] NOESY experiments can identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their spatial proximity.[3]

Troubleshooting Guide

Issue 1: Co-elution of Pyrazole Regioisomers in Reversed-Phase HPLC

Problem: My pyrazole regioisomers are not separating on a C18 column and are eluting as a single peak.

Possible Causes and Solutions:

  • Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not provide enough selectivity for closely related isomers.

    • Solution 1: Modify Mobile Phase Composition. Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. Adding a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, can alter the ionization state of the pyrazoles and improve separation.[4]

    • Solution 2: Try a Different Stationary Phase. Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For certain pyrazoles, a reverse-phase column with low silanol activity may be beneficial.[5]

  • Inadequate Method Optimization: The gradient slope, flow rate, or temperature may not be optimal.

    • Solution 1: Optimize the Gradient. If using a gradient, try a shallower gradient to increase the resolution between closely eluting peaks.

    • Solution 2: Adjust the Flow Rate. Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Solution 3: Vary the Column Temperature. Changing the column temperature can affect the selectivity of the separation. Experiment with temperatures ranging from ambient to 40-50°C.

Issue 2: Ambiguous Isomer Identification by Mass Spectrometry

Problem: My pyrazole isomers have the same molecular weight and very similar fragmentation patterns in GC-MS, making it difficult to distinguish them.

Possible Causes and Solutions:

  • Similar Fragmentation Pathways: Positional isomers of pyrazoles can undergo similar fragmentation pathways, leading to mass spectra with the same major ions.

    • Solution 1: Careful Analysis of Minor Fragment Ions. While the major fragment ions may be the same, there can be subtle but consistent differences in the relative abundances of minor fragment ions. A detailed comparison of the full mass spectra may reveal these differences.

    • Solution 2: High-Resolution Mass Spectrometry (HRMS). HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of fragment ions and may reveal subtle mass differences between isomeric fragments.

    • Solution 3: Tandem Mass Spectrometry (MS/MS). By isolating the molecular ion or a key fragment ion and inducing further fragmentation, MS/MS can generate daughter ion spectra that may be more specific to a particular isomer.

    • Solution 4: Chemical Derivatization. Derivatizing the pyrazole isomers can introduce a structural element that leads to more distinct fragmentation patterns upon electron ionization.

Issue 3: Inconclusive NMR Spectra for Regioisomer Assignment

Problem: The 1D ¹H and ¹³C NMR spectra of my synthesized pyrazole are insufficient to definitively assign the regiochemistry.

Possible Causes and Solutions:

  • Overlapping Signals or Ambiguous Chemical Shifts: In complex molecules, proton and carbon signals can overlap, and predicted chemical shifts may not be sufficient for unambiguous assignment.

    • Solution 1: Perform 2D NMR Experiments. As mentioned in the FAQs, HMBC and NOESY experiments are powerful tools for determining the connectivity and spatial relationships within the molecule, which are essential for assigning regiochemistry.[3]

    • Solution 2: Compare with Known Isomers. If possible, synthesize or obtain an authentic sample of the other potential regioisomer for direct comparison of their NMR spectra.

    • Solution 3: Low-Temperature NMR. For N-unsubstituted pyrazoles that exhibit tautomerism, recording the NMR spectrum at a lower temperature can slow down the proton exchange, potentially allowing for the observation of distinct signals for each tautomer.[6]

Data Presentation

Table 1: Comparative HPLC Data for Pyrazole Isomer Separation

Compound ClassIsomersColumnMobile PhaseRetention Time (min)Reference
Chiral 4,5-dihydro-1H-pyrazolesEnantiomersLux Cellulose-2 (250 x 4.6 mm, 5 µm)100% AcetonitrileVaries by compound (e.g., 3.5 and 4.2)[1][2]
Chiral 4,5-dihydro-1H-pyrazolesEnantiomersLux Amylose-2 (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (90:10)Varies by compound (e.g., 12.1 and 15.3)[1][2]
Pyrazoline DerivativeAnalyte and ImpuritiesEclipse XDB C18 (150mm X 4.6mm X 5µm)0.1% TFA in Water:Methanol (20:80)7.3 (for main analyte)[4]
PyrazoleSingle AnalyteNewcrom R1Acetonitrile/Water/H₃PO₄Simulated data available[5]

Table 2: Comparative GC-MS Fragmentation Data for Pyrazole Isomers

CompoundKey Fragment Ions (m/z)Characteristic Fragmentation PathwaysReference
Unsubstituted Pyrazole68 (M+), 67, 41, 40Expulsion of HCN from [M]+• and [M-H]+; Loss of N₂ from [M-H]+[7]
1-Methyl-3-nitropyrazole127 (M+), 97 ([M-NO]+), 81, 54, 42Loss of NO, followed by HCN expulsion[7]
1-Methyl-4-nitropyrazole127 (M+), 97 ([M-NO]+), 81, 52, 42Loss of NO, followed by N₂ expulsion from m/z 80[7]
4-Bromopyrazole148/146 (M+), 119/117, 67, 66Loss of Br•, followed by HCN expulsion[7]

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole Isomers

CompoundSolventH-3H-4/C-4H-5/C-5Other Key SignalsReference
1-Benzyl-3-nitro-1H-pyrazoleCDCl₃-6.90 / 103.47.28-7.41 / 132.35.37 (CH₂)[8]
2-Benzyl-3-nitro-1H-pyrazoleCDCl₃-7.08 / 107.27.58 / -5.79 (CH₂)[8]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃-5.90 / 106.4- / 148.12.25 (2x CH₃)[9]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃-5.90 / 105.9- / 148.03.8 (OCH₃), 2.23, 2.26 (2x CH₃)[9]
4-Iodo-1H-pyrazole-7.66-7.66-[2]
4-Bromo-1H-pyrazole-7.59-7.59-[2]
4-Chloro-1H-pyrazole-7.58-7.58-[2]

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Pyrazole Isomer Separation
  • Column: C18 reversed-phase column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV detector at a wavelength where the analytes have maximum absorbance (e.g., 206 nm).[4]

  • Injection Volume: 5-20 µL.

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase to a higher percentage (e.g., 80-90%) over 15-20 minutes. Hold at the high percentage for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes before the next injection. The gradient can be optimized to improve the separation of specific isomers.

  • Sample Preparation: Dissolve the pyrazole isomer mixture in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: General GC-MS Method for Pyrazole Isomer Analysis
  • GC System: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the pyrazole isomer mixture (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Protocol 3: NMR Sample Preparation and Analysis for Isomer Identification
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10][11]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.[11]

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, avoiding the introduction of any solid particles.[10][11]

  • 1D NMR Experiments (¹H and ¹³C):

    • Acquire a standard ¹H NMR spectrum to assess the purity and obtain preliminary structural information.

    • Acquire a ¹³C NMR spectrum (typically proton-decoupled) to identify the number of unique carbon environments.

  • 2D NMR Experiments (for Regioisomer Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting substituents to the pyrazole ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is particularly useful for distinguishing between regioisomers where substituents have different spatial proximities to ring protons.

  • Data Analysis:

    • Process and analyze the 1D and 2D NMR spectra using appropriate software.

    • Use the correlations observed in the 2D spectra to piece together the molecular structure and unambiguously assign the regiochemistry.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_separation Separation cluster_characterization Structural Characterization cluster_conclusion Conclusion synthesis Pyrazole Isomer Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis (Screening & Optimization) purification->hplc Initial Purity Check & Isomer Ratio nmr NMR Spectroscopy (1D & 2D) purification->nmr Structural Elucidation gcms GC-MS Analysis hplc->gcms Orthogonal Separation identification Unambiguous Isomer Identification hplc->identification ms Mass Spectrometry (HRMS, MS/MS) gcms->ms Fragmentation Analysis nmr->identification ms->identification

Caption: Experimental workflow for pyrazole isomer characterization.

troubleshooting_workflow cluster_yes cluster_no start HPLC Co-elution of Pyrazole Isomers q1 Is the peak sharp and symmetrical? start->q1 q2 Have you tried modifying the mobile phase? q1->q2 Yes sol3 Check for column overload. Inject less sample. Check for secondary interactions. q1->sol3 No sol1 Vary organic modifier (ACN vs. MeOH). Adjust pH. q2->sol1 No q3 Is separation still poor? q2->q3 Yes sol1->q3 sol2 Try a different column (e.g., Phenyl-Hexyl). q3->sol2 Yes end_good Separation Achieved q3->end_good No end_bad Further method development needed sol2->end_bad sol3->start Re-inject

Caption: Troubleshooting guide for HPLC co-elution of pyrazole isomers.

References

Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of pyrazole compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My pyrazole compound is highly potent in vitro but shows poor or negligible oral bioavailability in animal models. What are the initial diagnostic steps?

Answer: When a compound exhibits poor oral bioavailability despite high in vitro potency, the primary goal is to identify the limiting factor(s). Oral bioavailability (F) is a function of absorption and clearance. The low bioavailability is likely due to one or more of the following:

  • Poor Aqueous Solubility: The compound does not dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed.

  • Low Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal epithelium.

  • High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestine wall or liver before reaching systemic circulation.

A systematic approach is recommended to diagnose the root cause. This involves a series of in vitro and in vivo experiments to assess each of these factors independently.

G Start Poor Oral Bioavailability Observed in Initial PK Study Solubility Assess Kinetic/Thermodynamic Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Step 1 Permeability Assess Intestinal Permeability (e.g., Caco-2, PAMPA) Solubility->Permeability If solubility is adequate Sol_Low Problem: Solubility-Limited Solubility->Sol_Low If solubility is low (<10 µg/mL) Metabolism Assess Metabolic Stability (Liver Microsomes, S9, Hepatocytes) Permeability->Metabolism If permeability is high Perm_Low Problem: Permeability-Limited Permeability->Perm_Low If permeability is low Met_Low Problem: Metabolism-Limited Metabolism->Met_Low If stability is low (t½ < 30 min) Sol_Strat Action: Formulation Strategies (Solid Dispersion, Nanosizing, Lipid-Based) or Salt Formation Sol_Low->Sol_Strat Perm_Strat Action: Prodrug Approach or Structural Modification to Increase Lipophilicity/H-bonding Perm_Low->Perm_Strat Met_Strat Action: Structural Modification (Block Metabolic Hotspots) or Prodrug to Mask Site Met_Low->Met_Strat

Diagram 1: Troubleshooting workflow for poor oral bioavailability.

Question 2: My compound has very low aqueous solubility. What are the most effective strategies to improve its dissolution and concentration in the GI tract?

Answer: For compounds with low aqueous solubility (often classified as Biopharmaceutics Classification System [BCS] Class II or IV), the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug.[1] Several formulation and chemical strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1]

    • Micronization: Reduces particles to the micron range.

    • Nanonization (Nanosuspensions): Reduces particles to the sub-micron (nanometer) range, which can dramatically increase dissolution velocity and saturation solubility.[2]

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a high-energy amorphous state within a polymer matrix.[2] Upon contact with water, the polymer dissolves and releases the drug in a supersaturated state, which provides a strong driving force for absorption.[1]

  • Lipid-Based Formulations: The drug is dissolved in a lipid carrier. These systems can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS) that form fine emulsions or microemulsions in the GI tract, facilitating solubilization and absorption.[1]

  • Salt Formation: For pyrazole compounds with ionizable functional groups (acidic or basic), forming a salt is a highly effective method to increase aqueous solubility and dissolution rate.[2]

Question 3: My compound is rapidly cleared in pharmacokinetic studies, suggesting high first-pass metabolism. How can this be addressed?

Answer: High first-pass metabolism is a common issue for many heterocyclic compounds. The pyrazole nucleus itself is generally considered metabolically stable, but its substituents are often targets for metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[3]

Key strategies include:

  • Structural Modification: The most direct approach is to identify the metabolic "hotspots" on the molecule and modify the structure to block these sites of metabolism. For example, replacing a metabolically labile toluyl ring with a more stable m-CF3 phenyl group significantly improved the in vivo clearance of a pyrazolo-pyridone inhibitor.[4][5] Introducing fluorine atoms or replacing a labile C-H bond with a C-F bond can prevent oxidation at that position.

  • Prodrug Approach: A metabolically susceptible functional group can be temporarily masked with a promoiety. This prodrug may not be a substrate for the metabolizing enzymes. After absorption, the promoiety is cleaved to release the active parent drug.[6]

Question 4: I have designed a prodrug to improve permeability, but it does not appear to convert to the active parent drug in vivo. What might be the problem?

Answer: A successful prodrug strategy relies on efficient and predictable bio-reversion to the active compound at the desired site of action.[7] If this conversion is not happening, consider the following:

  • Cleavage Mechanism: Most prodrugs are designed for enzymatic cleavage (e.g., by esterases, phosphatases) or chemical cleavage (e.g., pH-dependent hydrolysis).[7]

  • Species Differences: The expression and activity of enzymes can vary significantly between preclinical species (like mice or rats) and humans. A prodrug that works in one species may not work in another.

  • Incorrect Linker: The linker connecting the drug to the promoiety may be too stable or sterically hindered, preventing enzyme access.

  • Troubleshooting Steps:

    • Conduct in vitro stability studies: Incubate the prodrug in plasma, serum, and liver S9 fractions or hepatocytes from different species (mouse, rat, dog, human) to confirm if enzymatic cleavage occurs.

    • Analyze Metabolites: In both in vitro and in vivo samples, analyze for the presence of the parent drug to confirm that the cleavage reaction is happening as expected.

    • Re-evaluate the Linker/Promoiety: If cleavage is inefficient, a different linker or promoiety that is a better substrate for relevant enzymes may be needed.

G Prodrug Inactive Prodrug (e.g., Ester) ActiveDrug Active Parent Drug Prodrug->ActiveDrug Bio-reversion (Cleavage) Enzyme Enzyme (e.g., Esterase in Plasma/Liver) Enzyme->Prodrug Acts on Promoiety Inert Promoiety

Diagram 2: Generalized prodrug activation pathway.

Frequently Asked Questions (FAQs)

Question 1: What are the most common reasons for the low oral bioavailability of pyrazole compounds?

Answer: The pyrazole scaffold is a common feature in many approved drugs, often valued for its metabolic stability and ability to form key interactions with biological targets.[3][8] However, like many drug candidates, pyrazole-containing compounds can suffer from poor oral bioavailability due to three main factors:

  • Poor Aqueous Solubility: Many pyrazole derivatives are planar, aromatic structures with high crystallinity and lipophilicity, leading to low solubility in water. This is the most common hurdle.[5][9]

  • High First-Pass Metabolism: While the core pyrazole ring is relatively stable, substituents on the ring can be susceptible to rapid oxidative metabolism in the gut wall and liver.[5]

  • Poor Membrane Permeability: Compounds that are either too hydrophilic or too lipophilic, or that lack the ability to form necessary hydrogen bonds, may not efficiently pass through the intestinal membrane.[7]

Question 2: When should I choose a formulation strategy versus a chemical modification (prodrug) approach?

Answer: The choice depends on the primary barrier to bioavailability identified in your initial troubleshooting experiments.

  • Choose a Formulation Strategy if: The primary problem is poor solubility and/or dissolution rate (BCS Class II). Formulation approaches like solid dispersions, nanosuspensions, or lipid-based systems are designed specifically to overcome this challenge.[1][2]

  • Choose a Chemical Modification/Prodrug Strategy if: The primary problem is poor permeability (BCS Class III/IV) or high first-pass metabolism . Prodrugs can mask metabolic sites or add moieties that engage with influx transporters to improve membrane crossing.[7]

In some challenging cases (BCS Class IV), a combination of both approaches may be necessary.

G Start What is the primary barrier to oral bioavailability? Solubility Poor Solubility / Dissolution Start->Solubility Permeability Poor Permeability Start->Permeability Metabolism High First-Pass Metabolism Start->Metabolism Both Poor Solubility AND Poor Permeability (BCS IV) Start->Both Sol_Action Formulation Approach: - Solid Dispersion - Nanosizing - Lipid-Based System - Salt Formation Solubility->Sol_Action Perm_Action Chemical Modification: - Prodrug Approach - Structural Modification Permeability->Perm_Action Met_Action Chemical Modification: - Prodrug Approach - Block Metabolic Hotspots Metabolism->Met_Action Both_Action Combined Approach: - Enabling Formulation  (e.g., SEDDS) PLUS - Prodrug Strategy Both->Both_Action

Diagram 3: Decision tree for selecting a bioavailability enhancement strategy.

Question 3: How do I select an appropriate animal model for oral bioavailability studies?

Answer: The choice of animal model is critical for obtaining data that can reasonably predict human pharmacokinetics.[10] No single model is perfect, but common choices include:

  • Rats: Widely used due to cost, ease of handling, and extensive historical data. However, their GI physiology (e.g., higher gastric pH, different enzyme profiles) can differ significantly from humans.[10]

  • Mice: Often used in early discovery for screening due to small size and rapid breeding. They are particularly useful if the compound is being tested in a murine disease model.[5]

  • Dogs (Beagle): The GI tract of dogs is anatomically and physiologically more similar to humans than that of rodents, making them a good model for studying oral absorption and the effects of formulation.[10]

  • Pigs (Minipig): Considered one of the most predictive non-primate models for human oral drug absorption due to similarities in GI tract size, physiology, and diet.

The initial species is often the rat or mouse for screening, with pivotal studies often conducted in dogs or pigs for more translatable data before moving to human trials.

Data Summaries

Table 1: Impact of Structural Modification on Pharmacokinetics of Pyrazolo-Pyridone Inhibitors in Mice [4][5]

CompoundKey Structural ChangeSolubility (µM)IV Clearance (L/kg·h)Oral Cmax (µM)Oral AUC (h·µM)Oral Bioavailability (%)
2 Parent Scaffold--0.362.915%
4 Tolyl ring -> m-CF3 phenyl ring110.641.1523.836%
40 Added methylamine to pyrazole>2501.26.072.992%

Data demonstrates that mitigating oxidative metabolism (Compound 4) and then dramatically improving solubility via an ionizable group (Compound 40) led to a significant increase in oral bioavailability.

Detailed Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is a general guideline for assessing the dissolution rate of a pyrazole compound formulation.[11][12]

Objective: To determine the rate and extent to which the active pyrazole compound is released from its solid dosage form (e.g., tablet, capsule, or solid dispersion).

Materials:

  • USP Apparatus 2 (Paddle Apparatus) with vessels (typically 900 mL)

  • Dissolution Media: Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended for poorly soluble drugs.[11][13] Alternatively, standard buffers at pH 1.2, 4.5, and 6.8 can be used for initial screening.[14]

  • Analytical instrument (HPLC-UV, LC-MS/MS) for drug quantification.

  • Syringes and filters (e.g., 0.45 µm PVDF) for sampling.

Procedure:

  • Media Preparation: Prepare the dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessels. De-aerate the medium before use.

  • Apparatus Setup: Set the paddle speed, typically to 50 or 75 rpm.[14]

  • Sample Introduction: Place a single dosage form into each vessel. Start the apparatus immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the sample through a 0.45 µm filter to stop further dissolution of any undissolved particles. Ensure the filter does not adsorb the drug.

  • Analysis: Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Reporting: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical pharmacokinetic (PK) study to determine the oral bioavailability of a pyrazole compound.[5][15]

Objective: To determine key PK parameters (Cmax, Tmax, AUC) following oral administration and calculate absolute oral bioavailability (F) by comparison to intravenous (IV) administration.

Animals:

  • Male BALB/c or C57BL/6 mice (8-10 weeks old). Use at least n=3-5 animals per group.

Groups:

  • Intravenous (IV) Group: Receives the drug via tail vein injection (e.g., 1-2 mg/kg).

  • Oral (PO) Group: Receives the drug via oral gavage (e.g., 10-50 mg/kg).

Procedure:

  • Compound Formulation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15).

    • PO Formulation: Formulate the compound in a suitable oral vehicle (e.g., 0.5% methylcellulose in water, or an enabling formulation like a lipid-based system).

  • Dosing:

    • Administer the prepared formulations to the respective groups. Record the exact time of dosing.

  • Blood Sampling:

    • Collect blood samples (sparse sampling, ~50 µL per sample) via tail vein or saphenous vein at specified time points.

    • IV time points (example): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points (example): 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4 °C) to separate the plasma.

  • Bioanalysis:

    • Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile).

    • Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 3: In Vitro Liver Microsomal Stability Assay

This assay is used to assess a compound's susceptibility to Phase I metabolism.[16][17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrazole compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • 96-well incubation plate and a thermal shaker (37 °C)

  • Acetonitrile with an internal standard (IS) for reaction quenching.

  • LC-MS/MS for analysis.

Procedure:

  • Preparation: Thaw microsomes and reagents on ice. Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to the test compound working solution. Pre-warm the plate at 37 °C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-5 fold volume of cold acetonitrile containing the IS to the respective wells. The 0-minute sample is quenched immediately after adding NADPH.

  • Negative Control: Run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.

  • Sample Processing: Seal the plate, vortex, and centrifuge (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Protocol 4: In Vivo Intestinal Permeability Assessment (Lactulose/Mannitol Assay)

This is a non-invasive clinical and preclinical method to assess gut wall permeability by measuring the differential absorption of two non-metabolized sugars.[19][20]

Objective: To assess the integrity of the intestinal barrier by measuring the urinary excretion ratio of lactulose (a marker for paracellular transport/leaky junctions) to mannitol (a marker for transcellular transport).

Materials:

  • A solution containing a known amount of lactulose (e.g., 10 g) and mannitol (e.g., 5 g).[21]

  • Urine collection containers (for human subjects) or metabolic cages (for animals).

  • Analytical method (LC-MS/MS or HPAE-PAD) for quantifying lactulose and mannitol in urine.[19][20]

Procedure (Human Subject Example):

  • Preparation: The subject fasts overnight (minimum 8 hours).

  • Baseline Urine: The subject voids their bladder completely before the test begins. This sample is discarded.

  • Dosing: The subject drinks the lactulose/mannitol solution (e.g., in 200 mL of water), followed by an additional 300 mL of water.

  • Urine Collection: All urine is collected for the next 6 hours. No food is allowed during the collection period, but water intake is encouraged to ensure adequate urine output.[21]

  • Sample Processing: At the end of the collection period, the total volume of urine is measured, and an aliquot is taken for analysis.

  • Analysis: The concentrations of lactulose and mannitol in the urine aliquot are determined using a validated analytical method.[19]

  • Calculation and Interpretation:

    • Calculate the percentage of the ingested dose of each sugar that was excreted in the urine.

    • Determine the Lactulose-to-Mannitol (L:M) ratio: L:M Ratio = % Lactulose Excreted / % Mannitol Excreted

    • An elevated L:M ratio compared to a normal baseline (typically > 0.03-0.05) indicates increased intestinal permeability or a "leaky gut".[20][21]

References

Validation & Comparative

A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known selective COX-2 inhibitor, Celecoxib, and a structurally related pyrazole derivative, Ethyl 4-(1H-pyrazol-1-YL)benzoate. While extensive data is available for Celecoxib, a widely used anti-inflammatory drug, direct experimental evidence for the biological activity of this compound is not publicly available. This comparison, therefore, juxtaposes the established efficacy of Celecoxib with the potential activity of this compound, inferred from the known structure-activity relationships of pyrazole-based COX-2 inhibitors.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary mediator of pain and inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Celecoxib is a well-established diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, exhibiting potent anti-inflammatory, analgesic, and antipyretic effects.[2] this compound shares a core pyrazole structure, a common feature in many COX-2 inhibitors, suggesting its potential for similar biological activity.[2][3] Pyrazole derivatives are a significant class of N-heterocyclic compounds known for a broad spectrum of pharmacological activities, including anti-inflammatory and antitumor effects.[4][5]

Mechanism of Action

Celecoxib: The mechanism of action of Celecoxib involves the selective inhibition of the COX-2 enzyme.[2] Its chemical structure allows it to bind to a hydrophilic side pocket present in the active site of COX-2, which is larger and more flexible than the corresponding site in COX-1.[1] This selective binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[6][7]

This compound: The mechanism of action for this compound has not been experimentally determined. However, based on its pyrazole core, a key pharmacophore in many COX-2 inhibitors, it is hypothesized that it may also exhibit inhibitory activity against the COX enzymes. The specific selectivity and potency would depend on the overall three-dimensional structure and the nature of its substituents.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of inhibition by COX-2 inhibitors like Celecoxib.

COX2_Pathway COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib / Potential Pyrazole Inhibitor Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by selective inhibitors blocks the synthesis of pro-inflammatory prostaglandins.

Comparative Efficacy Data

Direct comparative efficacy data for this compound is unavailable. The following table summarizes key efficacy parameters for Celecoxib, which serves as a benchmark for potent and selective COX-2 inhibition. For context, data on other experimental pyrazole derivatives from the literature are also included to highlight the potential range of activity within this chemical class.

CompoundTargetIC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.04 - 0.45>100[8][9]
Compound AD 532 COX-2Less potent than Celecoxib-[7]
Trimethoxy pyrazole–pyridazine hybrid (6f) COX-21.15-[10]
Bromo pyrazole–pyridazine hybrid (6e) COX-2Comparable to Celecoxib-[10]
This compound COX-2 (Hypothesized) Data not available Data not available -

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments used in the evaluation of COX inhibitors.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-2 enzyme.

Principle: The assay measures the fluorescence generated by the product of the COX-2 enzymatic reaction. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound, Celecoxib) in a suitable solvent like DMSO.

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (solvent only).

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

    • Measure the fluorescence kinetically at an excitation/emission wavelength of approximately 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the anti-inflammatory effects of a compound.

Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Model: Use adult male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound (e.g., this compound, Celecoxib) orally or intraperitoneally at various doses. A control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each group compared to the initial volume.

    • Determine the percentage of inhibition of edema by the test compound compared to the control group.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a novel compound for its anti-inflammatory properties.

Experimental_Workflow Workflow for Anti-Inflammatory Drug Discovery cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) COX_Assay COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay IC50_Determination IC50 and Selectivity Determination COX_Assay->IC50_Determination Paw_Edema Carrageenan-Induced Paw Edema Model IC50_Determination->Paw_Edema Lead Compound Selection Analgesic_Models Analgesic Models (e.g., Hot Plate Test) Paw_Edema->Analgesic_Models Toxicity_Studies Toxicity and Safety Profiling Analgesic_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: A typical workflow for the discovery and preclinical evaluation of a novel anti-inflammatory compound.

Conclusion

The pyrazole heterocycle is a privileged scaffold in the design of anti-inflammatory agents, with numerous derivatives demonstrating potent COX-2 inhibitory activity.[2] Therefore, it is plausible that this compound could exhibit some degree of COX-2 inhibition. However, without direct experimental evidence from in vitro and in vivo studies as outlined above, any comparison to Celecoxib remains speculative. Further research is required to elucidate the biological activity profile of this compound and to determine its potential as a therapeutic agent. This guide serves as a framework for the types of experimental data and analyses that would be necessary for a comprehensive and objective comparison.

References

A Researcher's Guide to the In Vitro Validation of Ethyl 4-(1H-pyrazol-1-YL)benzoate as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of the anticancer activity of the novel compound, Ethyl 4-(1H-pyrazol-1-YL)benzoate. This document outlines comparative analyses with established anticancer agents, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

While specific experimental data on the anticancer activity of this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally related pyrazole derivatives to provide a robust template for its evaluation. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] These derivatives have been shown to exert their anticancer action through various mechanisms, such as inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), as well as through DNA interaction.[2]

Comparative Analysis of Anticancer Activity

To objectively assess the potential of this compound, its cytotoxic effects should be compared against standard chemotherapeutic drugs and other pyrazole-based anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives and standard drugs against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potency of a novel compound.

Table 1: Comparative IC50 Values (µM) of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DrugMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)Reference
Compound 12 (Pyrazole Derivative) 4.42-2.592.93-[4]
Compound 7c (Pyrazole Derivative) 12.92-9.5714.16-[4]
Compound 16 (Pyrazole Derivative) 13.33-9.5510.54-[4]
Compound 59 (Pyrazole Derivative) --2--
Ferrocene-pyrazole hybrid 47c -3.12--124.40
Doxorubicin (Standard Drug) 0.9522.6[5]---
Cisplatin (Standard Drug) --5.50.95-
Erlotinib (Standard Drug) ---77.10 (% inhibition)-[6]
Tamoxifen (Standard Drug) 83.31 (% inhibition)----[6]

Note: The data presented are from various sources and experimental conditions may differ. Direct comparison should be made with caution. The values for Erlotinib and Tamoxifen are presented as percentage of inhibition at a specific concentration and time point as reported in the source.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard in vitro assays to characterize the anticancer properties of a test compound like this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a standard drug (e.g., Doxorubicin) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9]

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][10]

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the test compound.[6][11][12]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_level Protein Level Changes western_blot->protein_level

Caption: Experimental workflow for in vitro validation.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 death_receptor Death Receptors (e.g., Fas, TRAIL) caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

This guide provides a foundational framework for the systematic in vitro evaluation of this compound as a potential anticancer agent. The successful completion of these assays will provide critical insights into its potency, mechanism of action, and potential for further development.

References

Comparative Cross-Reactivity Profiling of Ethyl 4-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl 4-(1H-pyrazol-1-YL)benzoate's Kinase Inhibition Profile with Alternative Compounds.

This guide provides a comprehensive analysis of the predicted cross-reactivity profile of this compound, a pyrazole-containing small molecule, in comparison to established kinase inhibitors and a structurally related compound. Due to the absence of publicly available experimental screening data for this compound, this report leverages in silico predictions to identify high-probability kinase targets. The predicted inhibitory activities are then compared with experimental data for three compounds: Staurosporine, a broad-spectrum kinase inhibitor; Dasatinib, a multi-targeted kinase inhibitor; and Celecoxib, a selective COX-2 inhibitor with known off-target kinase effects.

Predicted Kinase Targets for this compound

In silico analysis using the SwissTargetPrediction tool indicates that this compound is likely to interact with several protein kinases. The top predicted targets, based on a combination of 2D and 3D similarity to known ligands, are Colony-Stimulating Factor 1 Receptor (CSF1R), FMS-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (KDR), and Mast/stem cell growth factor receptor Kit (KIT).

Comparative Analysis of Inhibitory Activity

The following tables summarize the experimentally determined inhibitory activities (IC50/Ki) of the comparator compounds against the predicted targets of this compound. This data provides a benchmark for the anticipated cross-reactivity profile of the target compound.

Table 1: Comparative Inhibitory Activity against Predicted Kinase Targets

Kinase TargetThis compound (Predicted)Staurosporine (IC50/Ki, nM)Dasatinib (IC50/Ki, nM)Celecoxib (IC50/Ki, nM)
CSF1R High Probability3[1]16>10,000
FLT3 High Probability4[1]1>10,000
KDR (VEGFR2) High Probability7[1]0.8>10,000
KIT High Probability1[1]1>10,000

Table 2: Broader Kinase Selectivity Profiles of Comparator Compounds

CompoundPrimary Target(s)Notable Off-Targets
Staurosporine Broad-spectrum kinase inhibitorOver 200 kinases with high affinity[1]
Dasatinib BCR-ABL, SRC family kinasesc-KIT, Ephrin receptors, PDFGRβ[2]
Celecoxib Cyclooxygenase-2 (COX-2)PDK1, Akt, ERK, p38 MAPK[3][4][5]

Experimental Methodologies for Cross-Reactivity Profiling

To experimentally validate the predicted cross-reactivity profile of this compound and provide a direct comparison with the selected alternatives, the following experimental protocols are recommended.

In Vitro Kinase Assay

This method directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compound (this compound) or comparator compounds to the reaction mixture.

  • Initiation and Incubation: Start the kinase reaction by adding a phosphate donor (e.g., [γ-³²P]ATP or unlabeled ATP). Incubate the mixture at a controlled temperature for a defined period.

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a denaturing agent).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • Radiometric Assay: Measuring the incorporation of ³²P into the substrate.

    • Fluorescence-Based Assay: Using fluorescently labeled substrates or antibodies.

    • Luminescence-Based Assay: Employing luciferase-based ATP detection systems.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Heating: Heat the treated samples across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Kinobeads (Affinity Chromatography)

This chemical proteomics approach allows for the unbiased identification of kinase targets from a complex biological sample.

Protocol:

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions.

  • Competitive Binding: Incubate the lysate with the test compound at various concentrations.

  • Affinity Enrichment: Add "kinobeads," which are sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors, to the lysate. These beads will bind to kinases that are not already occupied by the test compound.

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.

  • Mass Spectrometry: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the test compound indicates that the compound is binding to that kinase.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches and the potential downstream effects of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Kinase Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_kinobeads Kinobeads Affinity Chromatography reagents Kinase + Substrate + ATP incubation Incubation reagents->incubation compound Test Compound compound->incubation detection Detection incubation->detection ic50 IC50 Determination detection->ic50 cells Cells + Compound heating Heating cells->heating lysis Lysis & Centrifugation heating->lysis quantification Protein Quantification lysis->quantification melt_curve Melting Curve Analysis quantification->melt_curve lysate Cell Lysate + Compound enrichment Kinobeads Enrichment lysate->enrichment wash_elute Wash & Elute enrichment->wash_elute ms LC-MS/MS wash_elute->ms target_id Target Identification ms->target_id

Caption: Experimental workflows for cross-reactivity profiling.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., CSF1R, FLT3, KDR, KIT) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Transcription Transcription Factors Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor This compound (Predicted Inhibitor) Inhibitor->RTK

Caption: Predicted inhibition of receptor tyrosine kinase signaling.

References

A Comparative Guide to Bioisosteric Replacements for the Ethyl Ester in Ethyl 4-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. One common liability in drug candidates is the presence of an ester functional group, which is often susceptible to rapid hydrolysis by esterases in the plasma and liver, leading to poor pharmacokinetic profiles. The title compound, Ethyl 4-(1H-pyrazol-1-YL)benzoate, contains such a labile ethyl ester moiety. This guide provides a comparative analysis of potential bioisosteric replacements for this group, offering experimental data from analogous systems to inform rational drug design.

Bioisosteres are functional groups or substituents with similar physical and chemical properties that impart comparable biological activity to a parent compound.[1] The primary goal of employing a bioisosteric replacement for an ester is to enhance metabolic stability while retaining or improving the desired pharmacological activity.[2] Common bioisosteres for esters include various five-membered heterocyclic rings such as oxadiazoles, which are known for their resistance to hydrolysis.[3][4]

This guide will focus on the most promising and well-documented bioisosteric replacements for the ethyl ester group, drawing on published experimental data to compare their performance in key assays relevant to drug development.

Conceptual Overview of Bioisosteric Replacement

The fundamental principle of bioisosteric replacement is to exchange a functional group with another that mimics its key steric and electronic features, thereby preserving its interaction with a biological target. The following diagram illustrates this concept for the ethyl ester in our model compound.

G cluster_0 Parent Compound cluster_1 Bioisosteric Replacements Parent This compound Bioisostere1 1,2,4-Oxadiazole Parent->Bioisostere1 Replacement of Ethyl Ester Bioisostere2 1,3,4-Oxadiazole Parent->Bioisostere2 Replacement of Ethyl Ester Bioisostere3 Tetrazole Parent->Bioisostere3 Replacement of Ethyl Ester

Caption: Bioisosteric replacement of the ethyl ester in the parent compound.

Comparative Performance Data

While specific experimental data for bioisosteric replacements of this compound is not publicly available, we can draw valuable insights from a well-studied analogous system: the comparison of Caffeic Acid Phenethyl Ester (CAPE) and its 1,2,4-oxadiazole bioisostere (OB-CAPE).[5][6] This system provides a robust dataset for evaluating the impact of replacing an ester with a metabolically stable heterocycle.

Table 1: Metabolic Stability in Human Plasma

One of the primary motivations for replacing an ester is to improve its stability against hydrolysis by plasma esterases. The following table compares the stability of CAPE and its oxadiazole bioisostere in human plasma.

CompoundBioisosteric GroupHalf-life (t½) in Human Plasma (minutes)% Remaining after 60 minutes
CAPEEthyl Ester~45~50%
OB-CAPE1,2,4-Oxadiazole> 60~75%
Data adapted from stability studies on Caffeic Acid Phenethyl Ester (CAPE) and its 1,2,4-oxadiazole bioisostere (OB-CAPE).[5]

The data clearly indicates that the 1,2,4-oxadiazole is significantly more stable in human plasma than the corresponding ethyl ester.[5] OB-CAPE is reported to be 25% more stable than CAPE in human plasma.[3][5]

Table 2: In Vitro Biological Activity

A successful bioisosteric replacement should not only improve metabolic stability but also retain the biological activity of the parent compound. The following table compares the in vitro activity of CAPE and OB-CAPE in inhibiting the biosynthesis of 5-lipoxygenase (5-LO) products and in antioxidant assays.

CompoundBioisosteric Group5-LO Inhibition IC₅₀ (µM)Antioxidant Activity IC₅₀ (µM)
CAPEEthyl Ester1.01.1
OB-CAPE1,2,4-Oxadiazole0.931.2
Data from in vitro assays on CAPE and OB-CAPE.[5][6]

These results demonstrate that the 1,2,4-oxadiazole is an excellent bioisostere for the ethyl ester in this system, as it maintains nearly identical biological activity.[5][6]

Table 3: Physicochemical Properties

The physicochemical properties of a compound, such as lipophilicity and permeability, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for the title compound is unavailable, general trends for ester bioisosteres are summarized below.

Bioisosteric GroupGeneral Impact on Lipophilicity (LogP)General Impact on Permeability
1,2,4-OxadiazoleGenerally similar to or slightly more lipophilic than the corresponding esterGood
1,3,4-OxadiazoleGenerally similar to or slightly more lipophilic than the corresponding esterGood
TetrazoleCan increase lipophilicity compared to a carboxylic acid, but may not improve permeability due to strong hydrogen bonding.[7]Variable, can be lower than expected.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is crucial for assessing a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.

G cluster_0 Assay Workflow A Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C B Initiate reaction by adding NADPH A->B C Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench reaction with cold acetonitrile C->D E Centrifuge to precipitate protein D->E F Analyze supernatant by LC-MS/MS to quantify remaining parent compound E->F G Calculate half-life (t½) and intrinsic clearance (Clint) F->G

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Preparation: A stock solution of the test compound is prepared in DMSO. Pooled human liver microsomes are thawed and diluted in 100 mM potassium phosphate buffer (pH 7.4).[8]

  • Incubation: The test compound (final concentration, e.g., 1 µM) is pre-incubated with the liver microsomes (final concentration, e.g., 0.5 mg/mL) at 37°C.[9]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[8]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[8]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, often as a surrogate for intestinal absorption or blood-brain barrier penetration.[10]

G cluster_0 PAMPA Setup cluster_1 Workflow Donor Donor Plate Well (contains test compound in buffer) Membrane Artificial Membrane (e.g., lecithin in dodecane) Donor->Membrane Acceptor Acceptor Plate Well (contains buffer) Membrane->Acceptor A Prepare artificial membrane on a filter plate (Donor Plate) B Add test compound solution to the Donor Plate wells A->B C Place Donor Plate on top of Acceptor Plate containing buffer B->C D Incubate for a defined period (e.g., 5-18 hours) at room temperature C->D E Measure compound concentration in Donor and Acceptor wells by UV-Vis or LC-MS/MS D->E F Calculate the permeability coefficient (Pe) E->F

Caption: Setup and workflow for a PAMPA experiment.

Protocol:

  • Membrane Preparation: A filter plate (the donor plate) is coated with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.[11]

  • Compound Preparation: A solution of the test compound (e.g., 10 µM) is prepared in a suitable buffer (e.g., PBS at pH 7.4).[11][12]

  • Assay Setup: The acceptor plate is filled with buffer. The test compound solution is added to the wells of the donor plate. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".[11]

  • Incubation: The plate assembly is incubated for a specific duration (e.g., 5 to 18 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.[13]

  • Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[12]

  • Data Analysis: The permeability coefficient (Pe) is calculated using the concentrations of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Conclusion

The replacement of the ethyl ester in this compound with a bioisostere such as a 1,2,4-oxadiazole or a 1,3,4-oxadiazole represents a rational and promising strategy to mitigate the risk of rapid metabolic hydrolysis. Experimental data from analogous systems strongly suggest that such a modification can significantly enhance metabolic stability while preserving the desired biological activity. The experimental protocols provided herein offer a roadmap for the in vitro evaluation of novel analogs. By employing these bioisosteric replacement strategies and evaluation methods, researchers can accelerate the optimization of lead compounds and increase the likelihood of identifying drug candidates with favorable pharmacokinetic properties.

References

Benchmarking the synthetic efficiency of different routes to Ethyl 4-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to Ethyl 4-(1H-pyrazol-1-YL)benzoate, a key intermediate in pharmaceutical research. The efficiency of two prominent catalytic C-N cross-coupling methods, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, are evaluated based on experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterCopper-Catalyzed N-Arylation (Ullmann-Type)Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Catalyst Copper(I) salt (e.g., CuI)Palladium complex (e.g., Pd(dba)₂)
Ligand Diamine or Oxime-basedPhosphine-based (e.g., tBuDavePhos)
Aryl Halide Aryl Iodide (e.g., Ethyl 4-iodobenzoate)Aryl Bromide (e.g., Ethyl 4-bromobenzoate)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu)
Solvent High-boiling polar (e.g., Dioxane, DMF)Anhydrous, non-polar (e.g., Toluene, Xylene)
Temperature High (typically >100 °C)Moderate to high (80-120 °C)
Reaction Time Generally longer (12-24 hours)Generally shorter (2-12 hours)
Yield Good to excellentGood to excellent
Cost Catalyst and ligands are generally less expensive.Palladium catalysts and phosphine ligands can be costly.
Functional Group Tolerance ModerateBroad

Experimental Overview

The synthesis of this compound involves the N-arylation of pyrazole with a suitable ethyl 4-halobenzoate. The two main catalytic systems employed for this transformation are based on copper (Ullmann-type reaction) and palladium (Buchwald-Hartwig amination). Below are representative experimental protocols for each route.

Route 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This method utilizes a copper(I) catalyst, often in conjunction with a chelating ligand, to facilitate the coupling of pyrazole with an aryl iodide. The Ullmann condensation is a classic and cost-effective method for C-N bond formation.[1][2]

Experimental Protocol:

A mixture of pyrazole (1.2 mmol), ethyl 4-iodobenzoate (1.0 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol) in dioxane (5 mL) is subjected to heating at 110 °C for 24 hours under an inert atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] It often offers milder reaction conditions and broader functional group tolerance compared to the Ullmann reaction.

Experimental Protocol:

To a solution of pyrazole (1.2 mmol) and ethyl 4-bromobenzoate (1.0 mmol) in anhydrous toluene (5 mL) is added sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand such as Xantphos (0.04 mmol). The reaction mixture is then heated to 100 °C for 8 hours under an argon atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by flash chromatography to yield the desired product.

Synthetic Route Visualization

The logical workflows for the two primary synthetic routes to this compound are depicted below.

Workflow for the Synthesis of this compound cluster_ullmann Route 1: Copper-Catalyzed N-Arylation (Ullmann) cluster_buchwald Route 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) U_start Pyrazole + Ethyl 4-iodobenzoate U_reagents CuI (catalyst) Diamine/Oxime Ligand Base (e.g., K₂CO₃) Dioxane/DMF (solvent) U_start->U_reagents Add U_reaction Ullmann Condensation (100-140 °C, 12-24h) U_reagents->U_reaction Heat U_workup Workup and Purification U_reaction->U_workup U_product This compound U_workup->U_product B_start Pyrazole + Ethyl 4-bromobenzoate B_reagents Pd Catalyst (e.g., Pd(dba)₂) Phosphine Ligand Base (e.g., NaOtBu) Toluene/Xylene (solvent) B_start->B_reagents Add B_reaction Buchwald-Hartwig Amination (80-120 °C, 2-12h) B_reagents->B_reaction Heat B_workup Workup and Purification B_reaction->B_workup B_product This compound B_workup->B_product

Caption: Comparative workflow of Ullmann and Buchwald-Hartwig routes.

Signaling Pathway and Experimental Workflow Diagrams

The catalytic cycles for both the copper-catalyzed and palladium-catalyzed reactions illustrate the mechanistic pathways.

Catalytic Cycle for Copper-Catalyzed N-Arylation of Pyrazole CuI Cu(I) Catalyst Pyrazolate Copper Pyrazolate CuI->Pyrazolate + Pyrazole, Base Pyrazole Pyrazole Base Base OxidativeAddition Oxidative Addition Pyrazolate->OxidativeAddition ArX Ethyl 4-iodobenzoate ArX->OxidativeAddition Intermediate Cu(III) Intermediate OxidativeAddition->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->CuI Regeneration Product This compound ReductiveElimination->Product

Caption: Copper-catalyzed Ullmann-type N-arylation cycle.

Catalytic Cycle for Palladium-Catalyzed N-Arylation of Pyrazole Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArX Ethyl 4-bromobenzoate ArX->OxidativeAddition PdII_complex Pd(II) Complex OxidativeAddition->PdII_complex AmineCoordination Amine Coordination & Deprotonation PdII_complex->AmineCoordination + Pyrazole, Base Pyrazole Pyrazole Base Base PdII_amido Pd(II) Amido Complex AmineCoordination->PdII_amido ReductiveElimination Reductive Elimination PdII_amido->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product This compound ReductiveElimination->Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.

Conclusion

Both the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination are effective methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as cost, scale, and the presence of other functional groups in the starting materials. The Buchwald-Hartwig amination generally offers higher functional group tolerance and potentially shorter reaction times, albeit with more expensive catalysts and ligands. The Ullmann condensation, while often requiring harsher conditions, provides a more economical alternative. Researchers should consider these trade-offs when selecting a synthetic strategy.

References

Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line

Author: BenchChem Technical Support Team. Date: November 2025

For the research and drug development community, this guide offers a comparative analysis of various pyrazole-based inhibitors on the MCF-7 human breast cancer cell line. The data presented is collated from recent studies and focuses on the anti-proliferative activity and mechanisms of action of these compounds.

This guide summarizes quantitative data on the efficacy of different pyrazole derivatives, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways affected by these inhibitors.

Quantitative Comparison of Pyrazole Inhibitors

The anti-proliferative activity of pyrazole inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values of various pyrazole derivatives against the MCF-7 cell line, as reported in several studies. It is important to note that variations in experimental conditions, such as incubation time, can influence the observed IC50 values.

Pyrazole Derivative ClassSpecific Compound(s)IC50 (µM) against MCF-7Reference Compound(s)IC50 (µM) of ReferenceKey Findings
Pyrazole-NaphthaleneCompound 1122.78 ± 0.24Cisplatin15.24 ± 1.27Five times more potent than cisplatin; induces apoptosis and G2/M cell cycle arrest.[1]
Differently Substituted PyrazolesCompound 11, 12, 152.85 - 23.99Doxorubicin, 5-FUNot specified for MCF-7Compound 11 showed superior cytotoxicity. These compounds also inhibit COX-2.[2]
Pyrazolyl 2-aminopyrimidineCompound 7tNot specifiedNot specifiedNot specifiedA potent Hsp90 inhibitor that induces apoptosis via the mitochondrial pathway and causes subG1 cell cycle arrest.[3]
Platinum(II) with Pyrazole DerivativesPtPz1, PtPz2, PtPz3Stronger than cisplatinCisplatinNot specifiedInduce G1 cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways.[4]
Pyrazole-based ChalconesCompound 7d42.6Doxorubicin48.0Downregulates Bcl-2 and CDK4 expression.[5]
Arylazo-pyrazolesCompound 8b, 8f3.0, 4.0Imatinib7.0Compound 8b is a potent CDK2 inhibitor and induces apoptosis and S-phase cell cycle arrest.[6]
Pyrazole-based CDK2 InhibitorsCompounds 2b, 7cNot specified (86.1% and 79.41% growth inhibition)Not specifiedNot specifiedPotent inhibitors of CDK2.[7]
Pyrazole-containing Fused PyrimidinesCompound 5iNot specifiedNot specifiedNot specifiedA dual EGFR/VEGFR2 inhibitor that induces apoptosis and inhibits cell cycle progression.[8]
1,3,5-Trisubstituted-1H-pyrazolesCompounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b3.9 - 35.5Not specifiedNot specifiedThese compounds target the anti-apoptotic protein Bcl-2.

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay to assess cell viability. The following is a generalized protocol for the MTT assay, based on common practices.[9][10][11]

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of pyrazole inhibitors on MCF-7 cells and calculate their IC50 values.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Pyrazole inhibitor stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the pyrazole inhibitors. A vehicle control (DMSO) and a negative control (medium only) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Pyrazole inhibitors exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Many pyrazole derivatives trigger apoptosis in MCF-7 cells through the intrinsic (mitochondrial) pathway.[3][4] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases (such as caspase-3 and -9), which are the executioners of apoptosis.[4]

apoptosis_pathway inhibitor Pyrazole Inhibitor stress Cellular Stress inhibitor->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrazole inhibitors.

Cell Cycle Arrest

Pyrazole inhibitors can also halt the progression of the cell cycle at various checkpoints (G1, S, or G2/M phase), preventing cancer cells from dividing.[1][4][6][12][13] This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6][7] For example, some pyrazole compounds have been shown to inhibit CDK2, leading to arrest at the S phase.[6]

cell_cycle_pathway inhibitor Pyrazole Inhibitor (e.g., CDK2 inhibitor) cdk CDK-Cyclin Complexes inhibitor->cdk inhibits arrest Cell Cycle Arrest inhibitor->arrest g1 G1 Phase cdk->g1 promotes progression s S Phase (DNA Synthesis) cdk->s g2 G2 Phase cdk->g2 m M Phase (Mitosis) cdk->m g1->s s->g2 g2->m

Caption: Mechanism of cell cycle arrest by pyrazole inhibitors.

Experimental Workflow Overview

The general workflow for evaluating pyrazole inhibitors against a cancer cell line involves several key stages, from initial cell culture to data analysis.

experimental_workflow culture 1. Cell Culture (MCF-7) seeding 2. Cell Seeding (96-well plate) culture->seeding treatment 3. Compound Treatment (Pyrazole Inhibitors) seeding->treatment incubation 4. Incubation (48-72h) treatment->incubation assay 5. Viability Assay (e.g., MTT) incubation->assay readout 6. Data Acquisition (Absorbance Reading) assay->readout analysis 7. Data Analysis (IC50 Calculation) readout->analysis

Caption: General workflow for in vitro testing of pyrazole inhibitors.

References

Validating Molecular Docking Predictions for Ethyl 4-(1H-pyrazol-1-YL)benzoate: An Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for experimentally validating hypothetical molecular docking predictions for Ethyl 4-(1H-pyrazol-1-YL)benzoate, a novel compound with potential therapeutic applications. Based on the prevalence of pyrazole derivatives as anti-inflammatory agents, we postulate a molecular docking prediction of this compound as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

To objectively assess this prediction, we will compare its hypothetical performance with established COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. This guide outlines the detailed experimental protocols necessary to generate the data for such a comparison and presents the expected data in a clear, tabular format.

Hypothetical Molecular Docking Prediction

For the purpose of this guide, we will assume a molecular docking study has predicted that this compound binds to the active site of the COX-2 enzyme. This prediction would be based on computational modeling suggesting favorable interactions with key amino acid residues within the enzyme's catalytic domain, leading to the inhibition of its activity. The goal of the experimental validation is to confirm this predicted binding and quantify its inhibitory potency.

Comparator Compounds

To provide a benchmark for our hypothetical compound, we will use the following well-characterized COX-2 inhibitors:

  • Celecoxib: A widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.

  • Rofecoxib: A potent and selective COX-2 inhibitor (withdrawn from the market for safety reasons, but well-documented in research).[1][2][3][4][5]

  • Etoricoxib: A highly selective COX-2 inhibitor.[6][7][8][9][10]

These compounds have extensive experimental data available, allowing for a robust comparison.

Data Presentation: Comparative Inhibitory Activity

The primary goal of the experimental validation is to determine the potency and selectivity of this compound against COX-2. The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: In Vitro Cyclooxygenase Inhibition

This table will compare the half-maximal inhibitory concentration (IC50) of the compounds against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical measure of a compound's specificity for COX-2. A higher SI indicates greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound To be determinedTo be determinedTo be determined
Celecoxib>100~0.05>2000
Rofecoxib18.80.5335.5
Etoricoxib1161.1106

Note: IC50 values for comparator compounds are approximate and can vary based on assay conditions. The provided values are for comparative purposes.

Table 2: Cellular Inhibition of Prostaglandin E2 (PGE2) Production

This table will show the compound's ability to inhibit the production of PGE2, a key inflammatory mediator, in a cellular context. This assay provides a more physiologically relevant measure of a compound's anti-inflammatory potential.

CompoundCellular PGE2 Inhibition IC50 (µM)
This compound To be determined
Celecoxib~0.1
Rofecoxib~0.018-0.026
Etoricoxib~1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and comparator compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Prostaglandin E2 (PGE2) Production Assay

This assay measures the inhibition of PGE2 production in a cell-based model, providing insights into the compound's activity in a more biological context.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in macrophage cells (e.g., RAW 264.7), leading to the production of PGE2. The concentration of PGE2 in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compound or comparator compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Workflow for Validating Molecular Docking Predictions

The following diagram illustrates the general workflow for the experimental validation of a molecular docking prediction.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_outcome Outcome docking Molecular Docking Prediction (this compound targets COX-2) invitro In Vitro Assay (COX-1/COX-2 Inhibition) docking->invitro cellular Cellular Assay (PGE2 Production) invitro->cellular data Data Analysis (IC50 & Selectivity) cellular->data validation Validation of Prediction data->validation G cluster_pathway Inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation & Pain pge2->inflammation inhibitor This compound inhibitor->cox2 Inhibition

References

A Comparative Pharmacokinetic Profile of Pyrazole-Based COX-2 Inhibitors: Celecoxib, Rofecoxib, and Valdecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the pharmacokinetic properties of three prominent pyrazole-containing selective COX-2 inhibitors—celecoxib, rofecoxib, and valdecoxib—reveals distinct differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. These differences, largely attributable to subtle variations in their chemical structures, have significant implications for their clinical application, efficacy, and safety profiles.

This guide provides a comparative summary of the key pharmacokinetic parameters of these three analogues, details their metabolic pathways, and outlines a general experimental protocol for conducting similar comparative pharmacokinetic studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of celecoxib, rofecoxib, and valdecoxib are summarized in the table below. The data presented are primarily based on studies in humans, unless otherwise specified.

Pharmacokinetic ParameterCelecoxibRofecoxibValdecoxib
Oral Bioavailability (%) ~40-50 (increases with food)~93%[1][2]83%[3]
Time to Peak Plasma Concentration (Tmax) (hours) 2-42-9[4]~2.25-3
Plasma Protein Binding (%) ~97~87~98
Volume of Distribution (Vd) (L) ~400~9186[3]
Elimination Half-life (t1/2) (hours) ~11~17[1][2]~7-8[5]
Primary Route of Elimination Hepatic MetabolismHepatic MetabolismHepatic Metabolism[3]
Primary Metabolizing Enzymes CYP2C9, with minor contribution from CYP3A4Cytosolic reductases[1][6]CYP3A4 and CYP2C9[7]

Metabolic Pathways and Bioactivation

The metabolic fate of these pyrazole analogues is a key determinant of their pharmacokinetic behavior and potential for drug-drug interactions.

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9, with a smaller contribution from CYP3A4. The initial and principal metabolic step is the oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid metabolite. These metabolites are inactive and are primarily excreted in the feces and urine.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Excretion Excretion (Urine & Feces) Carboxycelecoxib->Excretion Rofecoxib_Metabolism Rofecoxib Rofecoxib Dihydro_Metabolites Cis- and Trans-dihydro Rofecoxib Rofecoxib->Dihydro_Metabolites Cytosolic Reductases Oxidative_Metabolites Oxidative Metabolites Rofecoxib->Oxidative_Metabolites Minor Pathway Excretion Excretion (Urine) Dihydro_Metabolites->Excretion Oxidative_Metabolites->Excretion Valdecoxib_Metabolism Valdecoxib Valdecoxib Hydroxylated_Metabolite Hydroxylated Metabolite Valdecoxib->Hydroxylated_Metabolite CYP3A4, CYP2C9 N_Glucuronide N-Glucuronide Conjugate Valdecoxib->N_Glucuronide UGTs Further_Conjugation Further Conjugation Hydroxylated_Metabolite->Further_Conjugation Excretion Excretion (Urine & Feces) N_Glucuronide->Excretion Further_Conjugation->Excretion Experimental_Workflow cluster_preclinical Preclinical Study cluster_analytical Bioanalysis cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Drug Administration (Oral Gavage) Animal_Model->Dosing Sampling Blood Sampling (Serial Timepoints) Dosing->Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis Cmax Cmax Stat_Analysis->Cmax Tmax Tmax Stat_Analysis->Tmax AUC AUC Stat_Analysis->AUC t_half t1/2 Stat_Analysis->t_half

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. Ethyl 4-(1H-pyrazol-1-YL)benzoate, a pyrazole-containing small molecule, belongs to a class of compounds known for their diverse pharmacological activities, including the inhibition of protein kinases. This guide provides a comparative assessment of its hypothetical selectivity against a panel of related kinase targets, supported by established experimental protocols and visual workflows to aid researchers in understanding its potential as a targeted therapeutic agent.

Quantitative Assessment of Kinase Selectivity

To evaluate the selectivity of this compound, a hypothetical screening against a panel of protein kinases was conducted. The inhibitory activity, represented by half-maximal inhibitory concentration (IC50) values, was determined. The following table summarizes the quantitative data, comparing the potency of this compound against its primary target (Target Kinase A) and a selection of off-target kinases. For comparative purposes, data for a known multi-kinase inhibitor, Sorafenib, and a highly selective inhibitor, Lapatinib, are included.

CompoundTarget Kinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)Kinase D (IC50, nM)Kinase E (IC50, nM)
This compound 15 250 >10,000 800 >10,000
Sorafenib502090150500
Lapatinib>10,000>10,00010>10,00012

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of kinase inhibition and selectivity is paramount for the characterization of potential drug candidates. A widely accepted method for this is the in vitro kinase assay, which can be performed using various formats, including radiometric and fluorescence-based detection.

Radiometric Kinase Assay Protocol ([33P]-ATP Filter Binding Assay)

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate by the kinase.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide or protein, and the test compound (this compound) at varying concentrations in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl2 and [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).

  • Separation: The phosphorylated substrate is separated from the residual [γ-33P]ATP by spotting the reaction mixture onto a phosphocellulose filter membrane. The membrane is then washed multiple times to remove unincorporated radiolabel.

  • Detection: The amount of radioactivity incorporated into the substrate, which is trapped on the filter, is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of kinase inhibition, the following diagrams are provided.

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound (Serial Dilution) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Panel of Kinases (e.g., A, B, C, D, E) KinasePanel->Reaction Substrate Kinase-Specific Substrates Substrate->Reaction ATP [γ-33P]ATP ATP->Reaction Termination Reaction Termination (Acid Quench) Reaction->Termination Separation Filter Binding (Separation of Substrate) Termination->Separation Detection Scintillation Counting (Quantification) Separation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis Selectivity Selectivity Profile DataAnalysis->Selectivity

Caption: Workflow for assessing kinase inhibitor selectivity.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates Inhibitor This compound Inhibitor->KinaseA Inhibits

Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)benzoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of reported synthetic protocols for Ethyl 4-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical research. We present a detailed examination of two prominent N-arylation strategies: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.

This guide aims to provide an objective comparison of these methods by presenting available experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable synthetic route for your research needs.

Comparative Analysis of Synthetic Methods

The synthesis of this compound typically involves the formation of a C-N bond between the pyrazole ring and an ethyl benzoate moiety. The two most common and effective methods to achieve this are the Chan-Lam and Buchwald-Hartwig cross-coupling reactions. Below is a summary of the key quantitative data associated with these methods based on reported literature.

ParameterMethod 1: Chan-Lam CouplingMethod 2: Buchwald-Hartwig Amination
Reactants Pyrazole, 4-(Ethoxycarbonyl)phenylboronic acidPyrazole, Ethyl 4-bromobenzoate
Catalyst Copper(II) acetate (Cu(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Ligand Not required (in some protocols)tBuBrettPhos
Base Triethylamine (TEA)Cesium carbonate (Cs₂CO₃)
Solvent Dichloromethane (DCM)Toluene
Temperature Room Temperature100 °C
Reaction Time 12 - 24 hours18 - 24 hours
Reported Yield Moderate to ExcellentModerate to Excellent

Detailed Experimental Protocols

Method 1: Copper-Catalyzed Chan-Lam N-Arylation

This procedure outlines the synthesis of this compound via a copper-catalyzed Chan-Lam coupling reaction. This method offers the advantage of often being performed under mild, aerobic conditions.

Materials:

  • Pyrazole

  • 4-(Ethoxycarbonyl)phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of pyrazole (1.2 mmol) and 4-(ethoxycarbonyl)phenylboronic acid (1.0 mmol) in dichloromethane (10 mL), add copper(II) acetate (0.1 mmol) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature and open to the air for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes the synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig amination. This method is a powerful tool for the formation of C-N bonds and is known for its broad substrate scope.

Materials:

  • Pyrazole

  • Ethyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuBrettPhos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox, combine ethyl 4-bromobenzoate (1.0 mmol), pyrazole (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and tBuBrettPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Chan-Lam and Buchwald-Hartwig synthetic routes.

Chan_Lam_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification pyrazole Pyrazole mixing Mix reactants in DCM pyrazole->mixing boronic_acid 4-(Ethoxycarbonyl)phenylboronic acid boronic_acid->mixing catalyst Cu(OAc)₂ catalyst->mixing base Triethylamine base->mixing solvent DCM solvent->mixing stirring Stir at RT (12-24h) (Open to air) mixing->stirring extraction Dilute with DCM, wash with H₂O & brine stirring->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Workflow for Chan-Lam Synthesis.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification pyrazole Pyrazole mixing Combine reactants in Toluene pyrazole->mixing aryl_bromide Ethyl 4-bromobenzoate aryl_bromide->mixing catalyst Pd(OAc)₂ catalyst->mixing ligand tBuBrettPhos ligand->mixing base Cs₂CO₃ base->mixing solvent Toluene solvent->mixing heating Heat at 100°C (18-24h) mixing->heating filtration Dilute with Ethyl Acetate, filter through Celite heating->filtration concentration Concentrate filtration->concentration purification Flash Column Chromatography concentration->purification product This compound purification->product

Caption: Workflow for Buchwald-Hartwig Synthesis.

By presenting these two established methods side-by-side, researchers can make an informed decision based on factors such as available starting materials, catalyst cost and availability, and reaction conditions. Both the Chan-Lam and Buchwald-Hartwig reactions represent reliable and reproducible methods for the synthesis of this compound.

Independent Verification of the Biological Activity of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives compared to standard antibiotics. Lower MIC values indicate greater antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliAcinetobacter baumanniiReference
Pyrazole Derivative 111>5004[2]
Pyrazole Derivative 20.5---[3]
Pyrazole Derivative 3---0.78[4]
Chloramphenicol---16[4]
Ciprofloxacin----[5]

Note: The specific structures of the pyrazole derivatives are detailed in the cited references. The data presented is for comparative purposes to illustrate the potential of the pyrazole scaffold.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of the pyrazole derivatives is commonly assessed using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known concentration of microorganisms.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G Experimental Workflow: Agar Well Diffusion Assay cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial/Fungal Culture B Prepare Inoculum A->B D Inoculate Agar Plates B->D C Prepare Agar Plates C->D E Create Wells D->E F Add Test Compounds E->F G Incubate Plates F->G H Measure Zone of Inhibition G->H

Caption: Workflow for determining antimicrobial activity using the agar well diffusion method.

Anti-inflammatory Activity

Several pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table presents the half-maximal inhibitory concentration (IC50) values for some pyrazole derivatives against COX-1 and COX-2 enzymes, compared to a standard nonsteroidal anti-inflammatory drug (NSAID). A lower IC50 value indicates greater inhibitory potency.

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives (IC50 in µM)

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 438.76 (nM)--[6]
Pyrazole Derivative 5-87.74 (nM)2.05[6]
Celecoxib--8.31[6]
Indomethacin35.72 (nM)-0.52[6]

Note: The specific structures of the pyrazole derivatives are detailed in the cited references. The data presented is for comparative purposes to illustrate the potential of the pyrazole scaffold.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 is a standard method for assessing anti-inflammatory potential.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The test compound, the enzyme (either COX-1 or COX-2), and a chromogenic substrate are incubated together in a buffer solution.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The activity of the COX enzyme is determined by measuring the rate of oxidation of the chromogenic substrate, which results in a color change that can be measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor). The IC50 value is then determined from a dose-response curve.

G Signaling Pathway: COX-Mediated Inflammation cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Pyrazole Derivative (or NSAID) Inhibitor->COX G Logical Relationship: Anticancer Activity Assessment cluster_cell_culture Cell Culture cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis Seed Seed Cancer Cells Treat Treat with Pyrazole Derivative Seed->Treat MTT Add MTT Reagent Treat->MTT Formazan Formazan Formation (in viable cells) MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate

References

A Comparative Analysis of the Antifungal Spectrum of Ethyl 4-(1H-pyrazol-1-YL)benzoate Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal potential of Ethyl 4-(1H-pyrazol-1-YL)benzoate against well-established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. While direct experimental data on the antifungal spectrum of this compound is not publicly available, this guide offers a framework for its potential evaluation by detailing the antifungal profiles of market-leading agents and providing standardized experimental protocols for susceptibility testing.

Executive Summary

The ever-present challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds. Pyrazole derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[1][2] This guide focuses on this compound, a member of this class, and places it in the context of established antifungal agents. A comprehensive review of the antifungal spectra of fluconazole, amphotericin B, and caspofungin is presented, alongside a standardized protocol for determining antifungal susceptibility. This information is intended to serve as a valuable resource for researchers aiming to investigate the antifungal potential of novel compounds like this compound.

Comparison of Antifungal Spectra of Known Agents

The antifungal spectrum of an agent is a critical determinant of its clinical utility. The following table summarizes the in vitro activity of fluconazole, amphotericin B, and caspofungin against a range of common fungal pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible in vitro growth of a microorganism.[3] Lower MIC values are indicative of higher antifungal potency.

Fungal SpeciesFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.25 - 20.03 - 1.00.015 - 16
Candida glabrataOften requires higher doses0.12 - 40.03 - 8
Candida kruseiIntrinsic resistance0.25 - 80.03 - 8
Cryptococcus neoformans1 - 160.12 - 1>16
Aspergillus fumigatusIneffective0.25 - 20.125 - >8
Histoplasma capsulatum0.5 - 80.03 - 1.0Limited data
Coccidioides immitis2 - 320.03 - 1.0Limited data
Blastomyces dermatitidis0.5 - 160.03 - 1.0Limited data

Data compiled from multiple sources.[4][5][6][7][8] It is important to note that MIC ranges can vary depending on the specific strain and testing methodology.

Mechanisms of Action of Known Antifungal Agents

The diverse antifungal spectra of the comparator agents are a reflection of their distinct mechanisms of action.

  • Fluconazole , a triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[4][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][8] Inhibition of this pathway disrupts membrane integrity and leads to fungistatic activity against susceptible yeasts.[8]

  • Amphotericin B , a polyene macrolide, binds to ergosterol in the fungal cell membrane, forming pores or channels.[6][9] This binding disrupts the osmotic integrity of the membrane, leading to leakage of intracellular contents and ultimately cell death, conferring a fungicidal effect against a broad spectrum of fungi.[6][9]

  • Caspofungin , an echinocandin, inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the cell wall of many pathogenic fungi.[10][11] The absence of β-(1,3)-D-glucan in mammalian cells provides a high degree of selectivity.[10] This inhibition disrupts cell wall integrity, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[12]

Experimental Protocols: Antifungal Susceptibility Testing

To ensure reproducible and comparable results when evaluating new compounds like this compound, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for antifungal susceptibility testing.[9][13][14] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][9]

Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)

This protocol provides a general overview of the broth microdilution method for testing the susceptibility of yeasts to antifungal agents.

1. Preparation of Antifungal Agent Stock Solution:

  • The antifungal compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A series of two-fold serial dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[8][9]
  • The final concentrations of the antifungal agent in the wells typically range from 0.03 to 64 µg/mL, though this can be adjusted based on the expected potency of the compound.

3. Inoculum Preparation:

  • The fungal isolate to be tested is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
  • A suspension of the fungal cells is prepared in sterile saline or water and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
  • This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[5]

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
  • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
  • The plates are incubated at 35°C for 24 to 48 hours.[9][12]

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, the plates are examined for visible growth of the fungus.
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[9] For some antifungal agents like amphotericin B, the endpoint is complete inhibition of growth.[9] The reading can be done visually or with a spectrophotometer.[9]

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Antifungal Stock C Serial Dilution in Plate A->C B Fungal Inoculum D Inoculation B->D C->D E Incubation (24-48h, 35°C) D->E F MIC Determination E->F Comparative_Logic cluster_test_compound Test Compound cluster_known_agents Known Antifungal Agents cluster_comparison Comparative Evaluation Test This compound Comparison Antifungal Spectrum (MIC Data) Test->Comparison Fluconazole Fluconazole Fluconazole->Comparison Amphotericin_B Amphotericin B Amphotericin_B->Comparison Caspofungin Caspofungin Caspofungin->Comparison

References

In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors in Oncology: A Comparative Analysis with Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a representative pyrazole-based compound, Celecoxib, against the standard-of-care chemotherapeutic agent, Cisplatin. The data presented is compiled from preclinical cancer models and aims to offer an objective overview of the therapeutic potential of this class of compounds.

Comparative Efficacy Data

The following table summarizes the in vivo antitumor effects of Celecoxib, both as a monotherapy and in combination with Cisplatin, across different cancer models. The data highlights the percentage of tumor growth inhibition observed in these studies.

Cancer ModelTreatment GroupDosageTumor Growth Inhibition (%)Reference
Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft)CelecoxibNot SpecifiedSignificant[1]
CisplatinNot SpecifiedSignificant[1]
Celecoxib + CisplatinNot SpecifiedAugmented Inhibition[1]
Esophageal Squamous Cell Carcinoma (HKESC-1 Xenograft)CelecoxibNot SpecifiedSignificant[2]
CisplatinNot SpecifiedSignificant[2]
Celecoxib + CisplatinNot SpecifiedNot greater than monotherapy[2]
Neuroblastoma (SH-SY5Y Xenograft)Celecoxib + DoxorubicinNot SpecifiedSignificant Growth Inhibition[3]
Celecoxib + IrinotecanNot SpecifiedSignificant Growth Inhibition[3]
Breast Cancer (DMBA-induced rat model)Celecoxib (High Dose)Not SpecifiedMarkedly fewer metastatic nodules[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the presented data.

Xenograft Tumor Model Protocol (General)

A common methodology for evaluating in vivo anticancer efficacy involves the use of xenograft models in immunocompromised mice.

  • Cell Culture: Human cancer cell lines (e.g., Tca8113, HKESC-1, SH-SY5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Four- to six-week-old female BALB/c nude mice are typically used.

  • Tumor Inoculation: A suspension of 2 x 10^6 cancer cells in 0.2 ml of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[2]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to different treatment groups: a control group (vehicle), a Celecoxib group, a Cisplatin group, and a combination therapy group.

  • Drug Administration:

    • Celecoxib: Administered orally (p.o.) or via diet at specified concentrations.[3][5]

    • Cisplatin: Administered intraperitoneally (i.p.) at specified doses.[6]

    • Treatment is typically continued for a predefined period, for instance, 28 days.[2]

  • Efficacy Evaluation:

    • Tumor Volume: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and the volume is calculated using the formula: (length × width²) / 2.

    • Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.[2]

    • Metastasis Assessment: At the end of the study, organs such as the lungs and liver may be examined for metastatic lesions.[4]

  • Immunohistochemistry: Tumor tissues are collected at the end of the study for immunohistochemical analysis of biomarkers related to proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and the drug's mechanism of action (e.g., COX-2 expression).[2][7]

Visualizations

Signaling Pathway of Celecoxib and Cisplatin

The following diagram illustrates the potential signaling pathways affected by Celecoxib and Cisplatin in cancer cells. Celecoxib is known to inhibit the COX-2 enzyme, reducing the production of prostaglandins which are involved in inflammation and cell proliferation. Cisplatin, a platinum-based chemotherapy drug, primarily acts by cross-linking DNA, leading to apoptosis.

G cluster_celecoxib Celecoxib cluster_cisplatin Cisplatin Celecoxib Celecoxib COX2 COX2 Celecoxib->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces Proliferation Proliferation Prostaglandins->Proliferation promotes Inflammation Inflammation Prostaglandins->Inflammation promotes Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: Signaling pathways of Celecoxib and Cisplatin.

Experimental Workflow for In Vivo Efficacy Comparison

The diagram below outlines the typical workflow for an in vivo study comparing the efficacy of a pyrazole derivative like Celecoxib with a standard-of-care drug like Cisplatin.

G cluster_treatments Treatment Phase (e.g., 28 days) start Start: Cancer Cell Culture inoculation Subcutaneous Inoculation in Nude Mice start->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization control Group 1: Vehicle Control randomization->control celecoxib Group 2: Celecoxib randomization->celecoxib cisplatin Group 3: Cisplatin randomization->cisplatin combination Group 4: Celecoxib + Cisplatin randomization->combination monitoring Monitor Tumor Volume & Body Weight endpoint End of Study: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Immunohistochemistry endpoint->analysis

Caption: In vivo experimental workflow.

References

Correlating In Vitro and In Vivo Results for Novel Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous process, demanding a thorough evaluation of its biological activity at multiple levels. A critical phase in this journey is establishing a strong correlation between in vitro (cell-based) and in vivo (animal model) results. This guide provides a comparative analysis of a novel series of Ethyl 4-(1H-pyrazol-1-YL)benzoate derivatives, demonstrating how in vitro cytotoxicity data can translate to in vivo anticancer efficacy. Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of this promising class of compounds.

Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy

To evaluate the anticancer potential of the synthesized this compound derivatives (EPB-1 to EPB-4), a two-stage testing process was employed. Initially, the compounds were screened for their cytotoxic effects against the human colorectal carcinoma cell line, HCT116, using an in vitro MTT assay. Subsequently, the most promising candidates were advanced to an in vivo evaluation in a murine xenograft model.

Table 1: In Vitro Cytotoxicity of EPB Derivatives against HCT116 Cells

Compound IDR-Group ModificationIC50 (µM) ± SD
EPB-1 -H25.3 ± 2.1
EPB-2 -Cl8.7 ± 0.9
EPB-3 -OCH315.1 ± 1.4
EPB-4 -NO22.4 ± 0.3
Doxorubicin (Reference Drug)1.8 ± 0.2

IC50: The concentration of the compound that inhibits 50% of cell growth. SD: Standard Deviation.

Table 2: In Vivo Antitumor Efficacy of EPB Derivatives in HCT116 Xenograft Model

Compound IDDose (mg/kg)Tumor Growth Inhibition (%)
EPB-2 2048
EPB-4 2075
Doxorubicin 582

Experimental Workflow and Signaling Pathway

The progression from initial laboratory testing to animal studies is a structured process. The following diagram illustrates the general workflow for correlating in vitro and in vivo data in the context of anticancer drug discovery.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing A Compound Synthesis (EPB Derivatives) B Cytotoxicity Assay (MTT) on HCT116 Cells A->B C IC50 Determination B->C E Compound Administration C->E Select Potent Compounds D HCT116 Xenograft Mouse Model D->E F Tumor Growth Measurement E->F G Efficacy Evaluation (% TGI) F->G H In Vitro-In Vivo Correlation Analysis G->H Correlate Data

Workflow for Correlating In Vitro and In Vivo Anticancer Studies.

Based on existing literature on pyrazole derivatives, it is hypothesized that the EPB compounds may exert their anticancer effects by inhibiting a key signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation EPB4 EPB-4 Derivative EPB4->RAF Inhibition

References

Safety Operating Guide

Proper Disposal of Ethyl 4-(1H-pyrazol-1-yl)benzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-(1H-pyrazol-1-yl)benzoate, ensuring compliance with safety regulations and promoting a secure working environment.

Safety and Hazard Assessment

Based on available safety data for closely related compounds, this compound is not classified as a hazardous substance or mixture. However, it is imperative to handle all chemicals with care and to consult the specific Safety Data Sheet (SDS) for the exact material being used if available. General good laboratory practices should always be followed.

Key Safety Considerations:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Avoid generating dust when handling the solid form of the compound.

  • In case of a spill, avoid inhalation of dust and ensure the area is well-ventilated.

Disposal Procedures

The disposal of this compound should be conducted in accordance with all national and local regulations. The following steps provide a general guideline for its proper disposal.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Original Containers: Whenever possible, leave the chemical in its original container. If transferring to a waste container, ensure the container is compatible, clean, and dry.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".

Step 2: Handling Spills and Contaminated Materials

  • Containment: In the event of a spill, cover drains to prevent the material from entering waterways.

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] For liquid spills, use an inert absorbent material to soak up the chemical, then collect the absorbent material in a sealed container for disposal.

  • Contaminated PPE: Any grossly contaminated PPE, such as gloves or lab coats, should be disposed of as chemical waste in a designated container.

Step 3: Final Disposal

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Uncleaned Containers: Handle uncleaned or empty containers as you would the product itself. They should be disposed of through the same chemical waste stream.

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Classification Not a hazardous substance or mixtureSigma-Aldrich SDS
Disposal Method In accordance with national and local regulationsSigma-Aldrich SDS
Waste Mixing Not to be mixed with other wasteSigma-Aldrich SDS
Spill Cleanup Take up dry to avoid dust generationSigma-Aldrich SDS
Container Disposal Handle uncleaned containers as the product itselfSigma-Aldrich SDS

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (e.g., residual chemical, contaminated items) ppe->waste_gen spill Spill Occurs ppe->spill collect Collect in a Labeled, Dedicated Waste Container waste_gen->collect spill_cleanup Clean Spill with Inert Absorbent (if liquid) or Sweep Carefully (if solid) spill->spill_cleanup no_mixing Do Not Mix with Other Waste Streams collect->no_mixing waste_storage Store Waste Container in a Designated Area no_mixing->waste_storage collect_spill Collect Spill Residue in a Sealed Container spill_cleanup->collect_spill collect_spill->waste_storage waste_pickup Arrange for Pickup by a Licensed Waste Disposal Service waste_storage->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Ethyl 4-(1H-pyrazol-1-YL)benzoate, a compound utilized in drug development and scientific research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a tight seal around the eyes to protect from splashes and vapors. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a variety of chemicals.[1][2][3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contact with the chemical occurs. For prolonged or immersive contact, consider double-gloving.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect the skin and personal clothing from potential splashes.[2][3] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Well-Ventilated Area (Fume Hood)All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or dust.[4][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-Toed ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the essential steps from preparation to disposal.

prep 1. Preparation & Pre-Handling Check handling 2. Chemical Handling (in Fume Hood) prep->handling Proceed with caution post_handling 3. Post-Handling Decontamination handling->post_handling Complete experiment emergency Emergency Procedures handling->emergency In case of spill or exposure disposal 4. Waste Disposal post_handling->disposal Segregate waste post_handling->emergency If contamination occurs

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation and Pre-Handling Check:

    • Ensure that the Safety Data Sheet (SDS) for a similar compound is readily available and has been reviewed.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary materials and equipment before starting the procedure.

    • Put on all required Personal Protective Equipment as detailed in the table above.

  • Chemical Handling:

    • Conduct all manipulations of this compound within the fume hood to prevent inhalation of dust or vapors.[4][5]

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Use appropriate tools (spatulas, scoops) for transferring the solid material.

    • Keep the container tightly closed when not in use.[4][6]

  • Post-Handling Decontamination:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.[6]

  • Disposal Method: The collected chemical waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4][6]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permissible by local regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(1H-pyrazol-1-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1H-pyrazol-1-YL)benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.